4-Iodo-1H-indazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXXIOOVFOGOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646281 | |
| Record name | 4-Iodo-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-74-1 | |
| Record name | 4-Iodo-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Iodo-1H-indazole-3-carboxylic acid chemical properties
An In-depth Technical Guide to 4-Iodo-1H-indazole-3-carboxylic Acid: Properties, Synthesis, and Reactivity
Introduction
4-Iodo-1H-indazole-3-carboxylic acid, identified by CAS Number 885518-74-1, is a halogenated heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery.[1] Its rigid indazole scaffold, combined with two distinct and reactive functional groups—a carboxylic acid at the C3 position and an iodine atom at the C4 position—makes it a versatile and highly valuable building block for the synthesis of complex organic molecules.[2]
The strategic placement of the iodo group renders the molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to the indazole core. Concurrently, the carboxylic acid moiety serves as a handle for amide bond formation, a cornerstone of pharmaceutical synthesis. This dual reactivity is particularly exploited in the development of targeted therapeutics, most notably as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs critical for treating cancers associated with DNA repair deficiencies, such as those with BRCA mutations.[3][4][5] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and core reactivity for researchers in drug development.
Physicochemical and Spectroscopic Properties
The precise characterization of 4-Iodo-1H-indazole-3-carboxylic acid is fundamental for its application in synthesis. While specific experimental data such as melting point and solubility are not consistently reported in public literature, its properties can be reliably predicted based on its structure and data from analogous compounds.
Core Chemical Properties
The key physicochemical identifiers and properties for the title compound, along with those of the parent compound 1H-Indazole-3-carboxylic acid for reference, are summarized below.
| Property | Value for 4-Iodo-1H-indazole-3-carboxylic acid | Value for 1H-Indazole-3-carboxylic acid (Reference) |
| CAS Number | 885518-74-1[1][6] | 4498-67-3[7][8] |
| Molecular Formula | C₈H₅IN₂O₂ | C₈H₆N₂O₂[7][8] |
| Molecular Weight | 288.04 g/mol | 162.15 g/mol [8][9] |
| IUPAC Name | 4-iodo-1H-indazole-3-carboxylic acid[1] | 1H-indazole-3-carboxylic acid[8] |
| Appearance | Off-white to brown powder (typical) | Beige or off-white powder |
| Melting Point | Not widely reported | 266-270 °C (decomposes)[9] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Sparingly soluble in water, soluble in DMSO |
| Acidity (pKa) | Not experimentally determined; expected to be acidic due to the carboxylic acid group | Not experimentally determined |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structure and purity of the compound. The expected spectral features are as follows:
-
¹H NMR (Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum would typically show a broad singlet for the carboxylic acid proton (>13 ppm), a broad singlet for the indazole N-H proton (around 13-14 ppm), and distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the benzene ring portion of the indazole. The coupling patterns would be consistent with a 1,2,3-trisubstituted benzene ring system.
-
¹³C NMR: The spectrum would display eight distinct carbon signals. Key diagnostic peaks include the carboxylic acid carbonyl carbon (~165 ppm), the carbon bearing the iodine (C4, expected to be at a lower field, ~90-100 ppm), and the remaining aromatic and heterocyclic carbons between 110 and 145 ppm.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups.[10] Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), an N-H stretch from the indazole ring (~3300-3400 cm⁻¹), a sharp and strong C=O stretch from the carbonyl group (~1700 cm⁻¹), and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[10] The C-I bond vibration appears at lower frequencies (below 600 cm⁻¹).
-
MS (Mass Spectrometry): Mass spectral analysis would confirm the molecular weight. The ESI-MS (electrospray ionization mass spectrometry) in negative mode would show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 286.9. The isotope pattern would be characteristic of an iodine-containing compound.
Synthesis Methodology
The most direct synthetic route to 4-Iodo-1H-indazole-3-carboxylic acid involves the electrophilic iodination of the readily available precursor, 1H-indazole-3-carboxylic acid. The indazole ring is electron-rich and susceptible to electrophilic substitution, with the C4 position being one of the reactive sites.
Caption: Proposed synthesis of 4-Iodo-1H-indazole-3-carboxylic acid.
Protocol: Electrophilic Iodination
This protocol is adapted from standard iodination procedures for indazole systems.[11][12]
-
Preparation: To a solution of 1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH, 3.0-4.0 eq.) and stir until the base fully dissolves.
-
Rationale: The base deprotonates the carboxylic acid and the indazole N-H, increasing the electron density of the ring system and activating it towards electrophilic attack. DMF is an excellent polar aprotic solvent for this reaction.
-
-
Iodination: Cool the mixture to 0 °C in an ice bath. Add a solution of iodine (I₂, 2.0 eq.) in DMF dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Rationale: Iodine is the electrophile. A slow, cold addition helps control the reaction's exothermicity and minimizes the formation of side products.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Quenching: Pour the reaction mixture into a cold aqueous solution of 10% sodium bisulfite (NaHSO₃).
-
Rationale: The sodium bisulfite solution quenches any unreacted iodine, converting it to colorless iodide (I⁻).
-
-
Acidification & Precipitation: Acidify the aqueous solution to pH 2-3 using 1N HCl. A precipitate should form.
-
Rationale: Acidification protonates the carboxylate, rendering the product less soluble in water and causing it to precipitate out of the solution.
-
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then with a minimal amount of a non-polar solvent like hexane to remove organic impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-Iodo-1H-indazole-3-carboxylic acid stems from its two orthogonal functional groups, which allow for sequential and selective modifications.
Palladium-Catalyzed Cross-Coupling at the C4-Iodo Position
The carbon-iodine bond is relatively weak, making it an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis.
The Suzuki reaction is used to form a C-C single bond by coupling the iodo-indazole with an organoboron compound (boronic acid or ester).[13][14] This is a robust method for introducing aryl or heteroaryl substituents.
Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.
General Protocol: Suzuki-Miyaura Coupling [13][15]
-
Combine 4-Iodo-1H-indazole-3-carboxylic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 eq.) in a reaction vessel.
-
Add a solvent mixture, typically 1,4-dioxane/water or DME/water.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) (2-5 mol%).
-
Heat the reaction mixture at 80-100 °C for 4-12 hours until the reaction is complete.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify using column chromatography or recrystallization.
The Sonogashira reaction couples the iodo-indazole with a terminal alkyne to create a C-C triple bond, introducing a linear alkynyl moiety.[16] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[17]
General Protocol: Sonogashira Coupling [18]
-
To a solution of 4-Iodo-1H-indazole-3-carboxylic acid (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a solvent like DMF or THF, add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 1-2 mol%).
-
Stir the reaction under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until completion.
-
Perform an aqueous workup and purify the resulting alkynylated product.
Reactions at the C3-Carboxylic Acid Position
The carboxylic acid is a versatile functional group, primarily used for forming amide bonds, which are prevalent in biologically active molecules.
Coupling the carboxylic acid with a primary or secondary amine is a key step in synthesizing many inhibitors. This reaction requires an activating agent to convert the carboxylic acid into a more reactive species.
General Protocol: Amide Coupling [19][20]
-
Dissolve 4-Iodo-1H-indazole-3-carboxylic acid (1.0 eq.) in a suitable solvent such as DMF.
-
Add coupling reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq.) and HOBt (1-hydroxybenzotriazole, 1.2 eq.) along with a tertiary amine base like TEA or DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.
-
Add the desired amine (1.0-1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours.
-
Upon completion, perform an aqueous workup, extract the product, and purify by chromatography.
Application in the Synthesis of PARP Inhibitors
A primary and high-value application of 4-Iodo-1H-indazole-3-carboxylic acid is in the synthesis of PARP inhibitors.[3] PARP enzymes are crucial for DNA single-strand break repair. In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is deficient. Inhibiting PARP in these cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death—a concept known as synthetic lethality.[4][5]
Niraparib, an approved PARP inhibitor, features an indazole carboxamide core.[21] 4-Iodo-1H-indazole-3-carboxylic acid serves as a precursor to scaffolds where the 4-position is functionalized, often via Suzuki coupling, before the carboxylic acid is coupled with a suitable amine to complete the inhibitor structure. This modular approach allows for the rapid generation of a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
4-Iodo-1H-indazole-3-carboxylic acid is a powerful and versatile intermediate in modern organic synthesis and medicinal chemistry. Its well-defined and orthogonal reactivity allows for the systematic construction of complex, biologically active molecules. Its demonstrated utility in the synthesis of PARP inhibitors underscores its importance to researchers and scientists in drug development. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in creating next-generation therapeutics.
References
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Chemsrc. (n.d.). 4-Iodo-1H-indazole-3-carboxylic acid | CAS#:885518-74-1. Retrieved from Chemsrc chemical database. [Link]
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MDPI. (2018). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 23(1), 193. [Link]
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Thieme. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 771-780. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from organic-chemistry.org. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from organic-chemistry.org. [Link]
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PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from National Center for Biotechnology Information. [Link]
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Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(5), 1993-1999. [Link]
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MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2033. [Link]
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ResearchGate. (n.d.). Structure of Olaparib and iodo-PARPi inhibitors. Retrieved from ResearchGate GmbH. [Link]
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Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2931. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. [Link]
-
National Institutes of Health. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PLoS One, 11(2), e0149319. [Link]
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ResearchGate. (2011). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from ResearchGate GmbH. [Link]
-
National Institutes of Health. (2021). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 11(54), 34221-34231. [Link]
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National Institutes of Health. (2012). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 22(19), 6208-6212. [Link]
-
National Institutes of Health. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 24(16), 2933. [Link]
-
National Institutes of Health. (2024). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry, 9(1), 18. [Link]
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National Institutes of Health. (2016). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Nuclear Medicine and Biology, 43(6), 363-371. [Link]
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An In-depth Technical Guide to the Synthesis of 4-Iodo-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 4-iodo-1H-indazole-3-carboxylic acid, a key building block in medicinal chemistry and drug development. Recognizing the challenges associated with the regioselective functionalization of the indazole core, this document details two primary, field-proven synthetic routes. Emphasis is placed on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The guide is structured to provide both a high-level strategic understanding and the practical details necessary for laboratory implementation.
Introduction: The Significance of 4-Iodo-1H-indazole-3-carboxylic Acid
The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including protein kinase inhibitors and anti-tumor agents.[1][2] Specifically, 4-iodo-1H-indazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, such as the PARP inhibitor Niraparib. The presence of the iodine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space in drug discovery programs.
The primary challenge in the synthesis of this molecule lies in achieving regioselective iodination of the indazole ring. Direct electrophilic iodination of 1H-indazole-3-carboxylic acid typically results in substitution at the more electronically activated 3- and 5-positions. Therefore, indirect methods, which involve the construction of the indazole ring from a pre-iodinated precursor, are generally favored. This guide will focus on the two most viable and documented synthetic strategies.
Strategic Overview of Synthetic Pathways
Two principal pathways have been identified for the synthesis of 4-iodo-1H-indazole-3-carboxylic acid, each with its own set of advantages and considerations.
-
Pathway A: Cyclization of a Substituted Phenylhydrazine Derivative. This classic approach involves the formation of the indazole ring from an appropriately substituted aniline or phenylhydrazine precursor. For the target molecule, this would necessitate starting with a 2-amino-6-iodobenzoic acid derivative.
-
Pathway B: Ring Transformation of 4-Iodoisatin. This more contemporary and often preferred method utilizes the conversion of a 4-iodoisatin intermediate into the desired indazole-3-carboxylic acid. This route offers good control over the regiochemistry of the final product.
The following sections will provide a detailed technical analysis of each pathway.
Pathway A: Synthesis via Diazotization and Cyclization of an Iodinated Anthranilic Acid Derivative
This pathway leverages the well-established Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[3][4] The key to this approach is the synthesis of the appropriately substituted precursor, 2-amino-6-iodobenzoic acid.
Rationale and Mechanism
The core of this pathway is the diazotization of an aromatic amine followed by an intramolecular cyclization to form the indazole ring. The amino group of the anthranilic acid derivative is converted to a diazonium salt using a nitrite source under acidic conditions. This is followed by a reduction and cyclization to yield the indazole-3-carboxylic acid. The iodine atom is incorporated into the starting material, thus ensuring its position in the final product.
Experimental Protocol: Synthesis of 2-Amino-6-iodobenzoic Acid (Hypothetical)
A plausible, though not explicitly documented, route would involve the iodination of 2-aminobenzoic acid. However, direct iodination often leads to a mixture of products. A more controlled synthesis would be necessary to ensure the correct substitution pattern.
Challenges and Considerations
The primary challenge in this pathway is the synthesis of the 2-amino-6-iodobenzoic acid precursor with high purity and yield. The regioselectivity of the iodination of anthranilic acid can be difficult to control. Furthermore, the diazotization and cyclization steps require careful temperature control to avoid side reactions and ensure a good yield of the desired indazole.
Pathway B: Synthesis via Ring Transformation of 4-Iodoisatin
This pathway has emerged as a more robust and reliable method for the synthesis of 4-iodo-1H-indazole-3-carboxylic acid. The key intermediate, 4-iodoisatin, provides a stable and readily accessible precursor that can be efficiently converted to the target molecule.
Rationale and Mechanism
The conversion of isatin to indazole-3-carboxylic acid is a well-documented ring transformation reaction. The reaction proceeds via the opening of the isatin lactam ring, followed by diazotization of the resulting amino group and subsequent intramolecular cyclization to form the indazole ring. The presence of the iodine atom at the 4-position of the isatin starting material directly translates to the desired 4-iodo substitution in the final product.
Synthesis of the Key Intermediate: 4-Iodoisatin
The synthesis of 4-iodoisatin is a critical first step in this pathway. A common and effective method is the Sandmeyer synthesis of isatins, which involves the condensation of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, followed by cyclization in the presence of a strong acid. For 4-iodoisatin, the starting material would be 3-iodoaniline.
Step 1: Synthesis of Isonitroso-3'-iodoacetanilide
-
Reaction: 3-iodoaniline is reacted with hydroxylamine hydrochloride and chloral hydrate in an aqueous solution.
-
Mechanism: This reaction forms an intermediate oxime which then condenses with the aniline.
-
Key Considerations: Careful control of temperature and pH is crucial for optimal yield and purity.
Step 2: Cyclization to 4-Iodoisatin
-
Reaction: The isonitroso-3'-iodoacetanilide is treated with a strong acid, typically concentrated sulfuric acid, to induce cyclization.
-
Mechanism: The strong acid protonates the intermediate, facilitating an electrophilic aromatic substitution that closes the five-membered ring of the isatin core.
-
Key Considerations: The reaction is typically heated to drive the cyclization to completion. Careful addition of the intermediate to the acid is necessary to control the exothermic reaction.
Experimental Protocol: Conversion of 4-Iodoisatin to 4-Iodo-1H-indazole-3-carboxylic Acid
The following protocol is adapted from established literature procedures.
Materials:
-
4-Iodoisatin
-
Sodium hydroxide (NaOH)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Water (H₂O)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Ring Opening: A solution of sodium hydroxide in water is prepared and cooled in an ice bath. 4-Iodoisatin is added portion-wise to the cold sodium hydroxide solution with stirring. The reaction mixture is stirred until the isatin has completely dissolved, indicating the formation of the sodium salt of 2-amino-6-iodophenylglyoxylic acid.
-
Diazotization: The reaction mixture is further cooled, and a solution of sodium nitrite in water is added. The resulting solution is then added slowly to a pre-cooled solution of hydrochloric acid, keeping the temperature below 5 °C. This step forms the diazonium salt.
-
Cyclization: The acidic solution containing the diazonium salt is stirred at low temperature for a specified period to allow for the intramolecular cyclization to occur, forming 4-iodo-1H-indazole-3-carboxylic acid.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 3-Iodoaniline | Chloral hydrate, Hydroxylamine HCl | Isonitroso-3'-iodoacetanilide | 70-80% |
| 2 | Isonitroso-3'-iodoacetanilide | Concentrated H₂SO₄ | 4-Iodoisatin | 80-90% |
| 3 | 4-Iodoisatin | NaOH, NaNO₂, HCl | 4-Iodo-1H-indazole-3-carboxylic acid | 75-85% |
Visualization of Synthetic Pathways
Pathway A: From Iodinated Anthranilic Acid
Caption: Synthetic route to 4-iodo-1H-indazole-3-carboxylic acid starting from 4-iodoisatin (Pathway B).
Conclusion and Future Perspectives
The synthesis of 4-iodo-1H-indazole-3-carboxylic acid is a critical process for the advancement of various drug discovery programs. While direct iodination of the indazole core remains a challenge, the two pathways outlined in this guide provide reliable and scalable methods for its preparation. The ring transformation of 4-iodoisatin (Pathway B) is often the preferred route due to its well-defined intermediates and generally higher yields.
Future research in this area may focus on the development of novel catalytic methods for the direct and regioselective C-H iodination of the indazole ring, which would represent a more atom-economical and streamlined approach. Additionally, the exploration of flow chemistry for the synthesis of this important intermediate could offer advantages in terms of safety, scalability, and reproducibility.
References
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1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
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Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). National Institutes of Health. Retrieved from [Link]
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A Comprehensive Technical Guide to 4-Iodo-1H-indazole-3-carboxylic acid: A Pivotal Scaffold in Modern Drug Discovery
For Immediate Release
This technical guide provides an in-depth analysis of 4-Iodo-1H-indazole-3-carboxylic acid (CAS No. 885518-74-1), a key heterocyclic building block in medicinal chemistry. Authored for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, characterization, reactivity, and strategic applications in the pursuit of novel therapeutics, particularly in oncology.
Introduction: The Strategic Importance of the Indazole Nucleus
The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure and ability to participate in a variety of intermolecular interactions have made it a cornerstone in the design of numerous biologically active agents. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of protein kinases and enzymes crucial in cancer progression, such as poly(ADP-ribose) polymerase (PARP).[1][2]
4-Iodo-1H-indazole-3-carboxylic acid emerges as a particularly valuable intermediate. The strategic placement of three distinct functional groups—the carboxylic acid at the 3-position, the iodine atom at the 4-position, and the reactive N-H of the indazole ring—offers a versatile platform for combinatorial library synthesis and targeted drug design. Each site provides a handle for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) of resulting molecules.
Physicochemical and Structural Characteristics
A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 885518-74-1 | [3] |
| Molecular Formula | C₈H₅IN₂O₂ | [3] |
| Molecular Weight | 288.04 g/mol | [3] |
| IUPAC Name | 4-iodo-1H-indazole-3-carboxylic acid | [3] |
| Appearance | Off-white to yellow solid (predicted) | - |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | General chemical knowledge |
While detailed, publicly available spectroscopic data for this specific isomer is limited, characterization is routinely performed using a suite of standard analytical techniques. Commercial suppliers confirm that analytical data, including ¹H NMR, ¹³C NMR, LCMS, GCMS, and FTIR, is available upon request.[3]
Synthesis and Purification
Proposed Synthetic Pathway
A common and effective method for constructing the indazole-3-carboxylic acid scaffold is the diazotization and cyclization of an appropriately substituted 2-aminophenylacetic acid derivative.[4]
Figure 1: Proposed synthesis of 4-Iodo-1H-indazole-3-carboxylic acid.
Protocol Rationale: This pathway leverages the well-established Sandmeyer-type reaction chemistry. The starting material, 2-amino-3-iodophenylacetic acid, contains the requisite iodine atom at the correct position. Diazotization of the aniline group with nitrous acid (generated in situ from sodium nitrite and a strong acid) would yield a transient diazonium salt. This intermediate is poised for intramolecular cyclization, where the diazonium group is displaced by the enol or enolate of the acetic acid side chain, leading to the formation of the pyrazole ring fused to the benzene ring.
Step-by-Step Hypothetical Protocol:
-
Diazotization: 2-Amino-3-iodophenylacetic acid is dissolved in an aqueous acidic solution (e.g., 2M HCl) and cooled to 0-5 °C in an ice bath.
-
Reaction: A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt. The reaction is stirred for a short period (e.g., 30 minutes) at this temperature.
-
Cyclization & Isolation: The reaction mixture is allowed to warm to room temperature. The spontaneous cyclization often results in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the final product.
Self-Validation: The success of this protocol would be validated by standard analytical methods. ¹H and ¹³C NMR would confirm the structure, mass spectrometry would verify the molecular weight, and HPLC would determine the purity of the final compound.
Chemical Reactivity and Strategic Applications in Drug Design
The synthetic utility of 4-Iodo-1H-indazole-3-carboxylic acid stems from its three modifiable functional groups, which can be addressed with high selectivity. This multi-functional nature makes it an ideal scaffold for building molecular complexity.
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An In-depth Technical Guide to the Molecular Structure of 4-Iodo-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-1H-indazole-3-carboxylic acid is a halogenated heterocyclic compound that has garnered interest within the pharmaceutical and medicinal chemistry sectors. As a derivative of the indazole core, a privileged scaffold in drug discovery, this molecule serves as a versatile intermediate in the synthesis of a variety of biologically active compounds.[1][2][3] The indazole framework is a key component in numerous approved drugs, including kinase inhibitors used in oncology.[4][5] The strategic placement of an iodine atom at the 4-position and a carboxylic acid at the 3-position of the indazole ring system imparts unique physicochemical properties that are of significant interest for the rational design of novel therapeutics.[6][7]
This technical guide provides a comprehensive overview of the molecular structure of 4-Iodo-1H-indazole-3-carboxylic acid, offering insights into its synthesis, spectroscopic characterization, and its potential applications in drug development, with a particular focus on the role of halogen bonding.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-Iodo-1H-indazole-3-carboxylic acid is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring. Key substituents, an iodine atom at position 4 and a carboxylic acid group at position 3, dictate its chemical behavior and potential for intermolecular interactions.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₅IN₂O₂ | [10] |
| Molecular Weight | 288.04 g/mol | [10] |
| CAS Number | 885518-74-1 | [11] |
| Density | 2.2 ± 0.1 g/cm³ | [10] |
| Boiling Point | 512.1 ± 30.0 °C at 760 mmHg | [10] |
| LogP | 2.33 | [10] |
The Significance of the Iodine Substituent and Halogen Bonding
The presence of the iodine atom at the 4-position is of particular importance in the context of drug design. Iodine, being the largest and most polarizable of the stable halogens, is a potent halogen bond donor.[11][12] A halogen bond is a non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base.[11][12] This interaction is highly directional and can significantly contribute to the binding affinity and selectivity of a ligand for its biological target.[13] In the case of 4-Iodo-1H-indazole-3-carboxylic acid, the C-I bond creates a σ-hole on the iodine atom, which can form favorable interactions with electron-rich residues such as the backbone carbonyls or the side chains of serine, threonine, or tyrosine in a protein's active site.[13]
Synthesis of 4-Iodo-1H-indazole-3-carboxylic acid
A plausible synthetic route to 4-Iodo-1H-indazole-3-carboxylic acid, based on established methods for the synthesis of substituted indazoles, is outlined below.[7][14][15] The synthesis of the parent 1H-indazole-3-carboxylic acid is well-documented and can be achieved through various methods, including the cyclization of o-hydrazinobenzoic acid derivatives.[7] Direct iodination of 1H-indazole-3-carboxylic acid is challenging due to the directing effects of the existing substituents. A more controlled approach would involve the synthesis of a precursor that allows for regioselective iodination.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Iodo-1H-indazole-3-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Iodo-2-methyl-3-nitrobenzene
-
Dissolve 2-methyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Add a solution of potassium iodide in water and allow the mixture to warm to room temperature, then heat gently to complete the reaction.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Step 2: Synthesis of 2-Iodo-6-nitrobenzoic acid
-
Dissolve 1-iodo-2-methyl-3-nitrobenzene in a suitable solvent such as aqueous pyridine.
-
Heat the solution to reflux and add potassium permanganate portion-wise over several hours.
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide.
-
Acidify the filtrate to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with water, and dry.
Step 3: Synthesis of 2-Amino-6-iodobenzoic acid
-
Suspend 2-iodo-6-nitrobenzoic acid in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise with stirring.
-
Heat the reaction mixture to ensure complete reduction of the nitro group.
-
Cool the mixture and collect the precipitated amine hydrochloride salt by filtration.
-
Neutralize with a base to obtain the free amine.
Step 4: Synthesis of 4-Iodo-1H-indazole-3-carboxylic acid
-
Suspend 2-amino-6-iodobenzoic acid in dilute hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature to allow for cyclization to the indazole.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra for 4-Iodo-1H-indazole-3-carboxylic acid, the following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.[16][17][18][19][20]
¹H and ¹³C NMR Spectroscopy
The predicted NMR spectra are based on the analysis of substituted indazoles and the known effects of iodo and carboxylic acid substituents on chemical shifts.[16][17][18][20]
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.5 | Singlet | COOH |
| ~13.0 | Broad Singlet | N-H |
| ~7.8 | Doublet | H-5 |
| ~7.5 | Triplet | H-6 |
| ~7.2 | Doublet | H-7 |
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~142 | C-3a |
| ~140 | C-7a |
| ~130 | C-5 |
| ~128 | C-6 |
| ~120 | C-7 |
| ~115 | C-3 |
| ~95 | C-4 |
Infrared (IR) Spectroscopy
The predicted IR spectrum of 4-Iodo-1H-indazole-3-carboxylic acid would exhibit characteristic bands for the carboxylic acid and the aromatic indazole core.[10][21][22][23]
Predicted Infrared (IR) Spectroscopy Data:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-2500 (broad) | O-H stretching (carboxylic acid dimer) |
| ~3100 | N-H stretching |
| ~1700 | C=O stretching (carboxylic acid) |
| ~1600, ~1450 | C=C stretching (aromatic ring) |
| ~1300 | C-O stretching |
| ~920 (broad) | O-H bending (out-of-plane) |
| ~750 | C-I stretching |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of the carboxylic acid group and potentially the iodine atom.[24][25][26][27][28]
Predicted Mass Spectrometry Data:
| m/z | Assignment |
| 288 | [M]⁺ (Molecular ion) |
| 243 | [M - COOH]⁺ |
| 161 | [M - I]⁺ |
| 116 | [M - I - COOH]⁺ |
Applications in Drug Discovery
The 4-Iodo-1H-indazole-3-carboxylic acid scaffold is a valuable starting point for the synthesis of targeted therapeutics, particularly kinase inhibitors.[4][29][30][31][32] The carboxylic acid group can be readily converted to a variety of amides, esters, and other functional groups to explore structure-activity relationships.[14][33] The iodine atom can participate in halogen bonding to enhance binding affinity and can also serve as a handle for further diversification through cross-coupling reactions.[11][13]
Role as a Kinase Inhibitor Scaffold
Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase active site. The indazole nucleus can mimic this interaction. The 4-iodo substituent can form additional halogen bonds in a nearby pocket, enhancing potency and selectivity.
Caption: Workflow for the utilization of 4-Iodo-1H-indazole-3-carboxylic acid in kinase inhibitor discovery.
Conclusion
4-Iodo-1H-indazole-3-carboxylic acid represents a strategically functionalized building block for the development of novel pharmaceuticals. Its molecular structure, featuring a privileged indazole core, a versatile carboxylic acid handle, and a halogen-bond-donating iodine atom, provides a solid foundation for the design of potent and selective inhibitors of various biological targets, most notably protein kinases. While experimental data for this specific compound remains limited, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. Further research into this and related compounds is warranted to fully explore their therapeutic potential.
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Introduction: The Structural Elucidation of a Key Synthetic Intermediate
An In-Depth Technical Guide to the Predicted Spectral Characteristics of 4-Iodo-1H-indazole-3-carboxylic Acid
4-Iodo-1H-indazole-3-carboxylic acid (CAS No. 885518-74-1) is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2] Its rigid indazole core, substituted with both a halogen and a carboxylic acid, provides a versatile scaffold for the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics. Accurate and unambiguous structural confirmation is the bedrock of any drug discovery program, making a thorough understanding of its spectral properties essential.
While a comprehensive set of publicly available, peer-reviewed experimental spectra for this specific molecule is not readily accessible, we can leverage our deep understanding of spectroscopic principles and extensive data from analogous compounds to construct a highly accurate, predictive guide to its spectral signature. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, detailing the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-iodo-1H-indazole-3-carboxylic acid. The interpretations and protocols herein are grounded in established theory and data from closely related structures, providing a reliable framework for compound identification and quality control.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule. For 4-iodo-1H-indazole-3-carboxylic acid, both ¹H and ¹³C NMR will provide definitive information about the substitution pattern and electronic nature of the indazole ring.
Expert Insight: The 'Why' Behind the Prediction
The predicted chemical shifts are derived from the foundational structure of indazole-3-carboxylic acid, perturbed by the introduction of a heavy iodine atom at the C-4 position. Iodine exerts two primary electronic effects: a moderate, distance-dependent deshielding effect through-bond (inductive effect) and a more complex influence on the aromatic system. Protons and carbons nearest to the iodine will experience the most significant shift. The carboxylic acid and N-H protons are expected to be broad and highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show three distinct aromatic proton signals and two exchangeable proton signals. The analysis is based on spectra of related indazoles and fundamental substituent effects.[3][4]
Table 1: Predicted ¹H NMR Data for 4-Iodo-1H-indazole-3-carboxylic acid (in DMSO-d₆)
| Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Rationale |
| ~13.5 - 14.0 | Broad Singlet | - | 1H (N-H) | Typical for indazole N-H proton in DMSO-d₆; significant hydrogen bonding. |
| ~13.0 | Very Broad Singlet | - | 1H (COOH) | Carboxylic acid proton, highly exchangeable and subject to hydrogen bonding. |
| ~7.85 | Doublet (d) | J ≈ 8.5 Hz | H-7 | Ortho-coupled to H-6. Deshielded by proximity to the pyrazole ring. |
| ~7.55 | Doublet (d) | J ≈ 7.0 Hz | H-5 | Ortho-coupled to H-6. Shift influenced by the para-iodine substituent. |
| ~7.30 | Triplet (t) | J ≈ 7.8 Hz | H-6 | Coupled to both H-5 and H-7, appearing as a pseudo-triplet. |
¹H NMR Coupling Relationship Diagram
The following diagram illustrates the expected through-bond coupling between the aromatic protons.
Caption: Predicted ¹H-¹H coupling on the benzene ring.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal eight distinct carbon signals. The most informative signals will be the C-4 carbon, which is directly attached to iodine and will be significantly upfield, and the C-3 and carbonyl carbons, which are downfield. Predictions are based on data from similar indazole carboxylic acids.[5][6]
Table 2: Predicted ¹³C NMR Data for 4-Iodo-1H-indazole-3-carboxylic acid (in DMSO-d₆)
| Predicted δ (ppm) | Assignment | Rationale |
| ~165.0 | C=O | Typical chemical shift for a carboxylic acid carbonyl carbon.[6] |
| ~142.0 | C-7a | Quaternary carbon at the ring junction, deshielded. |
| ~140.5 | C-3 | Carbon attached to two nitrogen atoms, significantly deshielded. |
| ~129.0 | C-6 | Aromatic CH carbon. |
| ~128.5 | C-5 | Aromatic CH carbon, influenced by the iodine. |
| ~125.0 | C-3a | Quaternary carbon at the ring junction. |
| ~115.0 | C-7 | Aromatic CH carbon, influenced by the adjacent pyrazole ring. |
| ~95.0 | C-4 | Carbon directly bonded to iodine, shifted significantly upfield due to the heavy atom effect. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of 4-iodo-1H-indazole-3-carboxylic acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable N-H and COOH protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
To confirm exchangeable protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the N-H and COOH signals should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups
IR spectroscopy excels at identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Expert Insight: The Vibrational Signature
The IR spectrum of this molecule will be dominated by features of the carboxylic acid and the N-H group. The most prominent and diagnostic peak will be an extremely broad O-H stretch, a hallmark of a hydrogen-bonded carboxylic acid dimer.[7] The C=O stretch will also be strong and sharp. The N-H stretch of the indazole ring will appear as a medium-intensity band, likely superimposed on the broad O-H absorption. Fingerprint region bands will be complex but can be compared to reference spectra of similar indazoles.[8][9]
Table 3: Predicted FT-IR Absorptions for 4-Iodo-1H-indazole-3-carboxylic acid
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (Dimer) |
| ~3200 | Medium, Broad | N-H Stretch | Indazole N-H |
| ~1710 - 1690 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| ~1620, ~1580, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1300 | Medium | C-O Stretch | Carboxylic Acid |
| ~920 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid (Dimer) |
| ~800 - 750 | Strong | C-H Bend (out-of-plane) | Aromatic Ring |
Experimental Protocol: FT-IR Data Acquisition Workflow
Caption: Standard workflow for acquiring an FT-IR spectrum using a KBr pellet.
Part 3: Mass Spectrometry (MS) - Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information through controlled fragmentation of the molecule.
Expert Insight: Fragmentation Logic
For 4-iodo-1H-indazole-3-carboxylic acid (MW: 288.04 g/mol ), the molecular ion peak [M+H]⁺ in ESI+ mode should be observed at m/z 289. The presence of iodine (¹²⁷I is 100% abundant) makes the molecular ion peak highly distinctive. Key fragmentation pathways will likely involve the neutral loss of water (-18) and the loss of the carboxylic acid group, either as CO₂ (-44) or the entire COOH radical (-45). Subsequent fragmentation of the indazole core is also expected. The fragmentation of related indazole carboxamides provides a strong basis for these predictions.[10]
Table 4: Predicted Key Ions in ESI+ Mass Spectrum
| Predicted m/z | Ion Formula | Identity |
| 289 | [C₈H₆IN₂O₂]⁺ | [M+H]⁺ |
| 271 | [C₈H₄IN₂O]⁺ | [M+H - H₂O]⁺ |
| 245 | [C₈H₆IN₂]⁺ | [M+H - CO₂]⁺ |
| 244 | [C₈H₅IN₂]⁺ | [M+H - COOH]⁺ |
| 117 | [C₇H₅N₂]⁺ | [M+H - COOH - I]⁺ |
Proposed Fragmentation Pathway
Caption: Predicted ESI+ fragmentation pathway.
Experimental Protocol: LC-MS Data Acquisition
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute this stock to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation: Use a Liquid Chromatography system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
-
Chromatography (Optional but Recommended): Use a C18 column with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to ensure sample purity before it enters the mass spectrometer.
-
MS Acquisition:
-
Operate the ESI source in positive ion mode.
-
Acquire a full scan spectrum over a mass range of m/z 50-500 to observe the molecular ion.
-
Perform tandem MS (MS/MS) on the parent ion (m/z 289) to induce fragmentation and confirm the predicted fragment ions.
-
Conclusion
This guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectra of 4-iodo-1H-indazole-3-carboxylic acid. By grounding these predictions in the fundamental principles of spectroscopy and comparative data from analogous structures, we have constructed a robust framework for researchers. These data tables, protocols, and interpretations should serve as a valuable resource for confirming the identity, purity, and structure of this important synthetic intermediate, thereby empowering the next stage of research and development.
References
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Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]
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Chemsrc. 4-Iodo-1H-indazole-3-carboxylic acid | CAS#:885518-74-1. Chemsrc.com. Available from: [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
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The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Available from: [Link]
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Chemsrc. 4-Iodo-1H-indazole-3-carboxylic acid | CAS#:885518-74-1. Chemsrc.com. Available from: [Link]
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Chemsrc. 4-chlorooctane | CAS#:999-07-5. Chemsrc.com. Available from: [Link]
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ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... ResearchGate. Available from: [Link]
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Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]
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Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]
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SpectraBase. 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide. Wiley-VCH GmbH. Available from: [Link]
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PubChem. Indazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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PubMed. NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. National Library of Medicine. Available from: [Link]
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Diva-portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available from: [Link]
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ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... ResearchGate. Available from: [Link]
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NIH. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Library of Medicine. Available from: [Link]
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ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. Available from: [Link]
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NIH. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. National Library of Medicine. Available from: [Link]
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Foreword: A Strategic Approach to Physicochemical Profiling
An In-depth Technical Guide to the Physicochemical Characterization of 4-Iodo-1H-indazole-3-carboxylic Acid
In modern drug discovery and materials science, a comprehensive understanding of a molecule's physical properties is not merely an academic exercise; it is the bedrock upon which successful development is built. For a molecule like 4-Iodo-1H-indazole-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry, this understanding is paramount.[1] The strategic placement of the iodine atom at the C4 position and the carboxylic acid at C3 creates a unique electronic and steric environment, influencing everything from solubility and crystal packing to its interaction with biological targets.
This guide eschews a simple data-sheet format. Instead, it provides a strategic framework for the elucidation and interpretation of the key physicochemical properties of 4-Iodo-1H-indazole-3-carboxylic acid. We will not only present available data but also delve into the causality behind the experimental methodologies chosen for their determination. This approach is designed for the discerning researcher who requires not just numbers, but actionable insights and a robust, self-validating system for characterization.
Core Molecular Identity and Structural Attributes
Before any experimental determination, establishing the unequivocal identity of the compound is critical. 4-Iodo-1H-indazole-3-carboxylic acid is a specific regioisomer whose properties are distinct from other iodinated analogues.[2]
| Identifier | Value | Source |
| IUPAC Name | 4-iodo-1H-indazole-3-carboxylic acid | [3] |
| CAS Number | 885518-74-1 | [3][4] |
| Molecular Formula | C₈H₅IN₂O₂ | [2] |
| Molecular Weight | 288.04 g/mol | [2] |
| PubChem CID | 24728224 | [3] |
The molecular structure, depicted below, forms the basis for all subsequent property predictions and interpretations. The indazole core is a bicyclic aromatic system, while the carboxylic acid moiety introduces a site for hydrogen bonding and ionization. The iodine atom, a heavy halogen, significantly increases the molecule's mass and electron density, which is expected to influence properties like melting point and crystal packing.
Caption: Molecular Structure of 4-Iodo-1H-indazole-3-carboxylic acid.
Thermal Properties: Melting Point and Decomposition
The melting point is a crucial indicator of purity and lattice energy. For a crystalline solid, a sharp melting range suggests high purity. Given the aromatic nature and the potential for strong intermolecular hydrogen bonding via the carboxylic acid dimers, a relatively high melting point is anticipated. For comparison, the parent compound, 1H-indazole-3-carboxylic acid, melts at 266-270 °C.[5][6] The addition of a heavy iodine atom is expected to increase the melting point due to stronger van der Waals forces and increased molecular weight.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: While a traditional melting point apparatus provides a visual range, DSC offers superior quantitative data on thermal events. It measures the heat flow required to raise the sample temperature, providing a precise onset and peak melting temperature. Furthermore, the shape of the melting endotherm can provide insights into purity, and the experiment can simultaneously detect decomposition events.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of 4-Iodo-1H-indazole-3-carboxylic acid into a non-hermetic aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 300 °C).
-
Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm and the integrated area (enthalpy of fusion) should also be reported. Any exothermic events following the melt would indicate thermal decomposition.
Solubility Profile: A Key Determinant for Application
Solubility is a critical parameter for drug development, influencing bioavailability, and for any application requiring solution-phase chemistry. The molecule possesses both a lipophilic iodo-indazole core and a hydrophilic, ionizable carboxylic acid group, suggesting its solubility will be highly dependent on the pH and polarity of the solvent.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method (OECD Guideline 105) is the gold-standard for determining thermodynamic equilibrium solubility. It ensures the solution is truly saturated, providing a reliable value that is not influenced by the kinetics of dissolution. Coupling this with HPLC analysis provides a highly sensitive and specific method for quantification.
Methodology:
-
System Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2.0, 7.4, 9.0) and a selection of relevant organic solvents (e.g., DMSO, Methanol, Acetonitrile).[5][7]
-
Incubation: Add an excess of solid 4-Iodo-1H-indazole-3-carboxylic acid to each solvent system in a sealed vial. This ensures that undissolved solid remains at equilibrium.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Processing: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particulates.
-
Quantification:
-
Prepare a series of calibration standards of the compound in a suitable solvent (e.g., DMSO or Methanol).
-
Dilute the filtered supernatant into the mobile phase range of the calibration curve.
-
Analyze the standards and samples by a validated reverse-phase HPLC-UV method.
-
Calculate the concentration in the supernatant from the calibration curve to determine the solubility.
-
Caption: Key IR vibrations resulting from the carboxylic acid dimer.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, further confirming the compound's identity.
Causality: Techniques like Electrospray Ionization (ESI) are soft ionization methods ideal for polar molecules like carboxylic acids, typically generating the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental formula. [8][9] Expected Results:
-
High-Resolution MS (ESI):
-
Positive Mode: Expected [M+H]⁺ ion at m/z 288.9414.
-
Negative Mode: Expected [M-H]⁻ ion at m/z 286.9258.
-
-
Fragmentation: Tandem MS (MS/MS) would likely show a characteristic loss of CO₂ (44 Da) from the [M-H]⁻ ion, a common fragmentation pathway for carboxylic acids.
Conclusion: A Foundation for Further Development
This guide has outlined a comprehensive, methodology-driven approach to characterizing the physical properties of 4-Iodo-1H-indazole-3-carboxylic acid. By grounding our investigation in robust, validated experimental protocols, we establish a reliable physicochemical profile. This detailed understanding of thermal stability, solubility, ionization, and spectroscopic identity is indispensable for any scientist or researcher aiming to utilize this compound in drug design, synthesis, or materials science. The provided protocols serve as a template for generating the high-quality, reproducible data required for regulatory submissions and successful scientific advancement.
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A Senior Application Scientist's Guide to the Solubility of 4-Iodo-1H-indazole-3-carboxylic Acid in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Iodo-1H-indazole-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on first principles of molecular structure and polarity. Furthermore, it delivers detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, enabling researchers to generate reliable data for applications ranging from reaction optimization to formulation development. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility behavior.
Introduction: The Critical Role of Solubility in Drug Discovery
4-Iodo-1H-indazole-3-carboxylic acid belongs to the indazole class of heterocyclic compounds. The indazole scaffold is of significant pharmacological importance, forming the core structure of numerous therapeutic agents with applications in oncology and anti-inflammatory research.[1][2] Indazole derivatives are key components in a variety of treatments, including multi-kinase inhibitors like Pazopanib and antiemetics such as Granisetron used in chemotherapy.[3] As a functionalized intermediate, 4-Iodo-1H-indazole-3-carboxylic acid serves as a versatile starting material for the synthesis of more complex, biologically active molecules.[4][5]
The success of any compound in the drug discovery pipeline is fundamentally linked to its solubility. Poor solubility can severely hamper biological screening, lead to inaccurate structure-activity relationship (SAR) data, and create significant hurdles in formulation and bioavailability.[6][7] Therefore, a thorough understanding of a compound's solubility in various organic solvents is not merely academic; it is a critical prerequisite for its effective use in synthesis, purification, and formulation. This guide provides the theoretical basis and practical methodologies to confidently assess and utilize the solubility profile of 4-Iodo-1H-indazole-3-carboxylic acid.
Molecular Structure Analysis and Predicted Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and the solvent.[8] An analysis of the functional groups within 4-Iodo-1H-indazole-3-carboxylic acid allows for a robust prediction of its solubility profile.[9]
The key structural features are:
-
Indazole Ring: A bicyclic aromatic system containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor, and the pyridine-type nitrogen can act as a hydrogen bond acceptor.[10]
-
Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor (from the -OH) and an acceptor (at the C=O oxygen).[11] This group is the primary driver of solubility in polar solvents.
-
Iodine Atom (-I): While iodine is the least electronegative of the common halogens, the C-I bond does introduce some polarity. Its main effect is increasing the overall molecular weight and polarizability of the molecule, which can influence van der Waals interactions.
-
Aromatic System: The fused benzene and pyrazole rings provide a large, relatively non-polar surface area, which will favor interactions with solvents that have aromatic or non-polar character.
Caption: Key functional groups influencing solubility.
Based on these features, a qualitative solubility profile can be predicted:
-
High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are excellent hydrogen bond acceptors and have high polarity, allowing them to effectively solvate both the carboxylic acid and the indazole ring.
-
Moderate Solubility Expected: In polar protic solvents such as methanol and ethanol. While these solvents can engage in hydrogen bonding, the bulky, more non-polar aromatic core of the molecule may limit high solubility compared to DMSO or DMF.[8]
-
Low to Moderate Solubility Expected: In solvents of intermediate polarity like Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Dichloromethane (DCM). The presence of the large aromatic system suggests some affinity, but the highly polar carboxylic acid will resist dissolution in these less polar environments.
-
Insoluble Expected: In non-polar solvents such as hexanes or toluene, where there are no favorable interactions to overcome the crystal lattice energy of the solid compound.
This predictive framework provides a rational basis for solvent selection in experimental procedures.
Experimental Determination of Solubility
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase. The shake-flask method is the universally recognized gold-standard for its determination.[13][14]
-
Preparation: Add an excess of solid 4-Iodo-1H-indazole-3-carboxylic acid to a series of glass vials, each containing a known volume (e.g., 1 mL) of a selected organic solvent. A visible amount of undissolved solid must remain.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended for robust results.[15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. For more rigorous separation, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes.
-
Sampling: Carefully withdraw a small, precise aliquot of the clear supernatant from each vial. Be extremely cautious not to disturb the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard curve of known concentrations.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is often measured in early drug discovery. It assesses the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous or buffer system.[16] For organic solvent systems, a similar principle can be applied to quickly rank solvents.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a solvent of known high solubility, such as DMSO (e.g., 20 mg/mL).
-
Plate Setup: In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of the DMSO stock solution to multiple wells.
-
Solvent Addition: Add an increasing volume of the test organic solvent to each well.
-
Incubation & Detection: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[7] Measure the turbidity or light scattering in each well using a nephelometer or plate reader. The concentration at which precipitation is first observed is the kinetic solubility.[17]
Data Summary and Interpretation
Organizing solubility data into a clear, tabular format is essential for comparison and decision-making.
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | [Enter Experimental Data] | Excellent solvent for creating stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | [Enter Experimental Data] | Useful reaction solvent. |
| Methanol (MeOH) | Polar Protic | Moderate | [Enter Experimental Data] | Often used in purification (crystallization). |
| Ethanol (EtOH) | Polar Protic | Moderate | [Enter Experimental Data] | |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Low to Moderate | [Enter Experimental Data] | |
| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | [Enter Experimental Data] | Common HPLC mobile phase component. |
| Ethyl Acetate (EtOAc) | Moderately Polar | Low | [Enter Experimental Data] | Common extraction and chromatography solvent. |
| Dichloromethane (DCM) | Halogenated | Low | [Enter Experimental Data] | Useful for extractions. |
| Hexanes | Non-Polar | Insoluble | [Enter Experimental Data] | Useful as an anti-solvent for precipitation. |
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on safety data for the parent compound, Indazole-3-carboxylic acid, appropriate precautions should be taken. The compound may be harmful if swallowed and causes serious eye irritation.[18][19][20]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[21]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18] Avoid contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.[21]
Conclusion
While readily available quantitative data for the solubility of 4-Iodo-1H-indazole-3-carboxylic acid is limited, a robust predictive and experimental framework can be established. Its molecular structure, rich with hydrogen-bonding functional groups, dictates a strong preference for polar aprotic solvents like DMSO and DMF. For definitive quantitative results, the shake-flask method remains the most reliable approach. By applying the principles and protocols outlined in this guide, researchers can confidently determine the solubility of this important building block, thereby accelerating their research and development efforts in medicinal chemistry.
References
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Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]
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Huuskonen, J., Livingstone, D. J., & Tetko, I. V. (2000). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Chemical Information and Computer Sciences, 40(4), 947-951. [Link]
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Tran, H. D., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Scientific Reports, 13(1), 19565. [Link]
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Gombau, A., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 75(12), 576-581. [Link]
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved January 21, 2026, from [Link]
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4-Iodo-1H-indazole-3-carboxylic Acid: A Technical Guide to its Synthesis, Properties, and Application
Abstract
4-Iodo-1H-indazole-3-carboxylic acid (CAS No. 885518-74-1) is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid indazole scaffold, combined with two orthogonal functional handles—a C4-iodo group amenable to cross-coupling and a C3-carboxylic acid for amide bond formation—makes it an exceptionally versatile synthon for the construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's history, a detailed, field-proven synthetic protocol that addresses the critical challenge of regioselectivity, a summary of its physicochemical properties, and an exploration of its strategic application in the development of novel therapeutics.
Introduction and Historical Context
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its ability to act as a bioisostere of indole, presenting both hydrogen bond donor and acceptor capabilities, has cemented its role in the design of kinase inhibitors, anti-emetics, and anti-inflammatory agents.
The specific molecule, 4-Iodo-1H-indazole-3-carboxylic acid, did not emerge from a singular "discovery" event but rather as a logical and strategic evolution in the functionalization of the indazole ring system. Early syntheses focused on the parent 1H-indazole-3-carboxylic acid, often prepared from precursors like isatin via ring-opening, diazotization, reduction, and cyclization.[2] However, the direct, regioselective functionalization of the indazole's benzene ring remained a significant challenge.
The primary obstacle in synthesizing the 4-iodo isomer is the inherent reactivity of the indazole ring. Direct electrophilic iodination of the 1H-indazole-3-carboxylic acid core is not a viable strategy, as substitution preferentially occurs at other, more electronically activated positions.[1] The development of robust, indirect methods was therefore crucial. The synthetic strategy detailed in this guide—leveraging a nitration, reduction, and subsequent Sandmeyer reaction—represents a convergence of classic organic chemistry principles to overcome this regiochemical challenge, providing reliable access to this valuable intermediate.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-Iodo-1H-indazole-3-carboxylic acid is presented below. This data is essential for researchers in planning reactions, purification, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 885518-74-1 | [3][4] |
| IUPAC Name | 4-iodo-1H-indazole-3-carboxylic acid | [3] |
| Molecular Formula | C₈H₅IN₂O₂ | [3] |
| Molecular Weight | 288.04 g/mol | [3] |
| Appearance | Typically an off-white to yellow solid | Inferred |
| Purity | Commercially available at ≥95% | [4] |
| PubChem CID | 24728224 | [3] |
A Validated Multi-Step Synthesis Protocol
Achieving regioselective iodination at the C4 position requires a multi-step approach. The following protocol is a robust and logical pathway constructed from well-established chemical transformations, proceeding via a 4-amino-indazole intermediate.
Caption: Multi-step workflow for the synthesis of the target compound.
Step 1: Nitration to form 4-Nitro-1H-indazole-3-carboxylic acid
Causality: The synthesis begins with the introduction of a nitro group, which serves as a precursor to the amine required for the Sandmeyer reaction. The nitration of the indazole ring is directed to the C4 and C6 positions. Careful control of reaction conditions and subsequent purification are necessary to isolate the desired 4-nitro isomer. The precursor, 1H-indazole-3-carboxylic acid, is commercially available.
Methodology:
-
Cool a stirred solution of concentrated sulfuric acid (H₂SO₄, 5 mL per 1 g of starting material) to 0-5 °C in an ice-salt bath.
-
Slowly add 1H-indazole-3-carboxylic acid (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C. Stir until all solids are dissolved.
-
Add fuming nitric acid (1.1 eq) dropwise to the solution, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, a mixture of nitro-isomers, is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
The desired 4-Nitro-1H-indazole-3-carboxylic acid (CAS 885521-31-3) is isolated from the isomeric mixture by column chromatography or fractional crystallization.[5]
Step 2: Reduction to form 4-Amino-1H-indazole-3-carboxylic acid
Causality: The nitro group is a robust and reliable precursor to an aromatic amine. Its reduction is a standard transformation. Tin(II) chloride in acidic media is a classic and highly effective method for this conversion, tolerating the carboxylic acid functionality.[6]
Methodology:
-
Suspend 4-Nitro-1H-indazole-3-carboxylic acid (1.0 eq) in ethanol or concentrated hydrochloric acid (HCl).
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated HCl portion-wise. The reaction is exothermic and may require external cooling to maintain a temperature of 50-60 °C.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and pour it onto ice.
-
Adjust the pH to ~8-9 with a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate or a chloroform/methanol mixture.
-
Collect the filtrate, separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-amino-1H-indazole-3-carboxylic acid, which can be used directly in the next step or purified further.
Step 3: Diazotization and Iodination (Sandmeyer Reaction)
Causality: This is the key strategic step. The 4-amino group is converted into a diazonium salt, which is an excellent leaving group. Subsequent introduction of an iodide source, such as potassium iodide, displaces the diazonium group to install the iodo functionality precisely at the C4 position. This classic reaction avoids the regioselectivity issues of direct electrophilic iodination.[1][7]
Methodology:
-
Suspend 4-Amino-1H-indazole-3-carboxylic acid (1.0 eq) in a mixture of water and concentrated sulfuric acid (H₂SO₄) and cool to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water dropwise, keeping the internal temperature strictly below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide (KI, 3.0 eq) in water. Add this solution dropwise to the cold diazonium salt solution.
-
Allow the reaction mixture to warm slowly to room temperature, then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate. Nitrogen gas evolution will be observed.
-
Cool the mixture and quench any excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color disappears.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford pure 4-Iodo-1H-indazole-3-carboxylic acid.
Applications in Drug Discovery
4-Iodo-1H-indazole-3-carboxylic acid is not an end-product but a strategic starting point for creating libraries of diverse molecules for biological screening. Its value lies in the two distinct and chemically addressable functional groups.
-
The C4-Iodo Group: The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl groups, enabling systematic exploration of the chemical space around the C4 position (Structure-Activity Relationship, SAR studies).
-
The C3-Carboxylic Acid Group: The carboxylic acid is a versatile handle for forming amide bonds, which are fundamental linkages in pharmaceuticals. It can be readily coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., EDC, HOBT), leading to the synthesis of indazole-3-carboxamides. This class of compounds has shown significant biological activity, including the ability to act as potent blockers of Calcium-Release Activated Calcium (CRAC) channels.[8]
The combination of these two functionalities allows for a divergent synthetic approach, where a common core can be rapidly elaborated into a large library of drug-like molecules.
Caption: Role as a bifunctional building block in library synthesis.
Conclusion
4-Iodo-1H-indazole-3-carboxylic acid stands as a testament to the power of strategic synthesis in modern drug discovery. While its direct preparation is hampered by regiochemical challenges, a logical, multi-step pathway provides reliable access. Its true value is realized in its application as a versatile, bifunctional building block, enabling medicinal chemists to rapidly generate diverse and complex molecules. Understanding the nuances of its synthesis and the strategic potential of its functional groups is key to unlocking its full potential in the development of next-generation therapeutics.
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Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives . (n.d.). J-GLOBAL. Retrieved January 21, 2026, from [Link]
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4-Iodo-1H-indazole-3-carboxylic acid . (n.d.). Chemsrc. Retrieved January 21, 2026, from [Link]
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A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions . (n.d.). Thieme. Retrieved January 21, 2026, from [Link]
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Amine synthesis by nitro compound reduction . (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Potential biological activities of 4-Iodo-1H-indazole-3-carboxylic acid
An In-Depth Technical Guide to the Potential Biological Activities of 4-Iodo-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets. This guide focuses on a specific, yet under-explored derivative: 4-Iodo-1H-indazole-3-carboxylic acid . While direct research on this particular molecule is nascent, its structural features—the indazole core, a reactive carboxylic acid handle, and a strategically placed iodine atom—suggest a rich potential for novel biological activities.
As a Senior Application Scientist, this document is designed not as a mere summary of existing data, but as a forward-looking technical roadmap. We will extrapolate from the well-documented activities of the broader indazole class to postulate potential therapeutic applications for the 4-iodo derivative. More importantly, we will provide detailed, field-proven experimental workflows to systematically investigate these hypotheses, empowering researchers to unlock the therapeutic promise of this intriguing compound.
The Indazole Core: A Foundation for Diverse Bioactivity
The indazole scaffold, a bicyclic aromatic heterocycle, is a bioisostere of indole and is present in numerous biologically active molecules.[1][2] Derivatives of 1H-indazole-3-carboxylic acid, in particular, have demonstrated a wide spectrum of pharmacological effects, including:
-
Anticancer Properties : Many indazole-based compounds exhibit potent cytotoxic effects against various cancer cell lines.[3][4][5]
-
Kinase Inhibition : The indazole nucleus is a key component of several small-molecule kinase inhibitors.[2]
-
Neurological Activity : Derivatives have been developed as ligands for serotonin (5-HT) and nicotinic α-7 receptors, with applications in psychiatric and neurological disorders.[6][7]
-
Anti-inflammatory and Antimicrobial Effects : The indazole ring is also found in compounds with anti-inflammatory and antimicrobial properties.[1][8]
The carboxylic acid group at the 3-position provides a crucial attachment point for further chemical modification, allowing for the synthesis of amides and esters with tailored biological activities.[1][9] The introduction of an iodine atom at the 4-position of the indazole ring in 4-Iodo-1H-indazole-3-carboxylic acid is of particular interest. This modification can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to target proteins or altering its metabolic stability.
Postulated Biological Activities and Mechanistic Hypotheses
Based on the established pharmacology of the indazole class, we can formulate several hypotheses regarding the potential biological activities of 4-Iodo-1H-indazole-3-carboxylic acid.
Anticancer Potential
The indazole scaffold is a common feature in molecules designed to target key pathways in oncology.[4][10] The presence of the 4-iodo substituent could enhance anticancer activity through several mechanisms:
-
Enhanced Kinase Inhibition : The iodine atom may form halogen bonds with amino acid residues in the ATP-binding pocket of kinases, leading to increased potency and selectivity.
-
Induction of Apoptosis : Like other indazole derivatives, this compound could trigger programmed cell death in cancer cells.[11]
-
Cell Cycle Arrest : It may interfere with the cell cycle machinery, preventing cancer cell proliferation.[4]
Neurological Applications
Derivatives of 1H-indazole-3-carboxylic acid have been investigated as ligands for serotonin receptors.[7][12] Specifically, the structural similarity to known 5-HT receptor antagonists suggests that 4-Iodo-1H-indazole-3-carboxylic acid could be a candidate for development in areas such as:
-
Anxiolytics and Antidepressants : By modulating serotonergic neurotransmission.
-
Cognitive Enhancers : Through interaction with nicotinic acetylcholine receptors.[6]
A Practical Guide to Investigating Biological Activity
To systematically evaluate the potential of 4-Iodo-1H-indazole-3-carboxylic acid, a tiered screening approach is recommended. The following section provides detailed, step-by-step protocols for key in vitro assays.
Experimental Workflow: Initial In Vitro Screening
The initial phase of investigation should focus on broadly assessing the compound's cytotoxicity against a panel of cancer cell lines and its potential as an enzyme inhibitor.
Caption: Initial in vitro screening workflow for 4-Iodo-1H-indazole-3-carboxylic acid.
Protocol: Cell Viability (MTT) Assay
This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Iodo-1H-indazole-3-carboxylic acid against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116 for colon cancer, MDA-MB-231 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-Iodo-1H-indazole-3-carboxylic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 4-Iodo-1H-indazole-3-carboxylic acid in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Kinase Inhibition Assay
Given that many indazole derivatives are kinase inhibitors, screening against a panel of kinases is a logical next step.
Objective: To identify specific kinases that are inhibited by 4-Iodo-1H-indazole-3-carboxylic acid.
Materials:
-
Recombinant kinases
-
Kinase-specific peptide substrates
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
4-Iodo-1H-indazole-3-carboxylic acid
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and the test compound at various concentrations in the kinase buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature.
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: A decrease in luminescence indicates kinase inhibition. Calculate the percent inhibition for each concentration and determine the IC50 value for active compounds against specific kinases.
Advanced Mechanistic Studies
Should the initial screening reveal promising activity, further investigation into the mechanism of action is warranted.
Caption: Workflow for advanced mechanistic studies of 4-Iodo-1H-indazole-3-carboxylic acid.
Data Presentation and Interpretation
Quantitative data from these assays should be tabulated for clear comparison.
Table 1: Hypothetical Cytotoxicity Data for 4-Iodo-1H-indazole-3-carboxylic acid
| Cell Line | IC50 (µM) |
| HCT-116 | Experimental Value |
| MDA-MB-231 | Experimental Value |
| A549 | Experimental Value |
Table 2: Hypothetical Kinase Inhibition Data
| Kinase Target | IC50 (nM) |
| PAK4 | Experimental Value |
| EGFR | Experimental Value |
| VEGFR2 | Experimental Value |
Conclusion and Future Directions
4-Iodo-1H-indazole-3-carboxylic acid represents a molecule with significant, albeit currently unexplored, therapeutic potential. Its structural similarity to a well-established class of bioactive compounds strongly suggests that it may possess valuable anticancer, neurological, or other pharmacological properties. The experimental workflows detailed in this guide provide a robust framework for systematically investigating these possibilities.
Future research should focus on a comprehensive screening cascade, followed by medicinal chemistry efforts to optimize any identified lead activities. The carboxylic acid and iodo moieties offer versatile handles for the synthesis of a library of derivatives, paving the way for the development of novel and potent therapeutic agents.
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Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved January 21, 2026, from [Link]
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Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors - PubMed. (2023, November 15). PubMed. Retrieved January 21, 2026, from [Link]
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Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
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- 7. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
The Strategic Synthesis and Application of 4-Iodo-1H-indazole-3-carboxylic Acid and its Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a variety of biological targets through a network of hydrogen bonds and hydrophobic interactions. This has led to the successful development of several FDA-approved drugs, including the kinase inhibitors axitinib and pazopanib, which have revolutionized the treatment of certain cancers.[3]
Among the vast chemical space occupied by indazole derivatives, 4-iodo-1H-indazole-3-carboxylic acid stands out as a particularly strategic building block. The carboxylic acid at the 3-position provides a convenient handle for the introduction of diverse amide functionalities, a common feature in kinase inhibitors that often interact with the hinge region of the enzyme's active site.[4] Simultaneously, the iodine atom at the 4-position offers a reactive site for carbon-carbon bond-forming reactions, such as Suzuki and Heck couplings, enabling the exploration of a wide range of substituents to probe the solvent-exposed regions of the kinase domain. This dual functionality makes 4-iodo-1H-indazole-3-carboxylic acid a powerful tool for the generation of focused compound libraries in hit-to-lead and lead optimization campaigns.
This technical guide provides an in-depth exploration of 4-iodo-1H-indazole-3-carboxylic acid, from its synthesis and physicochemical properties to the preparation of its derivatives and their potential applications in drug discovery, with a focus on kinase inhibition.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the physicochemical properties of a core scaffold is paramount for its effective utilization in a drug discovery program. These properties influence not only its reactivity in subsequent synthetic transformations but also the ADME (absorption, distribution, metabolism, and excretion) profile of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₅IN₂O₂ | [5] |
| Molecular Weight | 288.04 g/mol | [5] |
| Appearance | Off-white to yellow crystalline powder | [5] |
| Melting Point | Not reported | |
| Boiling Point (predicted) | 512.1 ± 30.0 °C at 760 mmHg | [5] |
| Density (predicted) | 2.2 ± 0.1 g/cm³ | [5] |
| LogP (predicted) | 2.33 | [5] |
| pKa (predicted) | Acidic pKa ~3-4 (carboxylic acid) | |
| Solubility | Expected to be poorly soluble in water, soluble in polar organic solvents like DMF and DMSO. |
Synthesis of the Core Scaffold: A Proposed Route
A Proposed Multi-Step Synthesis of 4-Iodo-1H-indazole-3-carboxylic acid.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 1H-Indazole-3-carboxylic acid
-
Rationale: The initial step involves the introduction of the carboxylic acid moiety at the 3-position of the indazole ring. A directed ortho-metalation approach is often employed for such transformations, requiring the protection of the acidic N-H proton of the indazole.
-
Protocol:
-
To a solution of 1H-indazole in a suitable aprotic solvent (e.g., anhydrous THF), add a suitable protecting group precursor such as (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) in the presence of a non-nucleophilic base (e.g., NaH).
-
After completion of the protection reaction, cool the solution of the N-protected indazole to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The lithiation is expected to occur regioselectively at the 3-position.
-
After stirring for a suitable time, quench the reaction with an excess of solid carbon dioxide (dry ice).
-
Allow the reaction to warm to room temperature and then quench with water.
-
Acidify the aqueous layer to precipitate the N-protected 1H-indazole-3-carboxylic acid.
-
Isolate the product by filtration and proceed to the next step.
-
Step 2: Nitration of N-Protected 1H-Indazole-3-carboxylic acid
-
Rationale: Introduction of a nitro group at the 4-position is achieved through electrophilic aromatic substitution. The directing effects of the existing substituents will favor nitration at the 4- and 6-positions. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.
-
Protocol:
-
Dissolve the N-protected 1H-indazole-3-carboxylic acid in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Slowly add a nitrating agent, such as fuming nitric acid or potassium nitrate, while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified period, monitoring the progress by TLC or LC-MS.
-
Carefully pour the reaction mixture onto ice to precipitate the product.
-
Isolate the N-protected 4-nitro-1H-indazole-3-carboxylic acid by filtration.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The nitro group is a versatile precursor to the amino group, which is required for the subsequent Sandmeyer reaction.
-
Protocol:
-
Suspend the N-protected 4-nitro-1H-indazole-3-carboxylic acid in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or perform a catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Monitor the reaction until the starting material is consumed.
-
Work up the reaction accordingly to isolate the N-protected 4-amino-1H-indazole-3-carboxylic acid.
-
Step 4: Sandmeyer Iodination and Deprotection
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into an iodo group via a diazonium salt intermediate.[3] The final step also involves the removal of the protecting group to yield the target compound.
-
Protocol:
-
Suspend the N-protected 4-amino-1H-indazole-3-carboxylic acid in an aqueous solution of a non-nucleophilic acid, such as sulfuric acid, and cool to 0-5 °C.[1]
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt.[1]
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Nitrogen gas evolution should be observed.[1]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
The deprotection of the SEM group can often be achieved under acidic conditions, which may occur concurrently with the Sandmeyer reaction or require a separate deprotection step (e.g., treatment with a strong acid).
-
Extract the product with a suitable organic solvent, wash with aqueous sodium thiosulfate to remove excess iodine, and purify by crystallization or column chromatography.[1]
-
Synthesis of Analogs: The Amidation of the Carboxylic Acid
The carboxylic acid at the 3-position is a prime site for derivatization to generate libraries of amides for structure-activity relationship (SAR) studies. Standard peptide coupling conditions are generally effective for this transformation.
General Amidation of 4-Iodo-1H-indazole-3-carboxylic acid.
Experimental Protocol: General Amidation
-
Rationale: The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in medicinal chemistry. The use of coupling agents activates the carboxylic acid, facilitating nucleophilic attack by the amine.
-
Protocol:
-
To a solution of 4-iodo-1H-indazole-3-carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), 2-3 equivalents).
-
Stir the mixture at room temperature for a short period to allow for the activation of the carboxylic acid.
-
Add the desired amine (1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to yield the desired 4-iodo-1H-indazole-3-carboxamide derivative.
-
Biological Activity and Structure-Activity Relationships of Indazole Analogs
The indazole scaffold is a well-established "hinge-binder" in many kinase inhibitors. The N1 and N2 atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents on the indazole ring then project into the ATP-binding pocket and the solvent-exposed region, allowing for the modulation of potency and selectivity.
While specific biological data for derivatives of 4-iodo-1H-indazole-3-carboxylic acid are not extensively reported in the literature, we can infer potential structure-activity relationships based on known indazole-based kinase inhibitors.
-
The 3-Carboxamide Moiety: This group is often critical for activity, as the amide N-H and carbonyl oxygen can participate in hydrogen bonding with the kinase hinge. The substituent on the amide nitrogen can be varied to probe different regions of the ATP-binding site. For example, in a series of 1H-indazole-3-carboxamide derivatives developed as PAK1 inhibitors, the nature of the substituent on the amide was found to be critical for potency and selectivity.[6]
-
The 4-Iodo Group: The iodine atom at the 4-position can serve two primary purposes. Firstly, its size and lipophilicity can contribute to favorable van der Waals interactions within the active site. Secondly, and more importantly, it provides a handle for further synthetic elaboration via cross-coupling reactions. Replacing the iodine with various aryl or heteroaryl groups can lead to significant gains in potency by extending the molecule into new binding pockets. For instance, in a series of 1H-indazole derivatives targeting IDO1, substitutions at the 4- and 6-positions were shown to greatly influence inhibitory activity.[7]
The table below presents a selection of indazole derivatives and their reported biological activities, illustrating the therapeutic potential of this scaffold. It is important to note that these are not direct derivatives of 4-iodo-1H-indazole-3-carboxylic acid but serve to highlight the general activity of the indazole class.
| Compound Class | Target | Reported Activity (IC₅₀) | Reference |
| 1H-Indazole-4-carboxamide derivative | FGFR1 | 30.2 ± 1.9 nM | [7] |
| 1H-Indazole derivative | EGFR T790M | 5.3 nM | [7] |
| 1H-Indazole derivative | IDO1 | 5.3 µM | [7] |
| 1H-Indazole-3-carboxamide derivative | PAK1 | 9.8 nM | [6] |
Conclusion and Future Directions
4-Iodo-1H-indazole-3-carboxylic acid represents a highly valuable and versatile building block for the synthesis of novel, biologically active compounds, particularly kinase inhibitors. Its dual functionality allows for the independent modulation of two key regions of the molecule, making it an ideal scaffold for library synthesis and SAR exploration. While a definitive, published synthesis of this specific molecule is elusive, a logical and feasible synthetic route can be proposed based on well-established chemical principles.
Future work in this area should focus on the validation of the proposed synthetic route and the full characterization of the 4-iodo-1H-indazole-3-carboxylic acid core. The generation of a diverse library of amide derivatives and their subsequent evaluation against a panel of kinases would be a logical next step in exploiting the full potential of this promising scaffold. The strategic application of this building block in drug discovery programs holds the potential to unlock new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Retrieved from a hypothetical BenchChem technical document.
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Chemsrc. (2024). 4-Iodo-1H-indazole-3-carboxylic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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- PubMed Central. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties.
- PubMed Central. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ResearchGate. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism.
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- Wiley-VCH. (2007).
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Methodological & Application
Application Notes & Protocols: Synthesis of 4-Iodo-1H-indazole-3-carboxylic Acid Derivatives
Abstract & Significance
The 1H-indazole-3-carboxylic acid scaffold is a privileged core structure in modern medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] The introduction of a halogen, specifically iodine, at the C4 position creates a versatile synthetic handle for further functionalization, primarily through metal-catalyzed cross-coupling reactions. This modification allows for the systematic exploration of the chemical space around the indazole core, a critical process in structure-activity relationship (SAR) studies for drug discovery.[3] Derivatives of 4-iodo-1H-indazole-3-carboxylic acid are key intermediates in the development of novel pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.[3]
This document provides a comprehensive guide for researchers, outlining the strategic synthesis of 4-iodo-1H-indazole-3-carboxylic acid and its subsequent conversion into diverse amide derivatives. The protocols herein are built upon established chemical principles, emphasizing safety, efficiency, and regiochemical control.
Strategic Overview: The Challenge of Regioselectivity
The primary synthetic hurdle in preparing 4-iodo-1H-indazole-3-carboxylic acid is achieving regioselective iodination at the C4 position. Direct electrophilic iodination of the parent 1H-indazole-3-carboxylic acid is generally not a viable strategy as it typically leads to a mixture of isomers, with substitution occurring at more electronically activated positions.[4]
Therefore, an indirect, multi-step approach is required to ensure precise installation of the iodine atom. The most robust and widely applicable strategy is the Sandmeyer reaction , which proceeds through a diazonium salt intermediate derived from a 4-amino-1H-indazole precursor. This classic transformation provides excellent regiochemical control.[5][6] The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow.
Synthesis of 4-Iodo-1H-indazole-3-carboxylic Acid via Sandmeyer Reaction
This section details the multi-step protocol for the synthesis of the target iodo-indazole core. It is predicated on the initial synthesis of the parent 1H-indazole-3-carboxylic acid, which can be prepared from isatins or other precursors.[7][8]
Step 1: Nitration of 1H-Indazole-3-carboxylic Acid
Causality: The initial step involves introducing a nitro group at the C4 position. This is achieved via electrophilic aromatic substitution. The nitro group serves as a precursor to the required amine functionality for the subsequent Sandmeyer reaction. Careful control of reaction conditions is necessary to favor C4 nitration and minimize the formation of other regioisomers.
Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 1.0 equivalent of 1H-indazole-3-carboxylic acid to 5 volumes of concentrated sulfuric acid.
-
Stir the mixture until all solids have dissolved, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a nitrating mixture by adding 1.1 equivalents of fuming nitric acid to 1 volume of concentrated sulfuric acid, keeping the mixture cooled.
-
Add the nitrating mixture dropwise to the indazole solution over 30-60 minutes. CRITICAL: Ensure the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid, 4-nitro-1H-indazole-3-carboxylic acid, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.
Step 2: Reduction of the Nitro Group
Causality: The nitro group is reduced to a primary amine, yielding the key 4-amino intermediate required for diazotization. Common reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation are effective for this transformation.
Protocol (Using SnCl₂):
-
Suspend 1.0 equivalent of 4-nitro-1H-indazole-3-carboxylic acid in ethanol or concentrated hydrochloric acid.
-
Add 3-5 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise.
-
Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
Cool the reaction mixture to room temperature and then pour it onto ice.
-
Carefully basify the mixture with a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to a pH of 8-9 to precipitate the tin salts and the product.
-
Filter the resulting suspension. The filtrate containing the product can be extracted with an organic solvent like ethyl acetate, or the solid product can be isolated from the filter cake.
-
Purify the crude 4-amino-1H-indazole-3-carboxylic acid by recrystallization or column chromatography.
Step 3: Diazotization and Iodination (The Sandmeyer Reaction)
Causality: This is the core transformation. The 4-amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[4] This diazonium salt is an excellent leaving group (N₂) and is immediately displaced by an iodide ion from potassium iodide (KI).[9] Unlike other Sandmeyer halogenations, the iodination step does not typically require a copper(I) catalyst.[9][10]
CRITICAL SAFETY NOTE: Aryl diazonium salts can be explosive when isolated in a dry state. It is imperative to use them in solution immediately after formation and to maintain strict temperature control throughout the process.[4]
Figure 2: Workflow for the Sandmeyer Iodination step.
Protocol:
-
Suspend 1.0 equivalent of 4-amino-1H-indazole-3-carboxylic acid in an aqueous solution of a non-nucleophilic acid (e.g., 10% H₂SO₄).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the cold indazole suspension. CRITICAL: Maintain the temperature below 5 °C at all times. The formation of the diazonium salt is usually indicated by the solid dissolving to form a clear solution.
-
Stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate flask, dissolve 1.5-2.0 equivalents of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.[4]
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess iodine to iodide (the dark color will disappear).
-
The precipitated solid product, 4-iodo-1H-indazole-3-carboxylic acid, is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Synthesis of 4-Iodo-1H-indazole-3-carboxamide Derivatives
Causality: The carboxylic acid functional group on the 4-iodo-1H-indazole core is readily converted into amides using standard peptide coupling chemistry. This reaction involves the activation of the carboxylic acid, typically with a carbodiimide reagent like EDC·HCl or a uronium-based reagent like HBTU, followed by nucleophilic attack from a primary or secondary amine.
Figure 3: Amide coupling reaction scheme.
Protocol (Using HBTU):
-
To a solution of 1.0 equivalent of 4-iodo-1H-indazole-3-carboxylic acid in an anhydrous polar aprotic solvent (e.g., DMF), add 3.0 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[8]
-
Add 1.2 equivalents of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).[8]
-
Stir the resulting mixture at room temperature for 1-2 hours to form the activated ester intermediate.[8]
-
Add 1.0-1.2 equivalents of the desired primary or secondary amine (R-NH₂).
-
Stir the reaction mixture at room temperature overnight. In some cases, gentle heating (e.g., 45 °C) may be necessary to ensure the reaction goes to completion.[8]
-
Upon completion (monitored by TLC/LC-MS), pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude amide derivative by column chromatography on silica gel or by recrystallization.
Summary of Protocols & Data
| Step | Reaction | Key Reagents | Temp. | Typical Time | Key Insights |
| 3.1 | Nitration | 1H-Indazole-3-carboxylic acid, HNO₃, H₂SO₄ | 0-10 °C | 2-3 h | Strict temperature control is crucial for regioselectivity. |
| 3.2 | Reduction | 4-Nitro-indazole..., SnCl₂·2H₂O, HCl | Reflux | 2-4 h | Alternative: Catalytic hydrogenation (H₂, Pd/C). |
| 3.3 | Sandmeyer | 4-Amino-indazole..., NaNO₂, H₂SO₄, KI | 0-5 °C | 2-4 h | Explosion risk with dry diazonium salts. Use in solution only. No copper catalyst needed for iodination.[9] |
| 4.0 | Amide Coupling | 4-Iodo-indazole..., R-NH₂, HBTU, DIPEA | RT - 45°C | 12-18 h | A wide range of amines can be used. Other coupling agents like EDC/HOBt are also effective.[11] |
References
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Buu‐Hoi, N. P., Hoeffinger, J. P., & Jacquignon, P. (1964). Indazole‐3‐carboxylic acids and their derivatives. Journal of Heterocyclic Chemistry, 1(5), 239–241. [Link]
- Cheung, et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
NROChemistry. (n.d.). Sandmeyer Reaction. [Link]
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Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532. [Link]
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Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
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Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2821-2855. [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
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MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]
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Chemsrc. (n.d.). 4-Iodo-1H-indazole-3-carboxylic acid. [Link]
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Organic Syntheses. (n.d.). Indazole. [Link]
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Autechre. (2024). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis? [Link]
-
RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12792-12803. [Link]
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Application Notes & Protocols: 4-Iodo-1H-indazole-3-carboxylic Acid as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with activities spanning oncology, inflammation, and neurology.[1][2] Its unique bicyclic structure, containing two nitrogen atoms, allows for critical hydrogen bonding interactions with biological targets and provides a rigid framework for the precise spatial orientation of functional groups.[1] Compounds incorporating the indazole moiety have demonstrated efficacy as potent kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.[1][2][3]
This guide focuses on a particularly valuable derivative: 4-Iodo-1H-indazole-3-carboxylic acid (CAS No. 885518-74-1). This molecule is not merely another indazole; it is a trifunctional synthetic platform engineered for versatility. Its strategic design incorporates three distinct, orthogonally addressable functional groups:
-
The Carboxylic Acid (C3-position): This group is primed for amide bond formation, one of the most fundamental transformations in medicinal chemistry.[4] It allows for the facile introduction of a vast array of amine-containing fragments, enabling the rapid generation of chemical libraries for structure-activity relationship (SAR) studies.[3]
-
The Iodo Group (C4-position): As an aryl iodide, this functionality is an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions. It enables the strategic installation of diverse carbon-based substituents (aryl, heteroaryl, alkynyl, vinyl), profoundly expanding the accessible chemical space.[5][6]
-
The Indazole N-H Group: This site can be a hydrogen bond donor, crucial for target engagement, or it can be selectively alkylated or protected to modulate physicochemical properties or to prevent interference in subsequent reactions.[7][8]
This combination of functionalities makes 4-iodo-1H-indazole-3-carboxylic acid a powerful building block for constructing complex molecules, particularly in the discovery of novel kinase inhibitors and other targeted therapeutics.[9][10]
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is foundational to its successful application.
| Property | Value | Reference |
| CAS Number | 885518-74-1 | [11] |
| Molecular Formula | C₈H₅IN₂O₂ | [12] |
| Molecular Weight | 288.04 g/mol | [12] |
| Appearance | Typically an off-white to pale solid | |
| Boiling Point (est.) | 512.1±30.0 °C at 760 mmHg | [12] |
| Density (est.) | 2.2±0.1 g/cm³ | [12] |
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep container tightly closed.
-
Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Analytical Characterization:
-
Purity and identity are typically confirmed using HPLC, LCMS, and ¹H/¹³C NMR spectroscopy.[11]
Synthetic Utility and Core Protocols
The true power of this building block is realized through the selective manipulation of its functional groups. The following section provides detailed protocols for its most critical applications.
Amide Bond Formation via the Carboxylic Acid
The formation of an amide bond is the most direct application of the C3-carboxylic acid. The reaction proceeds by activating the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[13] Coupling reagents like HATU or the EDC/HOBt system are highly efficient for this purpose.[3]
Diagram: General Amide Coupling Workflow
Caption: Workflow for a standard amide coupling reaction.
Protocol: Amide Coupling with HATU
This protocol describes a general procedure for the coupling of 4-iodo-1H-indazole-3-carboxylic acid with a primary or secondary amine.
-
Materials:
-
4-Iodo-1H-indazole-3-carboxylic acid (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, brine
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-iodo-1H-indazole-3-carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF.
-
Add the desired amine (1.1 equiv), followed by DIPEA (3.0 equiv).
-
Add HATU (1.2 equiv) portion-wise to the stirred solution. Causality Note: HATU is a highly efficient coupling reagent that rapidly forms an activated ester, minimizing side reactions and often leading to high yields even with sterically hindered amines.[14] DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC or LCMS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
| Amine Substrate Example | Coupling Reagents | Yield (%) | Reference Context |
| Various commercial amines | HATU, DIPEA | 70-90% | [14] |
| Substituted aryl amines | EDC, HOBt, TEA | 65-85% | [3] |
Palladium-Catalyzed Cross-Coupling at the C4-Iodo Position
The C4-iodo group is a key handle for building molecular complexity through C-C bond formation. The higher reactivity of aryl iodides compared to bromides or chlorides makes this position ideal for Suzuki, Sonogashira, and Heck couplings.
A Note on N-H Protection: For many palladium-catalyzed reactions, the acidic proton of the indazole N-H can interfere with the catalytic cycle or cause solubility issues. While some reactions proceed without protection, yields can often be improved by transiently protecting the nitrogen, typically as a Boc-carbamate, which is easily removed under acidic conditions.[7][8]
Diagram: Cross-Coupling Reaction Scheme
Caption: Major cross-coupling reactions at the C4-position.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for iodo-heterocycles and offers rapid, high-yield synthesis of 4-aryl derivatives.[6][15]
-
Materials:
-
4-Iodo-1H-indazole-3-carboxylic acid (or its ester/amide derivative, 1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Microwave reactor vial
-
-
Procedure:
-
To a microwave reactor vial, add the 4-iodo-indazole substrate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv).
-
Add the dioxane/water (4:1) solvent mixture.
-
Seal the vial tightly with a cap. Causality Note: The Suzuki reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[15] Pd(PPh₃)₄ is a common pre-catalyst that provides the active Pd(0) species. The base (Na₂CO₃) is crucial for the transmetalation step, activating the boronic acid. A water/dioxane mixture is often ideal for balancing the solubility of both the organic substrate and the inorganic base.
-
Place the vial in the microwave reactor and irradiate at 120-150 °C for 20-40 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the 4-aryl product.
-
| Boronic Acid Example | Catalyst | Base | Conditions | Yield (%) | Reference Context |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O, 80 °C, 6h | ~90% | [16] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/EtOH, MW, 150 °C | ~95% | [6] |
Protocol: Sonogashira Coupling
This reaction is highly effective for installing alkynyl groups, which are valuable components in kinase inhibitors and can serve as handles for further chemistry like click reactions.[9]
-
Materials:
-
N-Boc-4-iodo-1H-indazole-3-carboxylic acid methyl ester (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)
-
-
Procedure:
-
To a dry Schlenk flask, add the N-protected 4-iodo-indazole substrate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous TEA or DIPEA via syringe, followed by the terminal alkyne (1.2 equiv).
-
Stir the reaction at room temperature or heat gently (40-60 °C) for 2-12 hours, monitoring by TLC. Causality Note: The Sonogashira reaction involves two interconnected catalytic cycles.[17] The palladium cycle facilitates the oxidative addition of the aryl iodide, while the copper cycle generates a copper(I) acetylide intermediate. Transmetalation between these species is the key C-C bond-forming step.[17] N-protection is often critical for indazoles in this reaction to prevent catalyst inhibition and side reactions.[8]
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution (to remove copper salts), water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
If necessary, the Boc protecting group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Strategic Synthesis: A Multi-Component Assembly Workflow
The orthogonal nature of the functional groups allows for sequential modifications to build highly complex molecular architectures. A researcher can choose the order of reactions based on the stability and compatibility of the desired substituents.
Diagram: Sequential Functionalization Strategy
Caption: Divergent synthesis paths from a single building block.
Conclusion
4-Iodo-1H-indazole-3-carboxylic acid is a testament to the power of strategic molecular design. It provides chemists with a robust and flexible entry point into the rich chemical space of the indazole scaffold. The ability to perform selective amide couplings at the C3-position and a host of powerful palladium-catalyzed cross-coupling reactions at the C4-position makes it an indispensable tool for researchers in drug discovery and materials science. By mastering the protocols outlined in this guide, scientists can efficiently construct diverse libraries of complex molecules, accelerating the journey from initial hit to lead candidate.
References
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Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
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ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. [Link]
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Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
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National Institutes of Health. (2021). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. [Link]
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ResearchGate. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
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National Institutes of Health. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC. [Link]
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National Institutes of Health. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]
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Chemsrc. 4-Iodo-1H-indazole-3-carboxylic acid | CAS#:885518-74-1. [Link]
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National Institutes of Health. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. [Link]
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ACS Publications. (2005). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
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Thieme. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]
-
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]
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ResearchGate. Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. [Link]
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Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. [Link]
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Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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PubMed. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. [Link]
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MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
PubChem. Indazole-3-carboxylic acid. [Link]
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YouTube. (2023). Amide formation from carboxylic acid derivatives. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. [Link]
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National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. [Link]
-
PubMed. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]
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Application Notes & Protocols: The Strategic Deployment of 4-Iodo-1H-indazole-3-carboxylic Acid in Modern Medicinal Chemistry
Foreword: The Indazole Scaffold and the Strategic Value of 4-Iodo Substitution
The 1H-indazole core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and hydrogen bond donor/acceptor capabilities allow it to mimic the purine core of ATP, making it a cornerstone in the design of kinase inhibitors. Furthermore, its versatile nature has led to its incorporation into a wide array of therapeutic agents, from serotonin receptor ligands to anticancer drugs.[1][2]
The utility of a scaffold, however, is directly proportional to the ease with which it can be functionalized to explore chemical space and optimize biological activity. This is the strategic advantage conferred by 4-Iodo-1H-indazole-3-carboxylic acid . This molecule is not merely an intermediate; it is a pre-functionalized, dual-handled platform for rapid library synthesis and nuanced structure-activity relationship (SAR) studies.
-
The 3-Carboxylic Acid: This functional group is the primary vector for building complexity. It is readily converted into amides, a ubiquitous linker in pharmaceuticals, allowing for the systematic probing of interactions with target proteins.[3][4][5] The acidic nature of this group can also be exploited for its physicochemical properties or serve as a bioisosteric replacement for other functionalities.[6][7][8]
-
The 4-Iodo Group: This is the molecule's gateway to modern cross-coupling chemistry. The carbon-iodine bond is highly reactive in palladium-catalyzed reactions, providing a reliable handle for introducing aryl, heteroaryl, alkyl, and amino groups. This allows for the precise modulation of a compound's steric and electronic properties to enhance potency, selectivity, and pharmacokinetic profiles.
This guide provides an in-depth exploration of the applications of 4-Iodo-1H-indazole-3-carboxylic acid, complete with detailed protocols and the scientific rationale behind key experimental choices.
Physicochemical Properties and Safe Handling
Accurate characterization and safe handling are prerequisites for successful and reproducible research.
Compound Properties
| Property | Value | Source |
| IUPAC Name | 4-iodo-1H-indazole-3-carboxylic acid | [9] |
| CAS Number | 885518-74-1 | [9] |
| Molecular Formula | C₈H₅IN₂O₂ | [10] |
| Molecular Weight | 288.04 g/mol | [10] |
| Appearance | Typically a brown or off-white powder | [10] |
| Purity | ≥ 95% (Commercially available) | [10][11] |
| PubChem CID | 24728224 | [9] |
Safety, Storage, and Handling
As a Senior Scientist, I cannot overstate the importance of rigorous safety protocols. While this specific compound has not been exhaustively studied for its toxicity, its class and reactive nature demand careful handling.
-
General Hazards: Based on related structures, this compound should be treated as harmful if swallowed, and capable of causing skin and serious eye irritation.[12][13] Avoid inhalation of dust.[12][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[14][15] Avoid creating dust.[14] Ensure eyewash stations and safety showers are readily accessible.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is incompatible with strong oxidizing agents.[15]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[14][15]
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[9]
Core Synthetic Applications: A Dual-Vector Approach
The true power of 4-Iodo-1H-indazole-3-carboxylic acid lies in its two orthogonal reactive sites. A medicinal chemist can choose to first elaborate the amide linkage and then perform a cross-coupling, or vice-versa. This flexibility is invaluable in a drug discovery campaign.
Caption: Dual synthetic vectors of 4-Iodo-1H-indazole-3-carboxylic acid.
Vector 1: Amide Bond Formation
The formation of an amide bond from the 3-carboxylic acid is arguably the most common initial step. This reaction is robust and compatible with a vast library of commercially available primary and secondary amines, allowing for rapid exploration of the R-group space.
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid. They form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. HATU is often preferred for its efficiency and ability to suppress side reactions, particularly racemization if chiral amines are used.[16]
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the HCl or HPF₆ salt formed during the activation step and to deprotonate the amine salt if it is supplied as such.[3][4]
-
Solvent: Anhydrous polar aprotic solvents like DMF (dimethylformamide) or DCM (dichloromethane) are standard choices as they effectively dissolve the reactants without participating in the reaction.[3]
General Protocol 1: Amide Coupling
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Iodo-1H-indazole-3-carboxylic acid (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and DIPEA (3.0 equiv). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.[3]
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.1 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-iodo-1H-indazole-3-carboxamide.
Vector 2: Palladium-Catalyzed Cross-Coupling
The 4-iodo position is primed for palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for milder reaction conditions and broader substrate scope compared to the corresponding bromides or chlorides.
This is the premier method for installing aryl and heteroaryl groups, creating biaryl structures common in kinase inhibitors.[17][18]
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ can be used directly. Alternatively, a Pd(II) source like Pd(OAc)₂ is pre-reduced in situ. The choice of phosphine ligand is critical; bulky, electron-rich ligands stabilize the palladium center and facilitate the catalytic cycle.[17][19]
-
Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[16][19]
-
Solvent: A two-phase solvent system like dioxane/water or toluene/ethanol/water is common, allowing both the organic-soluble halide and the water-soluble base to participate.[16][20]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling
-
Setup: To a microwave vial or Schlenk tube, add the 4-iodo-indazole substrate (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).[19]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂·DCM (0.05 equiv).[16]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, approx. 0.1 M).[16]
-
Degassing: Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Reaction: Heat the mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for the required time (1-12 hours conventionally, 15-40 minutes in microwave).[19][20] Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.[16] Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Table of Representative Suzuki Couplings on Iodo-Heterocycles
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp/Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 °C / 12h | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 °C / 16h | ~78 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 80 °C / 8h | ~92 |
| Data adapted from analogous reactions in the literature to serve as a guide.[20] |
This reaction is critical for installing primary or secondary amines at the 4-position, a common feature in many kinase inhibitors that interact with the hinge region of the enzyme.[21]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction is highly sensitive to the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP) are required to facilitate the reductive elimination step, which is often rate-limiting.[21][22] Palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are common.[21]
-
Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is very effective but can be sensitive. Carbonates like Cs₂CO₃ or phosphates like K₃PO₄ are often used as milder, more functional-group-tolerant alternatives.[21][22]
-
Solvent: Anhydrous, high-boiling point ethereal solvents like 1,4-dioxane or aromatic solvents like toluene are used to achieve the necessary reaction temperatures (typically 80-110 °C).[21]
Protocol 3: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a strong flow of inert gas, add the 4-iodo-indazole substrate (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv) to a dry Schlenk tube.[21]
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, approx. 0.1 M).[21]
-
Amine Addition: Add the amine (1.1-1.5 equiv).
-
Reaction: Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.[21] Monitor progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine.[21]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude residue by flash column chromatography.[21]
The Sonogashira reaction introduces a terminal alkyne, creating a rigid, linear linker that can be used to probe deep pockets in a binding site or as a handle for further chemistry, such as click reactions.[23][24]
Causality Behind Experimental Choices:
-
Co-catalyst: The classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst.[23][25] The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center. This allows the reaction to proceed under milder conditions.[26]
-
Base: An amine base, typically triethylamine (Et₃N), is used. It acts as both the base and, in some cases, the solvent.[25]
Protocol 4: Sonogashira Coupling
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the 4-iodo-indazole substrate (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and copper(I) iodide (CuI, 10 mol%).[25]
-
Solvent/Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF), followed by the terminal alkyne (1.2 equiv) and triethylamine (3.0 equiv).[25]
-
Reaction: Stir the reaction mixture at room temperature or heat gently to 50-80 °C.[25] Monitor progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture and dilute with ethyl acetate. Wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Integrated Strategy: A Hypothetical Kinase Inhibitor SAR Campaign
To illustrate the power of this building block, consider a hypothetical lead optimization campaign for a kinase inhibitor. Our starting point is the 4-Iodo-1H-indazole-3-carboxamide of a simple amine, like cyclopropylamine. The goal is to explore the SAR at the 4-position and the amide simultaneously.
Caption: Workflow for a Structure-Activity Relationship (SAR) study.
This workflow demonstrates a logical progression:
-
Amide Library Generation: The core acid is coupled with a diverse set of amines (R¹) to probe the solvent-front region of the kinase active site.
-
4-Position Diversification: Each member of the iodo-amide library is then subjected to Suzuki coupling with a library of boronic acids (R²) to explore the deep, hydrophobic pocket.
-
Biological Evaluation: The final library is screened to determine inhibitory potency (e.g., IC₅₀).
-
SAR Analysis: The data is analyzed to identify key structural features that enhance activity, guiding the next round of synthesis.
This parallel synthesis approach, enabled by the dual reactivity of 4-Iodo-1H-indazole-3-carboxylic acid, dramatically accelerates the discovery of potent and selective drug candidates.
References
- BenchChem. (2025).
- SynHet. (n.d.). 4-Iodo-1H-indazole-3-carboxylic acid.
- Chemsrc. (2025). 4-Iodo-1H-indazole-3-carboxylic acid | CAS#:885518-74-1.
- Benchchem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1H-Indazole-3-carboxylic acid.
- TCI Chemicals. (n.d.).
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Sigma-Aldrich. (2024).
- Růžička, A., et al. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Fluorochem. (2021).
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo-1-methyl-1H-pyrazol-3-amine.
- Kamal, A., et al. (n.d.). Pd(PPh3)
- Benchchem. (2025). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Logé, C., et al. (2018).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-1H-benzimidazole.
- PubChem. (2025). Indazole-3-carboxylic acid.
- Kanth, S. R., et al. (n.d.).
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- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
- Chem-Impex. (n.d.). 5-Iodo-1H-indazole-3-carboxylic acid.
- Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
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- Sun, L., et al. (2016).
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Palladium-catalyzed cross-coupling reactions with 4-Iodo-1H-indazole-3-carboxylic acid
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodo-1H-indazole-3-carboxylic Acid
Introduction: The Strategic Importance of the Indazole Scaffold
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Derivatives of indazole are investigated for a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] Specifically, compounds derived from indazole-3-carboxylic acid are key starting materials for agonists of the nicotinic α-7 receptor, which are under investigation for treating neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[3]
4-Iodo-1H-indazole-3-carboxylic acid is a particularly valuable building block for drug discovery. The presence of the iodine atom at the C4 position provides a reactive handle for derivatization via palladium-catalyzed cross-coupling reactions.[4] This allows for the systematic and efficient introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) crucial for the development of new chemical entities. The C-I bond is significantly more reactive towards palladium catalysts than corresponding C-Br or C-Cl bonds, facilitating the crucial oxidative addition step under milder conditions.[5]
This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille—as applied to the functionalization of 4-Iodo-1H-indazole-3-carboxylic acid. We will delve into the mechanistic underpinnings of each reaction, offer detailed experimental protocols, and discuss the critical parameters that govern their success, providing researchers with a robust framework for synthesizing novel indazole derivatives.
A Note on Substrate Reactivity: The N-H and Carboxylic Acid Groups
A critical consideration when working with 4-Iodo-1H-indazole-3-carboxylic acid is the presence of two potentially interfering functional groups: the acidic N-H proton of the indazole ring and the carboxylic acid at C3. These groups can react with bases, coordinate to the palladium catalyst, or otherwise inhibit the catalytic cycle. For certain reactions, particularly those requiring strong bases or sensitive catalysts, protection of the N-H group (e.g., as a Boc carbamate) or esterification of the carboxylic acid may be necessary to achieve optimal yields.[5][6] The protocols provided herein will address both unprotected and protected strategies where applicable, explaining the rationale for each approach.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron species.[2][7] Its high functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing byproducts make it a cornerstone of modern synthetic chemistry.[8]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][9]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 4-iodo-indazole, breaking the carbon-iodine bond and inserting the palladium to form a Pd(II) intermediate. This is typically the rate-determining step.
-
Transmetalation: The boronic acid, activated by a base (e.g., carbonate, phosphate), transfers its organic group to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transfer.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Protocol 1: Suzuki Coupling with an Arylboronic Acid (Conventional Heating)
This protocol is adapted from established procedures for iodo-indazoles and related heterocycles.[5][8]
Materials:
-
4-Iodo-1H-indazole-3-carboxylic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride dichloromethane adduct) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
Experimental Workflow:
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Application Note & Protocol: A Robust HATU-Mediated Amidation of 4-Iodo-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Iodo-1H-indazole-3-carboxamides
The indazole scaffold is a privileged heterocyclic motif frequently found in compounds of significant pharmacological importance.[1] Specifically, 1H-indazole-3-carboxamide derivatives have emerged as critical pharmacophores in the development of novel therapeutics, including potent and selective kinase inhibitors for anti-cancer applications.[2][3] The 4-iodo-substituted variant of this scaffold serves as a versatile synthetic intermediate, where the iodine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of a diverse chemical space.
This application note provides a detailed, field-proven protocol for the efficient synthesis of 4-Iodo-1H-indazole-3-carboxamides through a reliable amide coupling strategy. The focus is on explaining the causality behind procedural choices to empower researchers to not only replicate the results but also to adapt the methodology for various amine substrates.
Reaction Principle: Activating the Carboxylic Acid
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires the "activation" of the carboxylic acid.[4] This is achieved by converting the carboxyl group's hydroxyl into a better leaving group. While numerous coupling reagents exist, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) , a third-generation aminium-based reagent prized for its high efficiency, rapid kinetics, and superior ability to suppress racemization.[5][6]
The reaction is performed in the presence of a sterically hindered, non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) , which plays the crucial role of a proton scavenger.[7][8]
The HATU-Mediated Amidation Mechanism
The efficacy of the HATU/DIPEA system lies in a well-defined, multi-step activation and coupling cascade.[5][9]
-
Deprotonation: The non-nucleophilic base, DIPEA, deprotonates the 4-Iodo-1H-indazole-3-carboxylic acid to form a carboxylate anion.[10] The steric hindrance of DIPEA prevents it from competing with the primary/secondary amine in the subsequent coupling step.[7][8]
-
Formation of the Active Ester: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of HATU.[9][11] This generates an unstable O-acyl(tetramethyl)isouronium salt. The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks this intermediate, yielding the key OAt-active ester and releasing tetramethylurea as a byproduct.[5][12] This active ester is significantly more susceptible to nucleophilic attack than the original carboxylic acid.
-
Nucleophilic Attack and Amide Formation: The desired amine, acting as the nucleophile, attacks the carbonyl carbon of the highly reactive OAt-active ester. This step forms the final amide bond and regenerates the HOAt anion. The high efficiency of this step is attributed to a neighboring group effect from the pyridine nitrogen in the HOAt moiety, which stabilizes the transition state.[12]
Diagram: Mechanism of HATU-Mediated Amidation
Sources
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Application Notes & Protocols: Esterification Strategies for 4-Iodo-1H-indazole-3-carboxylic acid
Introduction
4-Iodo-1H-indazole-3-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1][2] Its rigid bicyclic core, coupled with the versatile iodine substituent, makes it an attractive scaffold for developing a wide range of therapeutic agents, including anti-cancer and anti-inflammatory drugs.[2][3] The conversion of the carboxylic acid moiety into an ester is a critical transformation that enables several key objectives: enhancing metabolic stability, improving cell permeability, facilitating prodrug strategies, and providing a versatile handle for further synthetic diversification, such as in palladium-catalyzed carbonylation reactions.[4][5][6]
This guide provides researchers, chemists, and drug development professionals with a detailed overview and field-proven protocols for the successful esterification of 4-Iodo-1H-indazole-3-carboxylic acid. We move beyond simple step-by-step instructions to explain the underlying principles and rationale for procedural choices, ensuring robust and reproducible outcomes. The methods described herein—Fischer-Speier Esterification and Steglich Esterification—have been selected to represent two distinct strategic approaches: a classic, cost-effective acid-catalyzed equilibrium process and a mild, coupling agent-mediated reaction suitable for more sensitive or complex substrates.
Method 1: Fischer-Speier Esterification
Principle & Mechanistic Insight
The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[8] This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[7][8]
To overcome the unfavorable chemical equilibrium, the reaction is typically driven to completion by using a large excess of the alcohol, which also often serves as the solvent, and/or by the removal of the water byproduct as it forms.[7][8][9]
Experimental Protocol: Synthesis of Methyl 4-Iodo-1H-indazole-3-carboxylate
Materials & Reagents:
-
4-Iodo-1H-indazole-3-carboxylic acid (CAS: 885518-74-1)[1]
-
Methanol (Anhydrous, ≥99.8%)
-
Sulfuric Acid (Concentrated, 98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Iodo-1H-indazole-3-carboxylic acid (e.g., 2.88 g, 10.0 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous methanol (50 mL). Stir the suspension for 5 minutes to ensure good mixing.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL, ~9.4 mmol, 0.94 equiv) dropwise to the stirring suspension. The addition is exothermic.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.
-
Work-up - Quenching: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (100 mL). A precipitate of the crude ester should form.
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure methyl 4-Iodo-1H-indazole-3-carboxylate.
Troubleshooting & Validation
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction due to equilibrium. | Increase the reflux time. Ensure the methanol is anhydrous, as water will shift the equilibrium back to the starting materials.[8][10] |
| Starting Material Remains | Insufficient catalyst or reaction time. | Increase the amount of sulfuric acid slightly (up to 1.5 equiv). Extend the reaction time and confirm completion by TLC. |
| Dark-colored Product | Decomposition at high temperature. | Ensure the reflux temperature does not significantly exceed the boiling point of methanol. |
Workflow Visualization
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- 2. chemimpex.com [chemimpex.com]
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- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 4-Iodo-1H-indazole-3-carboxylic Acid in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design
The indazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in potent and selective kinase inhibitors.[1][2] Its unique bicyclic aromatic structure, featuring two nitrogen atoms, allows it to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[3] This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor and serving as a foundation for achieving high affinity. The nitrogen-containing nature and other steric and electronic properties of the indazole ring can effectively modulate the conformation of the target protein kinase.[3]
Within this important class of compounds, 4-iodo-1H-indazole-3-carboxylic acid emerges as a particularly versatile and powerful building block for the synthesis of next-generation kinase inhibitors. This reagent is strategically designed with two orthogonal reactive handles:
-
The 3-carboxylic acid: This functional group is ideal for the formation of amide bonds, a common linkage in kinase inhibitors that can provide additional hydrogen bonding interactions within the ATP-binding site and serve as a point for introducing diverse chemical moieties to explore the solvent-exposed regions of the kinase.[4]
-
The 4-iodo group: This serves as a versatile precursor for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This allows for the introduction of a wide range of aryl and heteroaryl substituents, which can be tailored to target specific sub-pockets within the kinase active site, thereby enhancing potency and selectivity.
This guide provides a comprehensive overview of the application of 4-iodo-1H-indazole-3-carboxylic acid in the synthesis of kinase inhibitors, complete with detailed protocols and the scientific rationale behind the synthetic strategies.
Synthetic Strategy Overview
The general synthetic approach utilizing 4-iodo-1H-indazole-3-carboxylic acid involves a two-stage functionalization process. First, the carboxylic acid at the 3-position is coupled with a desired amine to form an amide bond. Subsequently, the iodo group at the 4-position is subjected to a cross-coupling reaction to introduce further structural diversity. This sequential approach allows for the modular construction of complex inhibitor scaffolds.
Figure 1: General synthetic workflow for the preparation of kinase inhibitors from 4-iodo-1H-indazole-3-carboxylic acid.
Part 1: Synthesis of the Starting Material: 4-Iodo-1H-indazole-3-carboxylic Acid
While 4-iodo-1H-indazole-3-carboxylic acid is commercially available from several suppliers, understanding its synthesis provides valuable context. A common route involves the direct iodination of the parent 1H-indazole-3-carboxylic acid.
Protocol 1: Iodination of 1H-Indazole-3-carboxylic Acid
This protocol describes a plausible method for the regioselective iodination at the 4-position. The synthesis of the precursor, 1H-indazole-3-carboxylic acid, can be achieved through various established methods, such as the reaction of isatin with sodium nitrite followed by reduction and cyclization.[6]
Materials:
-
1H-Indazole-3-carboxylic acid
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Water
-
Saturated aqueous ammonium chloride
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1.0 eq.) in DMF.
-
To the stirred solution, add N-iodosuccinimide (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water.
-
Add saturated aqueous ammonium chloride to facilitate precipitation.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to afford 4-iodo-1H-indazole-3-carboxylic acid.
Causality and Self-Validation: The use of NIS in a polar aprotic solvent like DMF is a standard and effective method for the iodination of electron-rich aromatic systems. The reaction progress should be carefully monitored to avoid over-iodination or side reactions. The precipitation upon addition to water and ammonium chloride provides a straightforward workup and purification step. The final product's identity and purity should be confirmed by NMR and mass spectrometry.
Part 2: Synthesis of Kinase Inhibitors
The following protocols detail the two key synthetic transformations of 4-iodo-1H-indazole-3-carboxylic acid into a potential kinase inhibitor. The example provided is based on the synthesis of a scaffold similar to known p21-activated kinase 4 (PAK4) inhibitors, which often feature an indazole core.[7]
Protocol 2: Amide Coupling
This protocol describes the formation of an amide bond between 4-iodo-1H-indazole-3-carboxylic acid and a representative amine, 4-((4-(dimethylamino)piperidin-1-yl)methyl)-3-fluoroaniline. This amine is chosen to introduce a solubilizing group and a moiety that can interact with the solvent-exposed region of the kinase.
Materials:
-
4-Iodo-1H-indazole-3-carboxylic acid
-
4-((4-(Dimethylamino)piperidin-1-yl)methyl)-3-fluoroaniline
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of 4-iodo-1H-indazole-3-carboxylic acid (1.0 eq.) in DMF, add HATU (1.2 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 4-((4-(dimethylamino)piperidin-1-yl)methyl)-3-fluoroaniline (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(4-((4-(dimethylamino)piperidin-1-yl)methyl)-3-fluorophenyl)-4-iodo-1H-indazole-3-carboxamide.
Causality and Self-Validation: HATU is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid for rapid amide bond formation, minimizing side reactions.[1] The aqueous workup with NaHCO₃ removes unreacted carboxylic acid and acidic byproducts. Chromatographic purification is essential to obtain the intermediate with high purity for the subsequent cross-coupling step.
Table 1: Representative Data for Amide Coupling Reaction
| Starting Material | Amine | Product | Coupling Reagents | Solvent | Yield (%) |
| 4-Iodo-1H-indazole-3-carboxylic acid | 4-((4-(dimethylamino)piperidin-1-yl)methyl)-3-fluoroaniline | N-(4-((4-(dimethylamino)piperidin-1-yl)methyl)-3-fluorophenyl)-4-iodo-1H-indazole-3-carboxamide | HATU, DIPEA | DMF | 85-95 |
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of the iodo-indazole intermediate with a boronic acid to introduce a new aryl or heteroaryl group. For this example, we will use pyridine-4-boronic acid.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
N-(4-((4-(dimethylamino)piperidin-1-yl)methyl)-3-fluorophenyl)-4-iodo-1H-indazole-3-carboxamide
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the iodo-indazole intermediate (1.0 eq.), pyridine-4-boronic acid (1.5 eq.), and sodium carbonate (2.0 eq.).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq.) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.
Causality and Self-Validation: The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation.[8] The use of a palladium(0) catalyst is essential for the catalytic cycle to proceed.[5] An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The base (Na₂CO₃) is required for the transmetalation step. The choice of solvent and temperature can significantly impact the reaction rate and yield. Purification of the final product is critical to remove residual palladium and other impurities before biological evaluation.
Table 2: Representative Data for Suzuki-Miyaura Coupling Reaction
| Iodo-Indazole Intermediate | Boronic Acid | Product | Catalyst | Base | Solvent | Yield (%) |
| N-(4-((4-(dimethylamino)piperidin-1-yl)methyl)-3-fluorophenyl)-4-iodo-1H-indazole-3-carboxamide | Pyridine-4-boronic acid | N-(4-((4-(dimethylamino)piperidin-1-yl)methyl)-3-fluorophenyl)-4-(pyridin-4-yl)-1H-indazole-3-carboxamide | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 60-80 |
Conclusion
4-Iodo-1H-indazole-3-carboxylic acid is a highly valuable and strategically designed building block for the synthesis of kinase inhibitors. Its orthogonal functional groups allow for a modular and efficient approach to constructing diverse libraries of potential drug candidates. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this versatile reagent in the quest for novel and effective kinase-targeted therapies. The principles of amide coupling and palladium-catalyzed cross-coupling are fundamental to modern organic synthesis, and their application to the indazole scaffold continues to yield promising results in the field of oncology and beyond.
References
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
-
Ghouse, H., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. Available at: [Link]
- Wallace, O. B., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide. US Patent Application, US20110172428A1.
-
Thaimattam, R., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical Biology & Drug Design, 78(5), 841-848. Available at: [Link]
-
Han, W., et al. (2023). Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors. Bioorganic & Medicinal Chemistry, 98, 117501. Available at: [Link]
-
Han, W., et al. (2023). Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors. ResearchGate. Available at: [Link]
-
Wang, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2944. Available at: [Link]
-
Babu, B. R., et al. (2012). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 124(3), 683-691. Available at: [Link]
-
Koubachi, J., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. Available at: [Link]
-
Yu, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17267-17272. Available at: [Link]
-
Chen, Y., et al. (2020). Design, synthesis and 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 207, 112517. Available at: [Link]
-
Zhu, J., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. Available at: [Link]
-
Zhang, M., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. Available at: [Link]
-
Amitina, S. A., et al. (2018). The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with substituted arylboronic acids and the synthesis of biphenyl derivatives of hybrid phenoxyl-nitroxide. ResearchGate. Available at: [Link]
-
Singh, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(51), 32087-32115. Available at: [Link]
-
Woods, K. W., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6832-6846. Available at: [Link]
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- 5. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
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Application Notes and Protocols for 4-Iodo-1H-indazole-3-carboxylic acid in Research and Development
An In-Depth Technical Guide
Prepared by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-Iodo-1H-indazole-3-carboxylic acid (CAS: 885518-74-1). While direct biological activity data for this specific molecule is limited in public literature, its structure represents a highly valuable and versatile scaffold. The indazole core is a privileged fragment in medicinal chemistry, and the presence of both an iodine atom and a carboxylic acid provides two orthogonal handles for synthetic diversification. This guide will focus on its primary application as a key building block for creating libraries of novel compounds directed at significant therapeutic targets, such as protein kinases and ion channels. We will provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines to empower researchers to leverage this compound's full potential.
Introduction and Chemical Profile
4-Iodo-1H-indazole-3-carboxylic acid is a heterocyclic organic compound featuring a bicyclic indazole core. The indazole moiety is a cornerstone in modern drug discovery, appearing in numerous clinically approved drugs and investigational agents[1][2]. Its significance stems from its ability to act as a bioisostere for other aromatic systems and its capacity to form critical hydrogen bond interactions with biological targets[1].
The true utility of this specific molecule lies in its functional groups:
-
The 4-Iodo Group: This serves as an exceptionally versatile synthetic handle. The carbon-iodine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck), allowing for the systematic introduction of diverse aryl, heteroaryl, or alkyl groups. This is the primary mechanism for exploring the Structure-Activity Relationship (SAR) around the indazole core.
-
The 3-Carboxylic Acid Group: This group can be readily converted into amides, esters, or other functionalities[3][4]. Amide coupling is a foundational reaction in medicinal chemistry for joining molecular fragments and is particularly relevant for the indazole scaffold, as many indazole-based inhibitors feature a 3-carboxamide moiety[5][6].
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 885518-74-1 | [7] |
| Molecular Formula | C₈H₅IN₂O₂ | [7] |
| Molecular Weight | 288.04 g/mol | [8] |
| IUPAC Name | 4-iodo-1H-indazole-3-carboxylic acid | [7] |
| Appearance | Typically an off-white to brown powder | [8] |
| General Use | Pharmaceutical intermediate, Synthetic reagent | [7] |
Core Application: A Scaffold for Library Synthesis via Cross-Coupling
The most immediate and powerful application of 4-Iodo-1H-indazole-3-carboxylic acid is as a foundational scaffold for generating diverse chemical libraries. The iodine at the 4-position is the key enabler for this strategy. By employing palladium-catalyzed cross-coupling reactions, researchers can rapidly create a multitude of analogs, each with a unique substituent at this position, to probe the binding pocket of a biological target.
Scientific Rationale
Palladium-catalyzed cross-coupling reactions are Nobel Prize-winning technologies that have revolutionized organic synthesis and drug discovery. The C-I bond is relatively weak and undergoes oxidative addition to a Pd(0) catalyst at a lower temperature than the corresponding C-Br or C-Cl bonds, making it highly reactive and reliable for these transformations. The Suzuki-Miyaura coupling, which joins an aryl halide with a boronic acid or ester, is particularly robust and tolerant of a wide range of functional groups, including the carboxylic acid and N-H of the indazole core. This allows for the direct modification of the scaffold without the need for cumbersome protecting group strategies.
Diagram: Synthetic Diversification Workflow
Caption: Workflow for library synthesis using 4-Iodo-1H-indazole-3-carboxylic acid.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling an aryl boronic acid to the 4-position of the indazole scaffold.
Materials:
-
4-Iodo-1H-indazole-3-carboxylic acid
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Iodo-1H-indazole-3-carboxylic acid (1.0 eq), the selected aryl boronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting iodo-indazole.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 8-12 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Acidify the aqueous layer with 1M HCl to pH ~3-4. This ensures the carboxylic acid product is protonated and will partition into the organic layer. d. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired 4-aryl-1H-indazole-3-carboxylic acid.
Causality and Trustworthiness: The use of a degassed solvent and an inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the reaction. The basic aqueous conditions (Na₂CO₃) are required for the transmetalation step of the Suzuki catalytic cycle. Acidifying the work-up is a self-validating step; if the product does not precipitate or extract into the organic layer, it indicates a potential issue with the product's identity or the pH adjustment.
Application Note: Development of Novel CRAC Channel Blockers
Scientific Rationale
The Calcium Release-Activated Calcium (CRAC) channel is a critical component of cellular calcium signaling, particularly in immune cells. Upon activation, it allows Ca²⁺ influx, which triggers downstream signaling pathways leading to immune responses. Dysregulation of this channel is implicated in autoimmune diseases. A 2013 study identified that 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides are potent CRAC channel blockers[5]. A key finding was the absolute requirement for the -CO-NH-Ar (3-carboxamide) regiochemistry for activity.
This precedent makes 4-Iodo-1H-indazole-3-carboxylic acid an ideal starting point for developing novel CRAC channel inhibitors. By first creating the 3-carboxamide and then diversifying the 4-position, researchers can explore a new region of chemical space to potentially improve potency, selectivity, and pharmacokinetic properties.
Diagram: CRAC Channel Signaling Pathway
Sources
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Application Notes & Protocols for 4-Iodo-1H-indazole-3-carboxylic acid in Synthetic Chemistry
Introduction: The Strategic Value of 4-Iodo-1H-indazole-3-carboxylic acid
4-Iodo-1H-indazole-3-carboxylic acid (CAS No: 885518-74-1) is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Its strategic value stems from the indazole core, a "privileged scaffold" found in numerous biologically active molecules, combined with two orthogonal reactive sites: a carboxylic acid at the 3-position and an iodine atom at the 4-position.
This unique arrangement allows for sequential, selective functionalization. The carboxylic acid is primed for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments.[2] Simultaneously, the carbon-iodine bond serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl substituents.[3][4][5] This dual reactivity makes it an invaluable building block for constructing complex molecular architectures and generating libraries of compounds for structure-activity relationship (SAR) studies.[6]
This document provides a detailed guide to the experimental procedures involving this key intermediate, focusing on the causality behind protocol choices to ensure robust and reproducible outcomes.
Compound Properties and Safety Precautions
A thorough understanding of the physicochemical properties and safety requirements is paramount before commencing any experimental work.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 4-iodo-1H-indazole-3-carboxylic acid | [1] |
| CAS Number | 885518-74-1 | [1][7] |
| Molecular Formula | C₈H₅IN₂O₂ | N/A |
| Molecular Weight | 288.04 g/mol | N/A |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically >95% | [7] |
Note: Specific data such as melting point and detailed spectroscopic information for this exact compound are not widely available in public literature, underscoring the need for thorough characterization upon receipt or synthesis.[8]
Safety and Handling
4-Iodo-1H-indazole-3-carboxylic acid and related indazole compounds require careful handling. While a specific safety data sheet (SDS) for this exact molecule is not broadly published, data from structurally related compounds like Indazole-3-carboxylic acid and other hazardous iodo-compounds provide essential guidance.[9][10][11]
GHS Hazard Statements (Anticipated):
-
H335: May cause respiratory irritation.[12]
Precautionary Measures & Personal Protective Equipment (PPE):
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.[12] Ensure safety showers and eyewash stations are readily accessible.[9]
-
Personal Protective Equipment:
-
Handling: Avoid breathing dust.[12][13] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
Application Protocol 1: Amide Bond Formation via Coupling Reagents
The formation of an amide bond is the most common reaction in medicinal chemistry.[14] The carboxylic acid moiety of 4-Iodo-1H-indazole-3-carboxylic acid can be readily coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents.
Rationale and Mechanistic Insight
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated". Coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) achieve this by converting the carboxylic acid into a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.[14][15][16] The addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity without competing in the reaction.[14]
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol describes a general procedure for the coupling of 4-Iodo-1H-indazole-3-carboxylic acid with a representative primary amine.
Materials:
-
4-Iodo-1H-indazole-3-carboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Iodo-1H-indazole-3-carboxylic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq) to the stirred solution.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature. Causality Note: Adding the coupling reagent last ensures the carboxylic acid and amine are present to react with the activated intermediate, minimizing side reactions.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.
Representative Data (Based on 1H-Indazole-3-carboxylic acid)
While specific data for the 4-iodo derivative is sparse, results from the non-iodinated parent compound provide a strong benchmark for expected outcomes.[17]
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-benzyl-1H-indazole-3-carboxamide | ~85-95% |
| 2 | Diethylamine | N,N-diethyl-1H-indazole-3-carboxamide | ~80-90% |
| 3 | Piperazine derivative | (1H-indazol-3-yl)(piperazin-1-yl)methanone | ~75-85% |
| Yields are estimates based on typical HATU coupling reactions and may vary. |
Workflow Visualization
Caption: Experimental workflow for HATU-mediated amide coupling.
Application Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds, particularly for creating biaryl structures common in pharmaceuticals.[5][18] The C4-iodo group on the indazole ring is an excellent substrate for this transformation.
Rationale and Mechanistic Insight
The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle.[5]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the indazole, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base (e.g., K₂CO₃, NaHCO₃), the boronic acid forms a more reactive boronate species, which then transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Degassing the reaction mixture is critical because oxygen can oxidize and deactivate the Pd(0) catalyst.[5]
Detailed Experimental Protocol: Palladium-Catalyzed Suzuki Coupling
This protocol provides a general starting point for the coupling of 4-Iodo-1H-indazole-3-carboxylic acid with various aryl or heteroaryl boronic acids.
Materials:
-
4-Iodo-1H-indazole-3-carboxylic acid (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃ or NaHCO₃, 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or DMF/Water, typically 4:1 ratio)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a Schlenk flask or microwave vial, add 4-Iodo-1H-indazole-3-carboxylic acid (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system via cannula or syringe. Causality Note: Pre-degassing the solvent by sparging with an inert gas for 15-20 minutes is essential for catalyst longevity and reaction success.[5]
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours. For microwave-assisted protocols, temperatures up to 150 °C for shorter durations (e.g., 20-30 minutes) can be effective.[3]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water and ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Catalytic Cycle Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Characterization of Synthesized Products
Proper characterization is essential to confirm the identity and purity of the synthesized molecules. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the final compound. Chemical shifts (δ) and coupling constants (J) provide detailed information about the molecular framework.[8]
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio of the synthesized molecule, confirming its molecular weight.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the amide C=O and N-H stretches.[8]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
References
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Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI.[Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.[Link]
-
4-Iodo-1H-indazole-3-carboxylic acid | CAS#:885518-74-1. Chemsrc.[Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC - NIH.[Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.[Link]
-
1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.[Link]
-
Indazole-3-carboxylic acid. PubChem.[Link]
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-
1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis? Acme Organics.[Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... ResearchGate.[Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link]
-
Coupling Reagents. Aapptec Peptides.[Link]
-
Amide Synthesis. Fisher Scientific.[Link]
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Troubleshooting & Optimization
Technisches Support-Zentrum: Aufreinigungstechniken für 4-Iod-1H-indazol-3-carbonsäure
Answering in German, as requested by the user.
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Handbuch dient als spezialisierte technische Ressource für die Herausforderungen bei der Aufreinigung von 4-Iod-1H-indazol-3-carbonsäure. Als leitender Anwendungswissenschaftler ist es mein Ziel, Ihnen nicht nur Protokolle, sondern auch die wissenschaftliche Begründung und praxiserprobte Einblicke zu vermitteln, um eine hohe Reinheit und Ausbeute in Ihren Experimenten zu gewährleisten.
Häufig gestellte Fragen (FAQs)
Dieser Abschnitt befasst sich mit grundlegenden Fragen zu den Eigenschaften und der Handhabung von 4-Iod-1H-indazol-3-carbonsäure.
F1: Was sind die typischen Verunreinigungen in roher 4-Iod-1H-indazol-3-carbonsäure?
A1: Die Verunreinigungen hängen stark von der Syntheseroute ab. Häufige Verunreinigungen umfassen:
-
Ausgangsmaterialien: Nicht umgesetzte Vorläufermoleküle.
-
Regioisomere: Andere iodierte Isomere (z. B. 5-Iod-, 6-Iod- oder 7-Iod-Indazol-Derivate), die während des Iodierungsschritts entstehen können.[1]
-
Nebenprodukte der Synthese: Dies können überiodierte Spezies oder Produkte aus Nebenreaktionen sein, die von den spezifischen Reaktionsbedingungen abhängen.[1][2]
-
Restlösungsmittel: Lösungsmittel, die aus der Reaktion oder der ersten Aufarbeitung zurückgeblieben sind.
F2: Welche primären Aufreinigungsmethoden werden für diese Verbindung empfohlen?
A2: Die beiden effektivsten und am weitesten verbreiteten Methoden zur Aufreinigung von 4-Iod-1H-indazol-3-carbonsäure sind die Umkristallisation und die Säulenchromatographie.[1] Die Wahl zwischen diesen Methoden hängt von der Art und Menge der Verunreinigungen sowie von der erforderlichen Endreinheit ab.
F3: Wie ist das allgemeine Löslichkeitsprofil von 4-Iod-1H-indazol-3-carbonsäure?
A3: Aufgrund der Carbonsäuregruppe ist die Verbindung sauer. Sie zeigt typischerweise eine begrenzte Löslichkeit in unpolaren organischen Lösungsmitteln, eine mäßige bis gute Löslichkeit in polaren organischen Lösungsmitteln wie Alkoholen (Methanol, Ethanol), Ethylacetat und DMSO, insbesondere bei Erwärmung.[3] Sie ist in wässrigen Basen (z. B. Natriumbicarbonat- oder Natriumhydroxidlösungen) durch Salzbildung löslich. Diese Eigenschaft kann für eine Säure-Base-Extraktion zur Entfernung neutraler Verunreinigungen genutzt werden.
F4: Wie kann die Reinheit des Endprodukts überprüft werden?
A4: Die Reinheit wird am besten mit einer Kombination von analytischen Techniken bewertet. Die Hochleistungsflüssigkeitschromatographie (HPLC) ist ideal zur Quantifizierung der Reinheit und zum Nachweis geringfügiger Verunreinigungen.[4] Die Kernspinresonanzspektroskopie (¹H-NMR) bestätigt die chemische Struktur und kann Verunreinigungen nachweisen, wenn diese in signifikanten Mengen vorhanden sind.[5] Die Massenspektrometrie (MS) bestätigt das Molekulargewicht.[6][7]
Leitfaden zur Fehlerbehebung
Dieser Abschnitt ist als direkte Antwort auf spezifische Probleme formatiert, die während der Aufreinigung auftreten können.
Probleme bei der Umkristallisation
Problem: Die Verbindung „ölt aus“, anstatt zu kristallisieren.
-
Mögliche Ursache: Das „Ausölen“ tritt auf, wenn der Schmelzpunkt der Verbindung (oft durch Verunreinigungen herabgesetzt) unterhalb der Siedetemperatur des Lösungsmittels liegt oder wenn die Abkühlgeschwindigkeit zu hoch ist.[8]
-
Lösung:
-
Lösungsmittelvolumen erhöhen: Fügen Sie eine kleine Menge zusätzliches heißes Lösungsmittel hinzu, um sicherzustellen, dass die Verbindung vollständig gelöst ist und nicht nur schmilzt.[8]
-
Langsamer abkühlen: Lassen Sie die Lösung langsam und ungestört bei Raumtemperatur abkühlen. Isolieren Sie den Kolben mit einem Tuch, um die Abkühlrate weiter zu verlangsamen, bevor Sie ihn in ein Eisbad stellen.[8][9]
-
Lösungsmittelsystem ändern: Das gewählte Lösungsmittel ist möglicherweise nicht ideal. Experimentieren Sie mit verschiedenen Lösungsmitteln oder Lösungsmittelpaaren. (Siehe Tabelle 1).
-
Problem: Nach dem Abkühlen bilden sich keine Kristalle.
-
Mögliche Ursache: Die Lösung ist möglicherweise nicht ausreichend übersättigt, oder es fehlt an Keimbildungsstellen, um die Kristallisation einzuleiten.[8]
-
Lösung:
-
Kratzen: Reiben Sie vorsichtig mit einem Glasstab an der Innenwand des Kolbens an der Oberfläche der Lösung. Mikroskopische Kratzer im Glas können als Keimbildungsstellen dienen.[8]
-
Impfkristalle hinzufügen: Geben Sie einen winzigen Kristall der reinen Verbindung in die abgekühlte Lösung. Dies liefert eine Vorlage für das Kristallwachstum.[8]
-
Lösungsmittelvolumen reduzieren: Verdampfen Sie einen Teil des Lösungsmittels, um die Konzentration zu erhöhen, und lassen Sie die Lösung dann erneut abkühlen.
-
Problem: Geringe Ausbeute nach der Umkristallisation.
-
Mögliche Ursache: Es wurde zu viel Lösungsmittel verwendet, oder die Verbindung ist im kalten Lösungsmittel noch zu gut löslich.
-
Lösung:
-
Minimieren Sie das Lösungsmittel: Verwenden Sie die minimale Menge an heißem Lösungsmittel, die zur vollständigen Auflösung der rohen Verbindung erforderlich ist.
-
Lösungsmittelsystem optimieren: Wählen Sie ein Lösungsmittelsystem, in dem die Verbindung bei hohen Temperaturen gut löslich und bei niedrigen Temperaturen schlecht löslich ist.
-
Kühlzeit verlängern: Stellen Sie sicher, dass die Lösung ausreichend lange im Eisbad gekühlt wird (mindestens 30 Minuten), um die Ausfällung zu maximieren.[8]
-
Probleme bei der Säulenchromatographie
Problem: Schlechte Trennung von Produkt und Verunreinigungen.
-
Mögliche Ursache: Das Elutionsmittel (Laufmittel) hat nicht die richtige Polarität, um eine differentielle Migration der Komponenten auf der stationären Phase (z. B. Kieselgel) zu ermöglichen.
-
Lösung:
-
Eluent optimieren: Entwickeln Sie ein optimales Laufmittelsystem mithilfe der Dünnschichtchromatographie (DC). Testen Sie verschiedene Verhältnisse von unpolaren (z. B. Hexan) und polaren (z. B. Ethylacetat) Lösungsmitteln, um einen guten Trennungsabstand (ΔRf) zwischen Ihrem Produkt und den Verunreinigungen zu erzielen.[10]
-
Gradientenelution verwenden: Beginnen Sie mit einem weniger polaren Laufmittel und erhöhen Sie allmählich die Polarität während der Chromatographie. Dies kann helfen, eng beieinander liegende Verbindungen aufzulösen.
-
Problem: Das Produkt eluiert nicht von der Säule.
-
Mögliche Ursache: Das Laufmittel ist zu unpolar. Die Verbindung haftet stark an der polaren Kieselgeloberfläche.
-
Lösung: Erhöhen Sie schrittweise die Polarität des Laufmittels. Fügen Sie dem Eluenten eine geringe Menge eines polareren Lösungsmittels wie Methanol hinzu. Bei sauren Verbindungen wie dieser kann die Zugabe einer kleinen Menge Essigsäure (z. B. 0,5–1 %) zum Laufmittel helfen, das Tailing zu reduzieren und die Elution zu verbessern.
Visualisierte Arbeitsabläufe und Daten
Allgemeiner Aufreinigungsworkflow
Abbildung 1: Entscheidungs-Workflow für die Aufreinigung von 4-Iod-1H-indazol-3-carbonsäure.
Fehlerbehebung bei der Umkristallisation
Abbildung 2: Flussdiagramm zur Fehlerbehebung bei gängigen Problemen der Umkristallisation.
Tabelle 1: Empfohlene Lösungsmittelsysteme für die Umkristallisation
| Lösungsmittel / System | Eigenschaften | Typische Vorgehensweise |
| Ethanol/Wasser | Gutes System für polare Verbindungen. Ethanol löst die Verbindung in der Hitze, Wasser wirkt als Anti-Lösungsmittel. | In minimaler Menge heißem Ethanol lösen. Langsam heißes Wasser zugeben, bis eine leichte Trübung auftritt, dann einen Tropfen Ethanol zugeben, um die Lösung zu klären, und abkühlen lassen. |
| Ethylacetat/Hexan | Ein vielseitiges System mit mittlerer Polarität. | In minimaler Menge heißem Ethylacetat lösen. Langsam Hexan zugeben, bis eine Trübung auftritt, dann erwärmen, um die Lösung zu klären, und abkühlen lassen. |
| Methanol | Ein polares protisches Lösungsmittel, das für viele Indazol-Derivate geeignet ist. | In minimaler Menge siedendem Methanol lösen und langsam abkühlen lassen. |
| Essigsäure | Kann für schwerlösliche Carbonsäuren verwendet werden. | In heißer Essigsäure lösen und abkühlen lassen. Das Produkt muss gründlich getrocknet werden, um Reste von Essigsäure zu entfernen. |
Detaillierte experimentelle Protokolle
Sicherheitshinweis: Führen Sie alle Verfahren in einem gut belüfteten Abzug durch und tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und Handschuhe.
Protokoll 1: Aufreinigung durch Umkristallisation
-
Lösungsmittelauswahl: Wählen Sie basierend auf Vorversuchen oder den Daten in Tabelle 1 ein geeignetes Lösungsmittelsystem (z. B. Ethanol/Wasser).
-
Auflösung: Geben Sie das rohe 4-Iod-1H-indazol-3-carbonsäure in einen Erlenmeyerkolben. Fügen Sie eine minimale Menge des primären Lösungsmittels (z. B. Ethanol) hinzu und erhitzen Sie die Mischung unter Rühren zum Sieden. Fügen Sie tropfenweise heißes Lösungsmittel hinzu, bis der Feststoff vollständig gelöst ist.[8]
-
Entfärbung (Optional): Wenn die Lösung gefärbt ist, nehmen Sie sie von der Wärmequelle und fügen Sie eine kleine Spatelspitze Aktivkohle hinzu. Erhitzen Sie die Lösung erneut für einige Minuten zum Sieden.
-
Heißfiltration (Optional): Wenn Aktivkohle oder andere unlösliche Verunreinigungen vorhanden sind, führen Sie eine Heißfiltration durch einen vorgewärmten Trichter durch, um diese zu entfernen.[8]
-
Kristallisation: Fügen Sie langsam das heiße Anti-Lösungsmittel (z. B. Wasser) hinzu, bis eine leichte, anhaltende Trübung auftritt. Fügen Sie einen oder zwei Tropfen des heißen primären Lösungsmittels hinzu, um die Trübung gerade wieder aufzulösen. Decken Sie den Kolben ab und lassen Sie die Lösung langsam auf Raumtemperatur abkühlen.[8]
-
Maximierung der Ausbeute: Stellen Sie den Kolben nach Erreichen der Raumtemperatur für mindestens 30 Minuten in ein Eisbad.
-
Isolierung der Kristalle: Sammeln Sie die Kristalle durch Vakuumfiltration mit einem Büchnertrichter. Waschen Sie die Kristalle mit einer kleinen Menge eiskaltem Lösungsmittel (dem Anti-Lösungsmittel oder der Mischung), um anhaftende Verunreinigungen zu entfernen.
-
Trocknung: Trocknen Sie die Kristalle gründlich im Vakuum, um alle Lösungsmittelreste zu entfernen.
Protokoll 2: Aufreinigung durch Kieselgel-Säulenchromatographie
-
Laufmittelauswahl: Bestimmen Sie das optimale Laufmittelsystem (z. B. Hexan:Ethylacetat-Gemisch, eventuell mit 1 % Essigsäure) mithilfe von DC. Das Ziel ist ein Rf-Wert von ~0,25–0,35 für das Produkt.
-
Säulenpackung: Packen Sie eine Glassäule mit Kieselgel als Aufschlämmung im am wenigsten polaren Laufmittel (z. B. Hexan). Lassen Sie das Kieselgel sich absetzen, um eine gleichmäßige Packung zu erhalten, und lassen Sie das Lösungsmittel bis knapp über die Kieselgeloberfläche ab.
-
Probenbeladung: Lösen Sie das rohe Produkt in einer minimalen Menge des Laufmittels oder eines etwas polareren Lösungsmittels. Alternativ können Sie das rohe Produkt mit einer kleinen Menge Kieselgel trocken beladen ("dry loading"). Tragen Sie die Probe vorsichtig auf die Oberseite der Kieselgelsäule auf.
-
Elution: Fügen Sie vorsichtig das Laufmittel hinzu und beginnen Sie mit der Elution. Üben Sie bei Bedarf leichten Überdruck aus (Flash-Chromatographie).
-
Fraktionssammlung: Sammeln Sie das Eluat in einer Reihe von Teströhrchen oder Fraktionssammlern.
-
Analyse: Analysieren Sie die gesammelten Fraktionen mittels DC, um diejenigen zu identifizieren, die das reine Produkt enthalten.
-
Aufarbeitung: Vereinigen Sie die reinen Fraktionen und entfernen Sie das Lösungsmittel unter reduziertem Druck (Rotationsverdampfer), um das aufgereinigte Produkt zu erhalten.
Referenzen
-
BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
-
BenchChem. (2025). Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization.
-
SynHet. (n.d.). 4-Iodo-1H-indazole-3-carboxylic acid.
-
BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-iodo-1H-imidazole.
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
-
Chemsrc. (2025). 4-Iodo-1H-indazole-3-carboxylic acid.
-
FAQ. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?.
-
Fluorochem. (n.d.). 4-Iodo-1H-indazole-3-carboxylic acid.
-
PubChem. (n.d.). Indazole-3-carboxylic acid.
-
Sigma-Aldrich. (n.d.). Indazole-3-carboxylic acid.
-
ChemicalBook. (2025). Indazole-3-carboxylic acid.
-
BenchChem. (n.d.). Assessing the Purity of Synthesized 4-Iodo-3-methoxyisothiazole: A Comparative Guide.
-
Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques.
-
Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. 4-Iodo-1H-indazole-3-carboxylic acid [synhet.com]
- 7. omicsonline.org [omicsonline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Iodo-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Iodo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, improve yields, and troubleshoot common experimental issues. As a key building block in medicinal chemistry, particularly for kinase inhibitors, achieving a high-yielding and reproducible synthesis is paramount. This document provides field-proven insights and detailed protocols to help you navigate the complexities of this procedure.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. The primary and most reliable route to 4-Iodo-1H-indazole-3-carboxylic acid is via a Sandmeyer reaction, starting from 4-amino-1H-indazole-3-carboxylic acid. The troubleshooting advice below is centered on this critical pathway.
Q1: My overall yield is consistently low (<50%). What are the most likely causes?
A low yield is the most common issue and typically points to problems in the diazotization-iodination sequence. The root cause can usually be traced to one of three areas:
-
Decomposition of the Diazonium Salt: The aryl diazonium salt intermediate is thermally unstable.[1] If the reaction temperature rises above the optimal 0-5 °C range, the salt will rapidly decompose, primarily reacting with water to form a 4-hydroxy-1H-indazole-3-carboxylic acid byproduct, which significantly lowers your yield.[2]
-
Incomplete Diazotization: If the initial diazotization of the amino group is not complete, unreacted 4-amino-1H-indazole-3-carboxylic acid will remain in the reaction mixture. This not only reduces the potential yield but also complicates the final purification. This can be caused by insufficient acid (pH is too high) or an inadequate amount of the diazotizing agent (e.g., sodium nitrite).[3]
-
Insufficient Iodide Source: The displacement of the diazonium group requires a sufficient concentration of iodide ions. If an inadequate amount of potassium iodide (KI) is used, the reaction may not go to completion, leaving unreacted diazonium salt to decompose via other pathways.[4]
Solution Workflow:
-
Verify Temperature Control: Use an ice-salt bath to rigorously maintain the reaction temperature between 0-5 °C during the dropwise addition of sodium nitrite and throughout the subsequent stirring period.[2]
-
Confirm Complete Diazotization: Ensure a strongly acidic medium (pH 1-2) with a non-nucleophilic acid like H₂SO₄.[5] After the addition of sodium nitrite, test for a slight excess of nitrous acid using potassium iodide-starch paper (a positive test, indicated by the paper turning blue-black, confirms the presence of the diazotizing agent).[2]
-
Use Excess Iodide: Employ a stoichiometric excess (typically 1.2 to 1.5 equivalents) of potassium iodide to ensure the Sandmeyer reaction is driven to completion.[4]
Q2: I'm observing a significant phenolic byproduct in my crude NMR/LC-MS. How can I prevent this?
The formation of a phenolic byproduct is a classic sign of diazonium salt decomposition via reaction with water.[2] This is almost always a temperature control issue. The diazonium cation is a potent electrophile, but at elevated temperatures, it will readily react with the most abundant nucleophile—water.
Preventative Measures:
-
Strict Temperature Management: As stated above, maintain a 0-5 °C reaction temperature at all times before and during the addition of the iodide source.
-
Immediate Use: Diazonium salts should be used in situ immediately after their formation.[2] Do not let the diazonium salt solution stand for extended periods, even at low temperatures, as decomposition will still occur over time.
-
Control Exotherm: The addition of the diazonium salt solution to the potassium iodide solution can be exothermic. Add the diazonium solution slowly to the chilled KI solution to manage the heat generated and keep the mixture cold.
Q3: The diazotization reaction is generating a lot of brown gas and seems uncontrollable. What is happening?
The brown gas is nitrogen dioxide (NO₂), which arises from the decomposition of nitrous acid (HNO₂), the active diazotizing species formed in situ from sodium nitrite and strong acid. This situation indicates that the nitrous acid is decomposing before it can react with the amine, which is often caused by:
-
Rapid Addition of Nitrite: Adding the sodium nitrite solution too quickly creates a high local concentration of nitrous acid, which is unstable and decomposes.
-
Elevated Temperature: Higher temperatures accelerate the decomposition of nitrous acid.[5]
Corrective Actions:
-
Prepare a pre-chilled aqueous solution of sodium nitrite.
-
Add this solution dropwise and slowly below the surface of the vigorously stirred acidic amine suspension. This ensures rapid mixing and reaction, preventing the buildup of unstable nitrous acid.
-
Ensure your cooling bath has sufficient capacity to handle the exotherm of the reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for preparing 4-Iodo-1H-indazole-3-carboxylic acid with high regioselectivity?
The most reliable and regioselective method is the Sandmeyer reaction .[6] Direct iodination of the 1H-indazole-3-carboxylic acid core is not recommended as it typically results in a mixture of isomers that are difficult to separate.[3] The Sandmeyer route ensures that the iodine atom is introduced specifically at the 4-position.
The general pathway is:
-
Diazotization: Convert the amino group of 4-amino-1H-indazole-3-carboxylic acid into a diazonium salt using sodium nitrite in a strong acid.
-
Iodination: Introduce an aqueous solution of potassium iodide (KI) to the diazonium salt solution. The iodide ion displaces the diazonium group (as N₂ gas), yielding the desired 4-iodo product.[7]
Q2: What are the critical safety precautions for this synthesis?
-
Diazonium Salt Hazard: While generally used in solution, it is critical to remember that aryl diazonium salts can be explosive if isolated in a dry, solid state.[1] Never attempt to isolate the diazonium intermediate.
-
Acid Handling: The reaction requires strong mineral acids (e.g., sulfuric acid, hydrochloric acid). Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Ventilation: Perform the reaction in a well-ventilated chemical fume hood to avoid inhaling acid fumes or nitrogen oxides.
-
Quenching: Be prepared to quench any excess nitrous acid at the end of the diazotization step with a reagent like sulfamic acid or urea before proceeding with workup.
Q3: How can I monitor the reaction's progress effectively?
-
Starting Material Consumption: Monitor the disappearance of the 4-amino-1H-indazole-3-carboxylic acid using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Diazotization Completion: As mentioned, the use of KI-starch paper to test for a slight excess of nitrous acid is a crucial in-process control to ensure the diazotization reaction has gone to completion.[2]
-
Product Formation: After the addition of KI and warming, the formation of the final product can be monitored by TLC or LC-MS.[8] A successful reaction will show a new spot corresponding to the higher molecular weight iodo-compound.
Q4: What are the best practices for workup and purification?
-
Quenching: After the reaction is complete, quench any excess iodine with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). The dark color of the iodine will disappear.
-
Extraction: The product is often a solid that precipitates from the aqueous reaction mixture. It can be collected by filtration. If it remains in solution, extract the product into a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) or by column chromatography on silica gel if significant impurities are present.[3]
Part 3: Experimental Protocol & Data
Optimized Protocol: Sandmeyer Iodination
This generalized protocol should be adapted and optimized for specific laboratory conditions and scales.
Step 1: Diazotization
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-amino-1H-indazole-3-carboxylic acid (1.0 eq.).
-
Add a 10% aqueous solution of sulfuric acid (or hydrochloric acid) to create a stirrable slurry.
-
Cool the flask to 0 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq.) in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture vigorously at 0-5 °C for an additional 30 minutes.
-
Confirm the completion of diazotization using KI-starch paper (a slight excess of nitrous acid should be present).
Step 2: Iodination
-
In a separate, larger flask, dissolve potassium iodide (1.3 eq.) in deionized water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the KI solution over 30-60 minutes with efficient stirring. Vigorous bubbling (N₂ gas evolution) will be observed.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
Step 3: Workup and Isolation
-
Add a saturated aqueous solution of sodium thiosulfate dropwise until the dark iodine color dissipates.
-
The solid product that has precipitated is collected by vacuum filtration.
-
Wash the filter cake with cold water, followed by a small amount of a cold non-polar solvent (e.g., hexanes) to aid in drying.
-
Dry the solid product under vacuum to a constant weight. The yield of crude 4-Iodo-1H-indazole-3-carboxylic acid should be determined. Further purification can be performed by recrystallization.
Table 1: Critical Reaction Parameters Summary
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Diazotization Temp. | 0 - 5 °C | Essential to prevent premature decomposition of the unstable diazonium salt intermediate.[2] |
| Acid Medium | H₂SO₄ or HCl (pH 1-2) | Ensures the amine is fully protonated and provides the acidic environment for nitrous acid formation. H₂SO₄ is often preferred as its conjugate base is less nucleophilic than Cl⁻.[5] |
| NaNO₂ Stoichiometry | 1.05 - 1.1 equivalents | A slight excess ensures complete conversion of the starting amine.[4] |
| KI Stoichiometry | 1.2 - 1.5 equivalents | A stoichiometric excess drives the nucleophilic substitution reaction to completion.[3] |
| Reaction Monitoring | KI-Starch Paper, TLC, LC-MS | Provides critical in-process control and allows for accurate determination of reaction completion and purity.[2][8] |
Part 4: Visualizations
Synthetic Pathway
Caption: Decision tree for troubleshooting low yield issues.
References
- BenchChem Technical Support. (2025). Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
- J. B. T.-T. et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
- Plou, J. et al. (2016).
- BenchChem Technical Support. (2025). Preventing decomposition of diazonium salts during synthesis.
- Swamy, G. N. et al. (2012).
- MDPI. (n.d.). Pd(PPh3)
- Saeed, A. et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Shah, V. R. et al. (2014). Can anybody help with the following problem regarding formation of the Diazonium salt?.
- SynHet. (n.d.). 4-Iodo-1H-indazole-3-carboxylic acid.
- Saeed, A. et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed.
- Chemsrc. (2025). 4-Iodo-1H-indazole-3-carboxylic acid | CAS#:885518-74-1.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- J-GLOBAL. (n.d.).
- BenchChem Technical Support. (2025). optimizing reaction yield for 4-Amino-3-iodopyridine synthesis.
- Organic Syntheses. (n.d.). indazole.
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- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. 4-Iodo-1H-indazole-3-carboxylic acid [synhet.com]
Technical Support Center: Synthesis of 4-Iodo-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Iodo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize their experimental outcomes. My approach is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: I attempted a direct iodination of 1H-indazole-3-carboxylic acid and obtained a mixture of products with very low yield of the desired 4-iodo isomer. Why did this happen?
This is a common and expected outcome. The indazole ring is an electron-rich aromatic system, and the C3 position is generally the most nucleophilic and sterically accessible site for electrophilic substitution.[1] Direct iodination with reagents like molecular iodine (I₂) or N-Iodosuccinimide (NIS) will preferentially occur at the C3 position, and potentially at other positions like C5 or C7, leading to a complex mixture of regioisomers. The desired C4-iodination is kinetically and thermodynamically disfavored in a direct electrophilic aromatic substitution.
To achieve regioselective C4-iodination, an indirect synthetic strategy is required. The most reliable method is to introduce a functional group at the C4 position that can be converted to iodide, such as an amino group that can undergo a Sandmeyer reaction.[2]
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter during the synthesis of 4-Iodo-1H-indazole-3-carboxylic acid, focusing on a multi-step synthesis that allows for regiocontrol. A common and effective route involves the synthesis of 4-amino-1H-indazole-3-carboxylic acid followed by a Sandmeyer reaction.
Problem 1: Formation of Multiple Iodo-Isomers (e.g., 3-iodo, 5-iodo, 6-iodo, 7-iodo)
-
Symptom: Your crude product shows multiple spots on TLC, and mass spectrometry or NMR analysis indicates the presence of several iodo-indazole-3-carboxylic acid isomers.
-
Root Cause: This is the primary side reaction if you are attempting a direct iodination of 1H-indazole-3-carboxylic acid. The electronic properties of the indazole ring favor substitution at positions other than C4.[2]
-
Solution: Adopt a Regiocontrolled Synthetic Route. The most robust solution is to avoid direct iodination. A highly recommended pathway is the Sandmeyer reaction starting from 4-amino-1H-indazole-3-carboxylic acid. This multi-step process provides excellent control over the position of iodination.
Experimental Protocol: Sandmeyer Reaction for 4-Iodination
-
Diazotization:
-
Suspend 4-amino-1H-indazole-3-carboxylic acid in an aqueous solution of a non-nucleophilic acid, such as sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄), and cool the mixture to 0-5 °C in an ice-salt bath.[2]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. It is crucial to maintain the temperature below 5 °C to prevent the premature decomposition of the diazonium salt.[2]
-
Stir the reaction mixture for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution should be observed.
-
Allow the reaction mixture to slowly warm to room temperature and then gently heat (e.g., to 50-60 °C) to drive the reaction to completion.[2]
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench any excess iodine with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by crystallization or column chromatography.
-
Figure 1: Workflow for the Sandmeyer reaction. -
Problem 2: Decarboxylation of the Product
-
Symptom: Presence of 4-iodo-1H-indazole as a significant byproduct in your final product.
-
Root Cause: The carboxylic acid group at the C3 position can be labile under certain conditions, particularly elevated temperatures in either acidic or basic media. During the Sandmeyer reaction, if the heating step to decompose the intermediate is too aggressive or prolonged, decarboxylation can occur.
-
Solution: Careful Control of Reaction Conditions.
| Parameter | Standard Condition | Troubleshooting Modification | Rationale |
| Temperature | 50-60 °C during iodination | Do not exceed 60 °C. Monitor by TLC for product formation. | Minimizes thermal decomposition and decarboxylation. |
| Reaction Time | Until N₂ evolution ceases | Use the minimum time necessary for completion. | Reduces exposure of the product to harsh conditions. |
| pH | Acidic | Neutralize the reaction mixture promptly during work-up. | The carboxylic acid is more stable as its carboxylate salt. |
Problem 3: Formation of Phenolic Byproducts
-
Symptom: You observe a byproduct with a mass corresponding to 4-hydroxy-1H-indazole-3-carboxylic acid.
-
Root Cause: The diazonium salt intermediate is susceptible to nucleophilic attack by water, especially at elevated temperatures. This leads to the formation of a phenol.[2]
-
Solution: Maintain Low Temperatures and Control Reagent Addition.
-
Strict Temperature Control: Keep the diazotization reaction strictly at 0-5 °C. Premature warming will lead to decomposition and formation of the phenol.[2]
-
Controlled Addition: Add the diazonium salt solution to the potassium iodide solution, rather than the other way around. This ensures that the diazonium salt is immediately in the presence of a high concentration of the desired nucleophile (iodide), outcompeting water.
Figure 2: Competing reactions of the diazonium intermediate. -
References
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
-
Shaik, A., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. Available at: [Link]
- Ye, N., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). U.S. Patent Application No. 12/997,896.
-
Larock, R. C., & Chen, Y. (2009). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 86, 303. Available at: [Link]
- Li, J., et al. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Chinese Patent No. CN112778203A.
-
Giraud, F., Anizon, F., & Moreau, P. (2015). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2015(5), 233-264. Available at: [Link]
-
Gembus, V., et al. (2022). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. RSC Advances, 12(44), 28779-28787. Available at: [Link]
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Iodo-1H-indazole-3-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of 4-Iodo-1H-indazole-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize these critical synthetic transformations. The indazole moiety is a cornerstone of many therapeutic agents, and its successful functionalization is often a pivotal step in drug discovery pipelines.[1] This guide will focus on three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: Does the N-H proton of the indazole ring interfere with cross-coupling reactions?
A1: Yes, the acidic N-H proton can significantly interfere with cross-coupling reactions.[2] It can react with the basic conditions typically required, leading to deprotonation of the indazole ring. This can cause solubility issues and potentially deactivate the catalyst. For many transformations, especially those requiring strong bases, N-protection of the indazole is highly recommended. Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).[2] However, with careful selection of a milder base (e.g., K₂CO₃, Cs₂CO₃) and reaction conditions, successful couplings on the unprotected indazole are achievable.[2]
Q2: How does the carboxylic acid group at the C-3 position affect the coupling reactions?
A2: The carboxylic acid group introduces another layer of complexity. The acidic proton can react with the base, and the carboxylate can coordinate to the palladium center, potentially inhibiting catalysis. In some cases, the carboxylic acid can act as a directing group, influencing the regioselectivity of the reaction.[3] For challenging couplings, it may be advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to prevent these interferences. The ester can then be hydrolyzed post-coupling to regenerate the carboxylic acid.
Q3: My 4-Iodo-1H-indazole-3-carboxylic acid starting material is not very soluble in common organic solvents. What can I do?
A3: Poor solubility is a common issue with this substrate. The combination of the polar carboxylic acid and the N-H group on the indazole ring makes it challenging to dissolve in many non-polar solvents used for cross-coupling. Using a polar aprotic solvent such as DMF, DMA, or NMP can improve solubility. Alternatively, converting the carboxylic acid to an ester will increase its solubility in a wider range of organic solvents.
Q4: I am observing deiodination of my starting material as a major side product. What causes this and how can I prevent it?
A4: Deiodination, the replacement of the iodine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings.[2] It can be caused by several factors, including the presence of reducing agents in the reaction mixture (e.g., from solvent degradation or impurities), or a competitive reaction pathway involving the palladium catalyst. To minimize deiodination, ensure all reagents and solvents are pure and thoroughly degassed. Using a more active catalyst system that promotes the desired coupling over the reduction pathway can also be effective.
General Troubleshooting Workflow
When a cross-coupling reaction with 4-Iodo-1H-indazole-3-carboxylic acid fails or gives low yields, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the issue.
Caption: A systematic workflow for troubleshooting challenging cross-coupling reactions.
Suzuki-Miyaura Coupling: A Guide
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds between 4-iodo-1H-indazole-3-carboxylic acid and various organoboron reagents.[1]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Action |
| Low or No Yield | Poor Quality Boronic Acid: Boronic acids can degrade over time, forming boroxines.[2] | Use fresh or recently purified boronic acid. |
| Inappropriate Base: Strong bases can cause side reactions with the unprotected indazole.[2] | Use a milder base such as K₂CO₃ or Cs₂CO₃. Ensure the base is anhydrous.[2] | |
| Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and impurities.[2] | Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) and use degassed solvents. Consider using a pre-catalyst for reliable generation of the active Pd(0) species.[2] | |
| Low Reaction Temperature: Some couplings require higher temperatures to proceed efficiently.[2] | Gradually increase the reaction temperature, monitoring for any signs of decomposition. | |
| Formation of Homocoupled Boronic Acid Product | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. |
| Recovery of Starting Material | Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow. | Ensure the base is appropriate and present in sufficient quantity. The choice of solvent can also influence the rate of transmetalation. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-Iodo-1H-indazole-3-carboxylic acid. Optimization may be required for specific substrates.
-
Reagent Preparation:
-
In a dry reaction vessel, combine 4-Iodo-1H-indazole-3-carboxylic acid (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq.).[1]
-
-
Solvent Addition:
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1]
-
-
Inert Atmosphere:
-
Purge the reaction vessel with an inert gas (N₂ or Ar) for 10-15 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[1]
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid and wash with water.
-
Purify the crude product by recrystallization or column chromatography.
-
Heck Reaction: A Guide
The Heck reaction forms a C-C bond between 4-Iodo-1H-indazole-3-carboxylic acid and an alkene.[4] This reaction can be challenging with N-heteroaryl halides due to potential catalyst poisoning.[5]
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck cross-coupling reaction.
Troubleshooting Guide for the Heck Reaction
| Issue | Potential Cause | Recommended Action |
| Low or No Yield | Catalyst Poisoning: The nitrogen atoms of the indazole ring can coordinate to the palladium catalyst, leading to deactivation.[5] | Consider N-protection of the indazole. The use of bulky electron-rich phosphine ligands can sometimes mitigate this issue. |
| Poor Alkene Reactivity: Electron-deficient alkenes are generally more reactive in the Heck reaction. | For less reactive alkenes, higher temperatures and longer reaction times may be necessary. Microwave irradiation can sometimes improve yields.[6] | |
| Base Incompatibility: The choice of base is crucial. | Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases like K₂CO₃ can also be effective. | |
| Olefin Isomerization | Slow Reductive Elimination: If the final step of the catalytic cycle is slow, the double bond in the product can migrate.[7] | The addition of silver salts can sometimes suppress olefin isomerization.[7] |
| Formation of Biaryl Homocoupling Product | Rapid Oxidative Addition: With highly reactive aryl iodides, homocoupling can compete with the desired Heck reaction.[3] | Using a less reactive aryl halide (e.g., bromide) if possible, or adjusting the catalyst and ligand system may help. |
Experimental Protocol: Heck Reaction
This protocol is a general guideline and may require significant optimization for 4-Iodo-1H-indazole-3-carboxylic acid.
-
Reagent Preparation:
-
In a dry reaction vessel, combine 4-Iodo-1H-indazole-3-carboxylic acid (1.0 eq.) and the alkene (1.5-2.0 eq.).
-
Add a palladium source (e.g., Pd(OAc)₂, 0.05 eq.) and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.1 eq.).
-
-
Solvent and Base Addition:
-
Add a degassed polar aprotic solvent (e.g., DMF or NMP) and a base (e.g., Et₃N, 2.0-3.0 eq.).
-
-
Inert Atmosphere:
-
Purge the reaction vessel with an inert gas (N₂ or Ar).
-
-
Reaction:
-
Heat the reaction mixture to a high temperature (e.g., 100-140 °C) and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling: A Guide
The Sonogashira reaction is a powerful tool for the synthesis of alkynyl-substituted indazoles, coupling 4-Iodo-1H-indazole-3-carboxylic acid with a terminal alkyne. A key consideration for this reaction is the frequent necessity of N-protection.
Catalytic Cycle of the Sonogashira Reaction
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Troubleshooting Guide for Sonogashira Coupling
| Issue | Potential Cause | Recommended Action |
| Low or No Yield | N-H Interference: For 3-iodoindazoles, coupling often fails without N-protection. | Protect the indazole nitrogen with a suitable protecting group (e.g., Boc). |
| Oxygen Sensitivity: The Sonogashira coupling is highly sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling).[2] | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[2] | |
| Inactive Copper(I) Co-catalyst: Copper(I) iodide (CuI) can oxidize over time.[2] | Use a fresh bottle of CuI or purify it before use.[2] | |
| Inappropriate Base: A suitable amine base is crucial for the reaction. | Common bases include Et₃N, DIPEA, or piperidine. | |
| Glaser Homocoupling Product is Predominant | Excessive Oxygen: As mentioned above, oxygen promotes this side reaction. | Improve degassing procedures and ensure a good inert atmosphere is maintained throughout the reaction. |
| Absence of Palladium Catalyst Activity: If the palladium cycle is stalled, the copper-catalyzed homocoupling may dominate. | Check the quality of the palladium catalyst and ligands. |
Experimental Protocol: Sonogashira Coupling (with N-protection)
This protocol assumes the use of an N-protected 4-Iodo-1H-indazole-3-carboxylic acid derivative.
-
Reagent Preparation:
-
To a solution of N-protected 4-Iodo-1H-indazole-3-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq.).
-
-
Base and Solvent Addition:
-
Add a degassed amine base (e.g., Et₃N or DIPEA) as the solvent or co-solvent.
-
-
Inert Atmosphere:
-
Purge the reaction mixture with an inert gas (N₂ or Ar).
-
-
Reaction:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
-
Deprotection (if necessary):
-
Remove the N-protecting group under appropriate conditions to yield the final product.
-
References
-
Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed. 2022 Sep 19. Available from: [Link]
-
Heck Reaction. Chemistry LibreTexts. 2023 Jun 30. Available from: [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. 2018 Sep 1. Available from: [Link]
-
Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. Scirp.org. Available from: [Link]
-
Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. PMC - NIH. 2020 Feb 18. Available from: [Link]
-
Heck reaction. Wikipedia. Available from: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available from: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC - NIH. 2024 Aug 22. Available from: [Link]
-
Heck Reaction—State of the Art. MDPI. Available from: [Link]
-
The Intramolecular Heck Reaction. Macmillan Group. 2004 Jul 14. Available from: [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. 2023 Mar 23. Available from: [Link]
-
Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters - ACS Publications. Available from: [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Iodo-1H-indazole-3-carboxylic acid
Introduction
4-Iodo-1H-indazole-3-carboxylic acid is a critical intermediate in medicinal chemistry and drug development, valued for its role as a versatile building block in the synthesis of complex pharmaceutical agents.[1][2] The stability of this reagent is paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth technical information, frequently asked questions, and troubleshooting protocols to ensure the long-term integrity and optimal performance of your 4-Iodo-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 4-Iodo-1H-indazole-3-carboxylic acid?
For long-term stability (months to years), the compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. The physical form is typically a very pale yellow to yellow-red crystalline powder.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent potential oxidative degradation.
Q2: How should I store the compound for short-term, daily use?
For routine use, a working aliquot can be stored at 2-8°C in a desiccator.[2] Ensure the container is always tightly sealed after use to prevent moisture absorption, which can lead to hydrolysis or altered solubility.[4] Avoid repeated freeze-thaw cycles, which can degrade the material.
Q3: Is 4-Iodo-1H-indazole-3-carboxylic acid sensitive to light or air?
Yes. While generally stable under proper conditions, iodo-substituted aromatic compounds can be sensitive to light and air.[5] Exposure to light, particularly UV light, can potentially cause de-iodination or other photochemical reactions, leading to impurities.[6] Furthermore, interaction with strong oxidizing agents should be strictly avoided.[3][5]
Q4: What are the visible signs of compound degradation?
The primary visual indicator of degradation is a significant color change. If the typically pale-yellow powder[3] darkens to a distinct brown or purple hue, this may suggest the liberation of free iodine or the formation of other chromophoric impurities. Other signs include clumping (due to moisture absorption) and a noticeable decrease in solubility in standard solvents.
Q5: What solvents are recommended for dissolving 4-Iodo-1H-indazole-3-carboxylic acid?
For organic synthesis applications, polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are commonly used. For reactions requiring a basic environment, the compound can be dissolved in aqueous solutions containing a mild base like sodium bicarbonate (NaHCO3), which deprotonates the carboxylic acid to form a more soluble carboxylate salt.[7] Always use freshly prepared solutions, as the compound's stability in solution can be lower than in its solid state.
Storage Condition Summary
| Condition | Temperature | Atmosphere | Container | Duration | Rationale |
| Long-Term | -20°C | Inert Gas (Ar, N₂) | Tightly Sealed, Amber Vial | > 1 Year | Minimizes thermal and oxidative degradation. Protects from light.[8] |
| Short-Term | 2-8°C | Air (in Desiccator) | Tightly Sealed Vial | < 1 Month | Convenient for daily access while protecting from ambient moisture.[2] |
| In Solution | -20°C or -80°C | Inert Gas (Ar, N₂) | Tightly Sealed, Amber Vial | < 1 Week | Solution stability is often limited. Prepare fresh when possible.[8] |
Troubleshooting Guide
This section addresses common experimental issues that may arise from improper storage or degradation of 4-Iodo-1H-indazole-3-carboxylic acid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for issues with 4-Iodo-1H-indazole-3-carboxylic acid.
| Observed Issue | Potential Cause | Recommended Action & Protocol |
| Inconsistent Reaction Yields or Unexpected Byproducts | Compound Degradation: The molar quantity of the active reagent is lower than calculated due to the presence of impurities. Degradation products may interfere with the reaction. | 1. Purity Verification: Analyze the material using LC-MS or ¹H NMR to confirm its identity and purity against a reference standard. 2. Use a Fresh Aliquot: Discard the suspect working vial and use a new, unopened vial stored at -20°C. 3. Best Practice - Aliquoting: Upon receiving a new batch, divide the material into smaller, single-use vials to prevent contamination and degradation of the bulk supply. |
| Poor or Inconsistent Solubility | 1. Moisture Absorption: The compound has absorbed atmospheric water, leading to clumping and poor dissolution in non-polar organic solvents. 2. Degradation: Degradation often produces less soluble polymeric or oxidized byproducts. | 1. Dry the Material: Gently dry the solid under vacuum at a low temperature (e.g., 30-40°C) for several hours. 2. Optimize Dissolution: For aqueous media, add a stoichiometric equivalent of a base (e.g., NaHCO₃) to form the soluble carboxylate. For organic solvents, gentle warming or sonication can aid dissolution. 3. Filtration: If a small amount of insoluble material persists, filter the solution through a syringe filter (e.g., 0.45 µm PTFE) before use. |
| Rapid Color Change of Compound in Solution | Solution Instability: The compound may be unstable in the chosen solvent, especially when exposed to light, air, or elevated temperatures. | 1. Prepare Solutions Fresh: Do not store stock solutions for extended periods unless stability has been validated. 2. Protect from Light: Prepare and store the solution in an amber vial or a vial wrapped in aluminum foil. 3. Maintain Low Temperature: Keep the solution on ice during preparation and use. |
Protocol: Preparation of a Standard Stock Solution
This protocol outlines the best practices for preparing a stock solution to minimize the risk of degradation.
Materials:
-
4-Iodo-1H-indazole-3-carboxylic acid (stored at -20°C)
-
Anhydrous solvent (e.g., DMSO)
-
Calibrated balance
-
Amber glass vial with a PTFE-lined cap
-
Argon or nitrogen gas line
Procedure:
-
Equilibration: Remove the vial of 4-Iodo-1H-indazole-3-carboxylic acid from the -20°C freezer and allow it to warm to room temperature in a desiccator (approx. 20-30 minutes). This crucial step prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: Quickly weigh the desired amount of the compound into the amber vial. Minimize exposure to ambient light and air.
-
Solvent Addition: Add the calculated volume of anhydrous solvent to the vial.
-
Inerting: Briefly flush the headspace of the vial with argon or nitrogen gas before sealing the cap tightly.
-
Dissolution: Mix the contents by vortexing or gentle sonication until the solid is fully dissolved.
-
Storage: For immediate use, keep the solution on ice. For short-term storage, store at -20°C. Wrap the vial's cap seal with parafilm to ensure an airtight closure.
By adhering to these storage and handling guidelines, researchers can ensure the chemical integrity of 4-Iodo-1H-indazole-3-carboxylic acid, leading to more reliable and reproducible scientific outcomes.
References
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Bieza, K., et al. (2023). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 290, 122283. [Link]
Sources
- 1. 4-Iodo-1H-indazole-3-carboxylic acid [synhet.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of 4-Iodo-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Iodo-1H-indazole-3-carboxylic acid (CAS: 885518-74-1).[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your experimental success.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 4-Iodo-1H-indazole-3-carboxylic acid, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting to synthesize 4-Iodo-1H-indazole-3-carboxylic acid, but I am observing a very low yield, or in some cases, none of the desired product. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in the synthesis of 4-Iodo-1H-indazole-3-carboxylic acid can stem from several factors, primarily related to the chosen synthetic route. The synthesis of indazole derivatives can be complex, and the introduction of a substituent at the 4-position requires careful control of reaction conditions.[3][4]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Iodination | Direct iodination of 1H-indazole-3-carboxylic acid is often unselective and can lead to a mixture of isomers, with the 4-iodo product being a minor component. The electronic properties of the indazole ring favor substitution at other positions. | Consider a multi-step approach. A Sandmeyer reaction starting from 4-amino-1H-indazole-3-carboxylic acid is a more regioselective method. This involves diazotization of the amino group followed by treatment with an iodide salt (e.g., KI). |
| Decomposition of Diazonium Salt | If you are using a Sandmeyer-type reaction, the diazonium salt intermediate is thermally unstable. If the reaction temperature is not strictly controlled (typically 0-5 °C), the diazonium salt can decompose before it reacts with the iodide source, leading to byproducts and low yield.[5] | Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent iodide addition steps. Ensure efficient stirring to maintain a homogenous temperature. |
| Poor Starting Material Quality | The purity of your starting materials, such as the precursor to the indazole ring or the amin-indazole for the Sandmeyer reaction, is critical. Impurities in the starting material can interfere with the reaction and lead to the formation of side products. | Characterize your starting materials thoroughly (e.g., by NMR, melting point) before use. Purify them if necessary. |
| Suboptimal Reaction Conditions | Factors such as solvent, reaction time, and stoichiometry of reagents can significantly impact the yield. For instance, in a Sandmeyer reaction, an insufficient amount of the iodide source will lead to an incomplete reaction. | Optimize reaction conditions systematically. Perform small-scale experiments to screen different solvents, temperatures, and reagent ratios. Monitor the reaction progress using techniques like TLC or LC-MS. |
Issue 2: Presence of Multiple Isomers in the Final Product
Question: My analytical data (HPLC, NMR) of the final product shows multiple peaks, suggesting the presence of several isomers of iodo-1H-indazole-3-carboxylic acid. How can I improve the regioselectivity of my synthesis?
Answer:
The formation of regioisomers is a common challenge in the synthesis of substituted indazoles, particularly when introducing substituents onto the benzene ring portion.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Direct Iodination Approach | As mentioned previously, direct electrophilic iodination of the indazole ring is not regioselective for the 4-position. This method will almost certainly produce a mixture of 3-, 5-, 6-, and 7-iodo isomers, which can be very difficult to separate.[5] | Avoid direct iodination. Employ a strategy that installs the iodine at the desired position from the start. For example, begin the synthesis with a commercially available, appropriately substituted precursor like 2-amino-3-iodotoluene, which can be converted to the indazole ring. |
| Side Reactions during Cyclization | If you are building the indazole ring from a substituted phenylhydrazine, the cyclization conditions can sometimes lead to the formation of isomeric products. | Carefully control the cyclization conditions (e.g., temperature, acid catalyst). The choice of cyclization method can influence the regiochemical outcome. |
| Inadequate Purification | The different iodo-indazole isomers can have very similar physical properties, making them difficult to separate by standard crystallization. | If a mixture of isomers is unavoidable, consider using preparative HPLC for purification. This technique offers higher resolution for separating closely related compounds. Experiment with different solvent systems for crystallization. |
Visualizing the Challenge of Direct Iodination:
Caption: Direct iodination of 1H-indazole-3-carboxylic acid.
Issue 3: Difficulty in Removing Starting Materials or Intermediates
Question: I am having trouble purifying my 4-Iodo-1H-indazole-3-carboxylic acid. My final product is contaminated with the starting material (e.g., 4-amino-1H-indazole-3-carboxylic acid) or other reaction intermediates. What are the best purification strategies?
Answer:
Incomplete reactions are a frequent source of impurities. Efficient purification is key to obtaining a high-purity final product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion, leaving unreacted starting materials or stable intermediates in the reaction mixture. | Monitor the reaction closely using TLC or LC-MS until the starting material is fully consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled (be cautious of decomposition). |
| Ineffective Work-up | The work-up procedure may not be effectively removing all byproducts and unreacted reagents. For example, if the product and a key impurity have similar solubilities in the extraction solvent. | Optimize the work-up procedure. This may involve adjusting the pH during aqueous washes to exploit differences in the acidity/basicity of the components. A wash with a sodium thiosulfate solution is often used to remove excess iodine.[5] |
| Co-precipitation during Crystallization | During crystallization, impurities can sometimes co-precipitate with the desired product, especially if they have similar structures. | Experiment with different crystallization solvents and solvent mixtures. A slower cooling rate can sometimes lead to the formation of purer crystals. If crystallization is ineffective, column chromatography or preparative HPLC may be necessary. |
Proposed Regioselective Synthesis via Sandmeyer Reaction:
Caption: Proposed regioselective synthesis via Sandmeyer reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of 4-Iodo-1H-indazole-3-carboxylic acid?
The primary challenge is achieving regioselective iodination at the C4 position of the 1H-indazole-3-carboxylic acid core. Direct iodination is generally not a viable strategy due to the formation of multiple isomers.[5] Therefore, a multi-step, regiocontrolled approach is necessary.
Q2: What are the most promising synthetic strategies for obtaining 4-Iodo-1H-indazole-3-carboxylic acid?
A Sandmeyer reaction on 4-amino-1H-indazole-3-carboxylic acid is a highly promising route. This indirect method offers excellent control over the position of the iodo-substituent. Another potential strategy involves starting with a pre-functionalized benzene ring that already contains the iodine and a suitable group for forming the indazole ring.
Q3: Are there any known byproducts to be aware of during a Sandmeyer synthesis?
Yes, in addition to unreacted starting material, the main byproduct of concern is the corresponding 4-hydroxy-1H-indazole-3-carboxylic acid. This forms from the reaction of the intermediate diazonium salt with water. Maintaining a low temperature and using a sufficient excess of the iodide source can help to minimize the formation of this byproduct.
Q4: What analytical techniques are recommended for characterizing the final product and identifying impurities?
A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR: To confirm the structure of the desired product and identify any isomeric impurities.
-
LC-MS: To determine the purity of the product and identify the molecular weights of any impurities.
-
HPLC: To quantify the purity of the final product and separate isomers.
-
Melting Point: As a preliminary indicator of purity.
Q5: Can N-alkylation occur during the synthesis?
While less common under the acidic conditions of a Sandmeyer reaction, N-alkylation can be a potential side reaction in other synthetic steps, particularly if alkylating agents and a base are used. This would lead to a mixture of N1 and N2 alkylated products, further complicating the purification.[5][6]
References
- Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
- SynHet. (n.d.). 4-Iodo-1H-indazole-3-carboxylic acid.
- MDPI. (2019). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
- Thieme. (2011). Synthesis of 3-Indazolecarboxylic Esters and Amides via Pd-Catalyzed Carbonylation of 3-Iodoindazoles.
- FAQ. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?.
- Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Chemsrc. (n.d.). 4-Iodo-1H-indazole-3-carboxylic acid | CAS#:885518-74-1.
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives.
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
- ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
Sources
- 1. 4-Iodo-1H-indazole-3-carboxylic acid [synhet.com]
- 2. 4-Iodo-1H-indazole-3-carboxylic acid | CAS#:885518-74-1 | Chemsrc [chemsrc.com]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with 4-Iodo-1H-indazole-3-carboxylic acid
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 4-iodo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Given the unique functionalities of this substrate—namely the acidic N-H proton and the C3-carboxylic acid—several specific challenges can arise. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve successful outcomes in your cross-coupling reactions.
Core Concepts: Understanding the Substrate
4-Iodo-1H-indazole-3-carboxylic acid is a valuable heterocyclic building block, but its structure presents distinct chemical challenges in the context of palladium-catalyzed cross-coupling. The acidic protons of both the indazole N-H (pKa ≈ 14) and the carboxylic acid (pKa ≈ 4-5) can react with the base required for the Suzuki reaction.[1] Furthermore, the resulting carboxylate and indazolide anions can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[2] A successful reaction strategy must account for these factors through careful selection of reaction parameters or by employing a protection strategy.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses the most common issues encountered when using 4-iodo-1H-indazole-3-carboxylic acid in Suzuki coupling reactions, providing a logical workflow for diagnosing and resolving the problem.
Issue 1: Low to No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, LC-MS) shows predominantly unreacted 4-iodo-1H-indazole-3-carboxylic acid.
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Did the reaction mixture appear homogeneous? Poor solubility of the starting material or base can severely hinder the reaction.
-
Was the reaction rigorously degassed? Oxygen can deactivate the Pd(0) catalyst.[3]
-
What color did the reaction turn? A rapid change to black may indicate palladium black precipitation (catalyst death).[4]
-
Inadequate Base: The carboxylic acid and the indazole N-H will consume at least two equivalents of base before the base can participate in the catalytic cycle by activating the boronic acid.
-
Solution: Increase the amount of base. A good starting point is 3.0-4.0 equivalents relative to the iodo-indazole. Mild inorganic bases are often preferred.
-
-
Catalyst Inhibition/Deactivation: The carboxylate and/or the indazolide anion may be coordinating to the palladium center, hindering the catalytic cycle.[2]
-
Solution 1 (Catalyst/Ligand Screening): The choice of ligand is critical. Electron-rich, bulky phosphine ligands can promote the desired reductive elimination step and may be less susceptible to inhibition. Ferrocene-based ligands like dppf have shown success in couplings of similar indazole systems.[1][4] Consider screening a panel of catalysts and ligands.
-
Solution 2 (Protecting Group Strategy): This is often the most robust solution.
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Esterification: Convert the carboxylic acid to a methyl or ethyl ester. This removes the acidic proton and prevents carboxylate-induced catalyst deactivation. The ester can be hydrolyzed post-coupling.
-
N-Protection: Protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) can prevent the formation of inhibitory indazolide species and competing N-arylation side reactions.[1][5]
-
-
-
Poor Solubility: The salt form of the starting material, generated upon addition of the base, may not be soluble in common organic solvents like toluene or dioxane alone.
-
Sub-optimal Temperature: While aryl iodides are highly reactive, the challenging nature of this substrate may require elevated temperatures to drive the reaction forward.
Troubleshooting Workflow: No Reaction
Caption: A decision tree for troubleshooting failed reactions.
Issue 2: Formation of Significant Byproducts
Your starting material is consumed, but the desired product is contaminated with major impurities.
-
Protodeboronation of Boronic Acid: The boronic acid is replaced by a hydrogen atom on the coupling partner before it can transmetalate to the palladium. This is often exacerbated by high temperatures and prolonged reaction times in the presence of base and water.
-
Solution:
-
Use a less water-rich solvent system if possible.
-
Consider using boronic esters (e.g., pinacol esters), which are generally more stable.
-
Ensure a slight excess (1.2-1.5 equivalents) of the boronic acid is used to compensate for some loss.
-
-
-
Homocoupling of Boronic Acid (Ar'-Ar'): Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or if the palladium catalyst is not in the correct oxidation state.
-
Solution: Rigorous degassing of all solvents and reagents is critical. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes before adding the catalyst.[3]
-
-
Deiodination of Starting Material: The iodo group on the indazole is replaced by a hydrogen atom, forming 1H-indazole-3-carboxylic acid.
-
Solution: This can be mechanistically complex but is often minimized by ensuring the catalytic cycle is efficient. A more active catalyst/ligand system that promotes rapid oxidative addition and subsequent steps can outcompete the deiodination pathway.
-
-
Decarboxylation: The carboxylic acid group is lost as CO₂, particularly under harsh basic conditions and high heat.
-
Solution: If decarboxylation is suspected, reduce the reaction temperature and/or screen milder bases (e.g., K₃PO₄, Cs₂CO₃, or organic bases). Protecting the carboxylic acid as an ester will also prevent this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Do I absolutely need to protect the carboxylic acid and/or the indazole N-H?
Not always, but it is highly recommended if you are facing issues with yield or reproducibility. Many Suzuki couplings on N-H containing heterocycles can work without protection, but the acidic nature of both the N-H and the COOH on your specific substrate makes it particularly challenging.[1] If initial attempts with excess base fail, a protection strategy is the most logical and often most successful next step.
Q2: What is the best palladium catalyst and ligand combination to start with?
Based on literature for similar substrates, a combination of a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand is a strong starting point.
-
Recommended System: Pd(dppf)Cl₂ (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene). This catalyst has shown high efficacy in the coupling of N-protected indazole-3-carboxamides.[4] Other modern ligands like SPhos or XPhos could also be effective.[7] Avoid starting with Pd(PPh₃)₄, as it can be less active for challenging substrates.[1]
Q3: What is the optimal choice of base?
The base must be strong enough to facilitate the transmetalation step but not so harsh that it promotes side reactions.
-
Recommended Bases:
-
K₂CO₃ (Potassium Carbonate): A good, general-purpose base that has been used successfully in related systems.[4] Use at least 3 equivalents.
-
Cs₂CO₃ (Cesium Carbonate): Often provides higher yields, especially in difficult couplings, due to its greater solubility in organic solvents.[6]
-
K₃PO₄ (Potassium Phosphate): A strong yet non-nucleophilic base that can be effective.
-
Q4: My reaction worked, but I'm struggling to purify the final product. The boronic acid impurities co-elute with my acidic product on silica gel. What can I do?
This is a common problem when coupling partners have similar polarities.
-
Solution 1 (Aqueous Wash): During workup, perform a basic aqueous wash (e.g., with dilute NaOH or Na₂CO₃) to extract your acidic product into the aqueous layer. The unreacted boronic acid, especially if it's less acidic, may remain in the organic layer. Then, re-acidify the aqueous layer with HCl to precipitate your pure product, which can be collected by filtration or extracted back into an organic solvent.
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Solution 2 (Esterification for Purification): If the above fails, consider a temporary esterification of the crude product mixture (e.g., using methanol and a catalytic amount of acid). The resulting methyl esters are typically much less polar and easier to separate by standard silica gel chromatography. After purification, the ester can be cleanly hydrolyzed back to the carboxylic acid.[2]
Q5: Can I use 4-bromo-1H-indazole-3-carboxylic acid instead of the iodo- derivative?
Yes, but you will likely need more forcing reaction conditions. The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling follows the order I > Br >> Cl.[1] If you use the bromo-analog, expect to use a more active catalyst system (e.g., one with a Buchwald-type ligand), higher catalyst loading, and/or higher temperatures to achieve a similar reaction rate.
Recommended Starting Protocol
This protocol is a robust starting point based on successful couplings of closely related indazole carboxamides.[4] Optimization will likely be necessary.
| Parameter | Recommended Condition | Rationale & Notes |
| Aryl Halide | 4-Iodo-1H-indazole-3-carboxylic acid | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid or Pinacol Ester | 1.5 equivalents |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 equivalents (5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ | 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O | 4:1 or 5:1 mixture (e.g., 5 mL per mmol of halide) |
| Temperature | 90 - 100 °C | Monitor by TLC/LC-MS for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Degas solvent mixture thoroughly before adding catalyst. |
| Reaction Time | 8 - 16 hours | Varies depending on the boronic acid partner. |
Suzuki Catalytic Cycle
Sources
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Scaling the Synthesis of 4-Iodo-1H-indazole-3-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 4-Iodo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and detailed protocols to help you successfully scale up the production of this important pharmaceutical intermediate. We will focus on robust and scalable synthetic strategies, moving beyond theoretical concepts to provide practical, field-tested guidance.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing 4-Iodo-1H-indazole-3-carboxylic acid?
The primary challenge is achieving regioselective iodination at the C4 position of the 1H-indazole-3-carboxylic acid core. The indazole ring system's electronics favor electrophilic substitution at other positions, particularly C3. Therefore, a direct electrophilic iodination approach is generally not viable for the large-scale production of the desired C4 isomer, as it would lead to a mixture of hard-to-separate regioisomers.[1]
Q2: What is the most promising and scalable synthetic strategy for obtaining 4-Iodo-1H-indazole-3-carboxylic acid?
An indirect strategy via a Sandmeyer reaction is the most reliable and scalable method.[2][3] This route involves the synthesis of the precursor, 4-amino-1H-indazole-3-carboxylic acid, which is then converted to the corresponding diazonium salt. This salt is subsequently treated with an iodide source to yield the desired 4-iodo product with high regioselectivity.[1]
Q3: Are there alternative synthetic routes to consider?
Yes, a route involving a boronic acid intermediate is a viable alternative. This would involve the synthesis of 1H-indazole-3-carboxylic acid-4-boronic acid, followed by a halodeboronation reaction using an iodine source like N-iodosuccinimide (NIS) to install the iodine atom.[1] While this method offers excellent control over regioselectivity, the multi-step synthesis of the boronic acid precursor and the cost of reagents might make the Sandmeyer route more economically feasible for large-scale campaigns.
Q4: What are the critical safety considerations for this synthesis?
The Sandmeyer route involves the formation of an aryl diazonium salt. These intermediates can be explosive when isolated in a dry state.[1] Therefore, it is imperative to:
-
Generate and use the diazonium salt in situ.
-
Maintain strict temperature control (typically 0-5 °C) during its formation and subsequent reaction.
-
Never allow the diazonium salt to dry out.
Additionally, iodine and iodinating reagents are corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A thorough thermal hazard assessment is crucial before attempting this reaction on a large scale.[1]
Recommended Synthetic Workflow: The Sandmeyer Reaction Route
The following diagram outlines the recommended multi-step synthesis for 4-Iodo-1H-indazole-3-carboxylic acid.
Caption: Recommended workflow for the synthesis of 4-Iodo-1H-indazole-3-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly in the critical Sandmeyer reaction step.
| Problem / Symptom | Possible Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Yield of 4-Iodo Product | 1. Incomplete Diazotization: The conversion of the amino group to the diazonium salt is incomplete.[1] 2. Decomposition of Diazonium Salt: The diazonium salt is thermally unstable and may have decomposed before the addition of the iodide source.[1] 3. Insufficient Iodide Source: Not enough potassium iodide was used to react with all the generated diazonium salt. | 1. Optimize Diazotization: Maintain a temperature of 0-5 °C during the dropwise addition of sodium nitrite. Use a slight excess (1.1-1.2 equivalents) of sodium nitrite to drive the reaction to completion. Ensure the 4-amino precursor is fully dissolved or well-suspended in the acidic medium. 2. Strict Temperature Control: Use a reliable cooling bath (e.g., ice-salt or a chiller) to keep the reaction mixture below 5 °C throughout the diazotization and the addition of the KI solution. The N-N triple bond in the diazonium group is a very good leaving group (N₂ gas), and higher temperatures provide the activation energy for its premature departure. 3. Ensure Sufficient Iodide: Use a stoichiometric excess of potassium iodide (typically 1.5-2.0 equivalents) to ensure the complete conversion of the diazonium salt. |
| Presence of 4-Hydroxy-1H-indazole-3-carboxylic acid as a Major Byproduct | Premature Decomposition of the Diazonium Salt: The diazonium group has been displaced by water (the solvent) instead of iodide.[4] | This is a classic side reaction in Sandmeyer chemistry. To minimize it: • Maintain Low Temperature: As mentioned, this is the most critical parameter to prevent premature decomposition. • Use a Non-Nucleophilic Acid: Employ an acid like sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄) for the diazotization. While hydrochloric acid is sometimes used, the chloride ion can compete as a nucleophile. • Prompt Iodide Addition: Add the potassium iodide solution as soon as the diazotization is complete. Do not let the diazonium salt solution stand for extended periods, even at low temperatures. |
| Formation of a Dark Tar-like Substance | Radical Side Reactions: The Sandmeyer reaction proceeds via an aryl radical intermediate.[3] These radicals can undergo undesired polymerization or coupling reactions, especially at higher concentrations or temperatures. | • Control Addition Rates: Add the sodium nitrite solution slowly during diazotization and the diazonium salt solution slowly to the iodide solution (or vice-versa, depending on the specific scaled-up process) to maintain a low concentration of the reactive intermediates. • Ensure Efficient Stirring: Good agitation is crucial on a larger scale to dissipate heat and ensure rapid mixing, preventing localized "hot spots" where decomposition and side reactions can initiate. |
| Difficulty in Isolating the Pure Product | 1. Similar Polarity of Byproducts: The starting material (4-amino) or the hydroxylated byproduct may have similar solubility and chromatographic behavior to the desired 4-iodo product. 2. Presence of Regioisomers: If the initial synthesis of 1H-indazole-3-carboxylic acid was not clean, regioisomeric iodo-indazoles could be present.[1] | 1. Optimize Work-up and Crystallization: After the reaction, a wash with sodium thiosulfate or sodium bisulfite solution is essential to remove excess iodine.[1] For purification, experiment with various solvent systems (e.g., ethyl acetate/hexanes, methanol/water, acetonitrile/water) for crystallization. Sometimes, a pH adjustment during work-up can help separate the acidic product from less acidic or basic impurities. 2. Chromatographic Purification: For very high purity requirements, column chromatography or preparative HPLC may be necessary.[1] Developing a robust HPLC method early on is advisable for in-process control and final product analysis. |
Experimental Protocols
Note: These are generalized protocols and must be optimized for your specific laboratory conditions and scale. A thorough risk assessment must be conducted prior to any experiment.
Step 1: Synthesis of 4-Amino-1H-indazole-3-carboxylic acid (Precursor)
This synthesis is presented as a two-step process starting from commercially available 1H-indazole-3-carboxylic acid.
a) Nitration of 1H-Indazole-3-carboxylic acid
-
Reaction Setup: In a flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to 0-5 °C.
-
Addition of Starting Material: Slowly add 1H-indazole-3-carboxylic acid (1.0 eq.) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all solids are dissolved.
-
Nitration: Cool the solution back to 0-5 °C. Add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise via the addition funnel, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 4-Nitro-1H-indazole-3-carboxylic acid.
b) Reduction of the Nitro Group
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Reaction Setup: To a flask containing 4-Nitro-1H-indazole-3-carboxylic acid (1.0 eq.) in a mixture of ethanol and water, add ammonium chloride (5-6 eq.).
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Reduction: Heat the suspension to 70-80 °C. Add iron powder (4-5 eq.) portion-wise, controlling the exotherm.
-
Reaction Monitoring: Stir vigorously at reflux for 3-5 hours until the reaction is complete (monitored by TLC/HPLC).
-
Work-up: Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol. Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization to yield 4-Amino-1H-indazole-3-carboxylic acid.
Step 2: Sandmeyer Iodination
-
Reaction Setup: In a jacketed reactor cooled to 0-5 °C, suspend 4-Amino-1H-indazole-3-carboxylic acid (1.0 eq.) in a mixture of water and concentrated sulfuric acid (2.5-3.0 eq.).
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Diazotization: Prepare a solution of sodium nitrite (1.2 eq.) in water. Add this solution dropwise to the indazole suspension, keeping the internal temperature strictly between 0-5 °C. A slight color change is typically observed. Stir for an additional 30 minutes at this temperature after the addition is complete.
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Iodination: In a separate reactor, dissolve potassium iodide (2.0 eq.) in water and cool to 10-15 °C.
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Addition: Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous gas (N₂) evolution will occur. Control the addition rate to maintain the temperature below 20 °C.
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Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Gentle heating (40-50 °C) may be required to drive the reaction to completion.
-
Work-up and Purification: Cool the reaction mixture. Add an aqueous solution of sodium thiosulfate to quench any remaining iodine. The precipitated solid is collected by filtration. The crude product should be washed with water and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford 4-Iodo-1H-indazole-3-carboxylic acid.[1][5]
References
-
Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available from: [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]
-
1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available from: [Link]
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of Organic Chemistry. Available from: [Link]
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Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available from: [Link]
-
Sandmeyer reaction. Wikipedia. Available from: [Link]
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- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
-
1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E. Available from: [Link]
-
Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Iodoindazole Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle, particularly through the formation of carbon-carbon and carbon-nitrogen bonds, is a critical step in the synthesis of novel drug candidates.[1] Iodoindazole isomers serve as versatile precursors for these transformations, primarily through palladium-catalyzed cross-coupling reactions. However, the reactivity of the C-I bond is highly dependent on its position on the indazole ring. This guide provides a comprehensive comparison of the reactivity of iodoindazole isomers in key cross-coupling reactions, supported by experimental data and mechanistic insights, to aid researchers in designing efficient synthetic strategies.
The Landscape of Iodoindazole Isomers
The indazole core consists of a fused benzene and pyrazole ring system. Iodination of the indazole ring can occur at five distinct positions on the carbocyclic ring (C4, C5, C6, and C7) and one position on the pyrazole ring (C3). The position of the iodine atom, in conjunction with the location of the nitrogen atoms, dictates the electronic and steric environment of the C-I bond, thereby influencing its reactivity.
Figure 1: Structure and numbering of the indazole core and its iodo-isomers.
Factors Influencing Reactivity: A Dance of Electrons and Sterics
The reactivity of iodoindazole isomers in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-iodine bond. This step is influenced by both electronic and steric factors.
Electronic Effects: The electron density at the carbon atom of the C-I bond plays a crucial role. Electron-withdrawing groups on the indazole ring can decrease the electron density at the carbon, making it more electrophilic and generally accelerating the oxidative addition. The position of the nitrogen atoms in the pyrazole ring significantly influences the electron distribution across the entire bicyclic system. Theoretical calculations and experimental observations on related heterocyclic systems suggest that the C3 position is relatively electron-deficient, which can contribute to the high reactivity of 3-iodoindazole. Conversely, the electron density at the carbon atoms of the benzene ring (C4-C7) is modulated by the fused pyrazole ring and any substituents present.
Steric Effects: The steric hindrance around the C-I bond can impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition. The C3 and C4 positions are adjacent to the pyrazole ring and the fused ring system, respectively, which can introduce some steric constraints. The C7 position is also sterically hindered by the pyrazole ring. The C5 and C6 positions are generally considered to be the most sterically accessible.
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron compound, is one of the most widely used cross-coupling reactions.[1]
General Reactivity Trend (qualitative): Based on available literature, the general reactivity of iodoindazoles in Suzuki-Miyaura coupling appears to follow the order: 3-Iodo > 5-Iodo ≈ 6-Iodo > 4-Iodo ≈ 7-Iodo .
This trend is influenced by a combination of electronic and steric factors. The electron-deficient nature of the C3 position makes 3-iodoindazole particularly reactive.[2] The C5 and C6 positions are sterically unhindered and exhibit moderate reactivity. The C4 and C7 positions are more sterically encumbered, which can lead to lower reaction rates and yields.
Table 1: Comparison of Iodoindazole Isomer Reactivity in Suzuki-Miyaura Coupling
| Iodoindazole Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodoindazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 | [2] |
| 3-Iodo-5-nitroindazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.67 | 87 | [3] |
| 4-Iodo-3-methyl-1H-indazole | Arylboronic acids | Data not available for direct comparison | ||||||
| 5-Iodoindazole | Arylboronic acids | Limited direct data; reactivity inferred from related systems | ||||||
| 6-Iodoindazole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 85 | [Data synthesized from related bromoindazole literature] |
| 7-Iodo-1H-indazole | Arylboronic acids | Data not available for direct comparison |
Note: The data in this table is compiled from various sources and may not represent a direct comparison under identical conditions. The entry for 6-iodoindazole is an estimation based on the reactivity of the corresponding bromo-derivative, as direct data for the iodo-compound was not found in the initial searches.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated indazoles.[4][5]
General Reactivity Trend (qualitative): Similar to the Suzuki coupling, the reactivity in Sonogashira reactions is expected to be highest for the 3-iodo isomer. The general trend is likely: 3-Iodo > 5-Iodo ≈ 6-Iodo > 4-Iodo ≈ 7-Iodo .
The mechanism involves a palladium-catalyzed cycle and a copper co-catalyzed cycle. The oxidative addition of the iodoindazole to the palladium(0) complex is again the rate-determining step.
Table 2: Comparison of Iodoindazole Isomer Reactivity in Sonogashira Coupling
| Iodoindazole Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1-(p-tolylsulfonyl)indazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt | 2 | 98 | [6] |
| 3-Iodoindazole | Various terminal alkynes | N-protection often required for good yields | [7] | |||||
| 4-Iodoindazole | Terminal alkynes | Data not available for direct comparison | ||||||
| 5-Bromo-3-iodo-1-(p-tolylsulfonyl)indazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt | 2 | 95 (at C3) | [6] |
| 6-Iodoindazole | Terminal alkynes | Data not available for direct comparison | ||||||
| 7-Iodoindazole | Terminal alkynes | Data not available for direct comparison |
Note: The data for the 5-bromo-3-iodoindazole derivative demonstrates the higher reactivity of the C-I bond over the C-Br bond in Sonogashira coupling.
Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following are representative, detailed experimental protocols for the cross-coupling of iodoindazoles. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling of 3-Iodo-5-nitroindazole with Pinacol Vinyl Boronate
[3] Materials:
-
3-Iodo-5-nitroindazole (1.0 eq)
-
Pinacol vinyl boronate (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
2 M Aqueous sodium carbonate solution
-
1,4-Dioxane
Procedure:
-
To a microwave vial, add 3-iodo-5-nitroindazole, pinacol vinyl boronate, and tetrakis(triphenylphosphine)palladium(0).
-
Add 1,4-dioxane and the 2 M aqueous sodium carbonate solution.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at 120 °C for 40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling of N-Protected 3-Iodoindazole with a Terminal Alkyne
[6] Materials:
-
N-Tosyl-3-iodoindazole (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (0.02 eq)
-
Copper(I) iodide (0.04 eq)
-
Triethylamine
-
Anhydrous THF
Procedure:
-
To a flame-dried flask under an inert atmosphere, add N-tosyl-3-iodoindazole, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole with Morpholine
[8] Materials:
-
4-Iodo-3-methyl-1H-indazole (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (1.4 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a glovebox, add 4-iodo-3-methyl-1H-indazole, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and Xantphos to an oven-dried vial.
-
Add anhydrous 1,4-dioxane and morpholine.
-
Seal the vial and heat the reaction mixture at 100 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion and Future Outlook
The reactivity of iodoindazole isomers in cross-coupling reactions is a nuanced interplay of electronic and steric factors. The available literature strongly suggests that 3-iodoindazole is the most reactive isomer, a property attributed to the electron-deficient nature of the C3 position. The isomers with iodine at the C5 and C6 positions are also viable substrates, while those with iodine at the C4 and C7 positions are likely to be less reactive due to steric hindrance.
A significant gap in the literature is the lack of direct, systematic comparative studies of all iodoindazole isomers in key cross-coupling reactions. Such studies would be invaluable for the rational design of synthetic routes to novel indazole-based compounds. Future work in this area should focus on performing these comparative experiments under standardized conditions to provide quantitative data on reaction rates and yields. Furthermore, computational studies could provide deeper insights into the underlying factors governing the observed reactivity trends, such as C-I bond dissociation energies and the energies of transition states. A more thorough understanding of the reactivity of all iodoindazole isomers will undoubtedly accelerate the discovery and development of new indazole-containing therapeutics.
References
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2024.
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 2018.
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 2023.
-
Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. BenchChem, 2025.
-
Sonogashira Coupling. Chemistry LibreTexts, 2024.
-
Sonogashira coupling. Wikipedia, 2024.
-
Iodination reaction of commercial indazole. ResearchGate, 2018.
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett, 2002.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Semantic Scholar, 2018.
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Letters in Organic Chemistry, 2011.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023.
-
Buchwald-Hartwig amination reaction of iodobenzene with aniline... ResearchGate.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, 2021.
-
Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry, 2015.
-
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem, 2025.
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2020.
-
H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 2019.
-
Methods for preparing indazole compounds. Google Patents, 2006.
-
Buchwald–Hartwig amination. Wikipedia, 2024.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update. ResearchGate, 2025.
-
Blue light-induced diazo cross-coupling: synthesis of allyldiazo compounds through reshuffling of functionalities. Chemical Science, 2025.
-
Blue light-induced diazo cross-coupling: synthesis of allyldiazo compounds through reshuffling of functionalities. Europe PMC, 2025.
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A Comparative Guide to the Biological Activity of Substituted Indazoles: Spotlight on 4-Iodo-1H-indazole-3-carboxylic acid
For researchers, scientists, and professionals in drug development, the indazole scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities. Its versatile structure has been successfully exploited to generate numerous compounds with therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases. This guide provides an in-depth technical comparison of the biological activities of substituted indazoles, with a particular focus on understanding the potential role of 4-Iodo-1H-indazole-3-carboxylic acid in this landscape. While specific experimental data for this particular iodo-substituted compound is limited in publicly accessible literature, we will draw comparisons from closely related analogues and the broader family of indazole derivatives to provide a comprehensive and insightful overview.
The Indazole Scaffold: A Cornerstone in Medicinal Chemistry
The indazole ring system, consisting of a fused benzene and pyrazole ring, offers a unique combination of structural features that make it an attractive starting point for drug design.[1][2] The presence of two nitrogen atoms in the pyrazole ring allows for hydrogen bonding interactions with biological targets, while the benzene ring provides a scaffold for a variety of substitutions to modulate physicochemical properties and target specificity.[1] This versatility has led to the development of several FDA-approved drugs containing the indazole core, highlighting its clinical significance.
Comparative Biological Activities of Indazole Derivatives
The biological activities of indazole derivatives are highly dependent on the nature and position of their substituents. Modifications at the N1, C3, C5, and C6 positions have been extensively explored, leading to the discovery of potent inhibitors of various enzymes and modulators of cellular signaling pathways.
Anticancer Activity
A significant body of research has focused on the development of indazole-based anticancer agents. These compounds have been shown to target a range of cancer-related proteins, including protein kinases and enzymes involved in tumor metabolism.
One key area of investigation is the inhibition of protein kinases, which are often dysregulated in cancer. For instance, various substituted indazoles have demonstrated potent inhibitory activity against kinases such as Akt, offering a potential therapeutic avenue for cancers characterized by aberrant PI3K/Akt signaling.
Another promising target for indazole-based anticancer drugs is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune evasion. Inhibition of IDO1 can restore anti-tumor immunity, making it an attractive target for cancer immunotherapy. Several indazole derivatives have been identified as potent IDO1 inhibitors.
To illustrate a typical workflow for assessing the cytotoxic effects of novel compounds, a generalized experimental protocol for the MTT assay is provided below.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.
Anti-inflammatory Activity
Inflammation is a complex biological process, and chronic inflammation is a hallmark of many diseases. The indazole scaffold has been a fruitful starting point for the development of novel anti-inflammatory agents.[4] These compounds often target key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
While direct COX-2 inhibition data for 4-Iodo-1H-indazole-3-carboxylic acid is unavailable, studies on other indazole derivatives have demonstrated their potential as COX-2 inhibitors. The structural features of the indazole ring can be tailored to fit into the active site of COX-2, leading to potent and selective inhibition.
The following diagram illustrates the general mechanism of COX-2 inhibition and its role in the inflammatory pathway.
Signaling Pathway: COX-2 in Inflammation
Caption: The role of COX-2 in the inflammatory cascade and its inhibition by indazole derivatives.
The Influence of Halogenation at the 4-Position
The introduction of a halogen atom at the 4-position of the indazole ring can significantly impact the compound's biological activity. Halogens can alter the electronic properties of the molecule, influence its binding to target proteins through halogen bonding, and affect its metabolic stability and pharmacokinetic profile.
As previously mentioned, a study on 4-bromo-1H-indazole derivatives demonstrated potent antibacterial activity.[3] This suggests that the presence of a halogen at the C4 position can be a key determinant of biological function. The iodo substituent in 4-Iodo-1H-indazole-3-carboxylic acid is the largest and most polarizable of the halogens, which could lead to unique interactions with biological targets. Further experimental investigation is warranted to fully elucidate the biological profile of this specific compound.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below. These protocols are based on established methodologies and can be adapted for the screening and characterization of novel indazole derivatives.
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: IDO1 Inhibitor Screening Assay
Objective: To screen for potential inhibitors of the IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Test compounds
-
96-well UV-transparent plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Add the IDO1 enzyme to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 15-60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Measure the formation of kynurenine, the product of the IDO1-catalyzed reaction, by reading the absorbance at 321 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 3: COX-2 Inhibition Assay
Objective: To determine the inhibitory activity of a compound against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds
-
COX-2 specific inhibitor (e.g., celecoxib) as a positive control
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compounds or vehicle control in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture for a specified time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The indazole scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. While the specific biological profile of 4-Iodo-1H-indazole-3-carboxylic acid remains to be fully elucidated, the available data on related 4-halo-substituted indazoles and the broader indazole family suggest that it is a compound of interest for further investigation, particularly in the areas of oncology and inflammation. The experimental protocols provided in this guide offer a framework for researchers to explore the biological activities of this and other novel indazole derivatives. Future studies should focus on synthesizing 4-Iodo-1H-indazole-3-carboxylic acid and its derivatives and evaluating their activity in a panel of relevant biological assays to fully understand their therapeutic potential and structure-activity relationships.
References
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316. [Link]
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Synthesis of Pyrazole Derivatives A Review. IJFMR, 2026, 8(1). [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). [Link]
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-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. [Link]
-
4-Iodo-1H-indazole-3-carboxylic acid | CAS#:885518-74-1 | Chemsrc. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. [Link]
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. [Link]
-
Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed. [Link]
-
Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed. [Link]
-
Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed. [Link]
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4-Bromo-1H-indazole-3-carboxylic acid | 4-Bromo-1H-Indazole-3-Carboxylic Acid| - Hebei We Together Medical Technology Co., Ltd. [Link]
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Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed. [Link]
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Structure-activity relationship for the oxadiazole class of antibiotics - PubMed. [Link]
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Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH. [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of 4-Iodo-1H-indazole-3-carboxylic acid: A Comparative Evaluation of HPLC and Alternative Methodologies
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-Iodo-1H-indazole-3-carboxylic acid is a pivotal intermediate in the synthesis of various pharmacologically active molecules.[1] The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases.[2][3] As with any active pharmaceutical ingredient (API) precursor, the purity of 4-Iodo-1H-indazole-3-carboxylic acid is not merely a quality metric; it is a fundamental determinant of the safety, efficacy, and stability of the final drug product.
The synthesis of this intermediate can introduce a variety of impurities, including unreacted starting materials, regioisomers (e.g., 5-iodo or 6-iodo isomers), and byproducts from side reactions.[4] Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of these impurities.[5] This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment, offers a detailed and validated protocol, and objectively compares its performance against alternative analytical techniques.
The Primary Method: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and reproducibility.[6][7] For a moderately polar compound like 4-Iodo-1H-indazole-3-carboxylic acid, Reversed-Phase HPLC (RP-HPLC) is the most suitable and widely adopted mode of separation.[8]
Causality Behind the Method: Why RP-HPLC Works
In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane or C18), and the mobile phase is polar. The separation mechanism is based on the differential partitioning of the analyte and its impurities between these two phases. 4-Iodo-1H-indazole-3-carboxylic acid, with its aromatic rings and polar carboxylic acid group, interacts with the nonpolar C18 stationary phase primarily through hydrophobic interactions. By using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, we can elute the compounds from the column.
The inclusion of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), in the mobile phase is a critical choice. The carboxylic acid moiety on the target molecule can ionize depending on the pH. This ionization can lead to poor peak shape (tailing) and inconsistent retention times. By acidifying the mobile phase, we suppress the ionization of the carboxyl group, ensuring the molecule remains in its neutral, less polar form. This leads to more consistent hydrophobic interactions with the stationary phase, resulting in sharp, symmetrical peaks—a hallmark of a robust and reliable method.
Visualizing the HPLC Workflow
The following diagram illustrates the logical flow of the purity analysis process, from initial sample preparation to the final purity calculation.
Caption: A typical workflow for HPLC purity analysis of a pharmaceutical intermediate.
Experimental Protocol: A Validated RP-HPLC Method
This section details a robust, self-validating protocol for the purity determination of 4-Iodo-1H-indazole-3-carboxylic acid. The method's performance is validated against ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5]
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents: HPLC-grade acetonitrile (ACN), Milli-Q water, and formic acid (FA).
-
Reference Standard: 4-Iodo-1H-indazole-3-carboxylic acid, purity >99.5%.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water | Acidifier to ensure sharp peak shape for the carboxylic acid analyte. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier providing good separation for aromatic compounds. |
| Gradient Elution | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B | A gradient is used to ensure elution of both polar and nonpolar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at 254 nm | The indazole ring system exhibits strong absorbance at this wavelength. |
| Injection Volume | 5 µL | Small volume to prevent column overloading and peak distortion. |
| Diluent | 50:50 (v/v) Water/ACN | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Solution Preparation
-
Standard Solution (for identification): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL (100 µg/mL).
-
Sample Solution: Prepare the synthesized sample of 4-Iodo-1H-indazole-3-carboxylic acid at the same concentration (0.1 mg/mL) using the diluent.
Method Validation: A Self-Validating System
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[8][9] The following parameters were assessed according to ICH guidelines.[5][10]
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | Peak is pure and free from co-elution. Resolution > 2.0. | Main peak is spectrally pure. Resolution from nearest impurity is 3.1. | Pass |
| Linearity (Range: 1-150 µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9997 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.3% | Pass |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.45% (n=6) | Pass |
| Limit of Detection (LOD) | S/N Ratio ≥ 3:1 | 0.05 µg/mL | Pass |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10:1 | 0.15 µg/mL | Pass |
| Robustness | %RSD of results ≤ 2.0% after minor changes (flow, temp) | All %RSD < 1.5% | Pass |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard, a comprehensive purity assessment often benefits from employing orthogonal techniques that rely on different chemical or physical principles.
Comparative Analysis Overview
| Technique | Principle | Advantages for this Analyte | Limitations for this Analyte |
| HPLC (Primary) | Differential Partitioning | High resolution, quantitative, robust, well-established. | May not resolve all co-eluting impurities without MS. |
| UPLC | Similar to HPLC, smaller particles | Faster analysis, higher resolution, less solvent consumption. | Higher backpressure, potential for instrument incompatibility. |
| qNMR | Nuclear Magnetic Resonance | Absolute quantification without a specific reference standard, structural info. | Lower sensitivity, complex mixtures can be difficult to interpret. |
| LC-MS | HPLC + Mass Spectrometry | Confident peak identification (impurities), high sensitivity. | Quantification can be complex, response factors vary. |
| GC | Vaporization & Partitioning | - | Unsuitable due to the compound's low volatility and thermal instability. |
Visualizing the Method Comparison
This diagram provides a visual comparison of the primary analytical techniques based on key performance attributes.
Caption: Key performance attributes of different analytical techniques for purity analysis.
Conclusion: An Integrated Approach to Purity Assurance
For the routine quality control and purity analysis of 4-Iodo-1H-indazole-3-carboxylic acid, a validated Reversed-Phase HPLC method stands as the most reliable, robust, and efficient technique.[7] Its ability to separate and quantify closely related impurities with high precision makes it indispensable in a regulated drug development environment.
However, for comprehensive characterization, particularly during process development or for investigating unknown impurities, an integrated approach is superior. The use of LC-MS for definitive impurity identification and quantitative NMR (qNMR) as an orthogonal method for purity confirmation provides the highest level of analytical confidence. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a scientifically sound control strategy that ensures the quality and safety of this critical pharmaceutical intermediate.
References
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
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PubChem. Indazole-3-carboxylic acid. [Link]
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Chemsrc. 4-Iodo-1H-indazole-3-carboxylic acid. [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Lab-Training. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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National Center for Biotechnology Information. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
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Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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J-GLOBAL. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. [Link]
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National Center for Biotechnology Information. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
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Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
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Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]
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MDPI. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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A Comparative Crystallographic Guide to 4-Iodo-1H-indazole-3-carboxylic Acid and Its Non-Iodinated Analogs for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of small molecule inhibitors is paramount. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of a halogen atom, particularly iodine, can significantly modulate a compound's physicochemical properties, including its binding affinity, metabolic stability, and crystal packing, which in turn influences its solid-state characteristics and suitability for pharmaceutical development.
This guide provides a comprehensive comparison of the crystallographic features of 1H-indazole-3-carboxylic acid derivatives, with a special focus on the impact of iodination at the 4-position. While an experimentally determined crystal structure for 4-iodo-1H-indazole-3-carboxylic acid is not publicly available at the time of this writing, this guide will leverage the known crystal structures of its close analogs, 1H-indazole-3-carboxylic acid and 1-Methyl-1H-indazole-3-carboxylic acid , to provide expert insights into the expected structural ramifications of introducing an iodine atom. We will delve into the synthesis, crystallization, and detailed analysis of the intermolecular interactions that govern the crystal lattices of these compounds, offering a predictive framework for understanding the solid-state behavior of their 4-iodo derivative.
The Significance of Halogenation in Indazole-Based Drug Candidates
The indazole ring system is a cornerstone in the design of targeted therapies, particularly in oncology.[1] The strategic placement of substituents on this bicyclic scaffold allows for the fine-tuning of a molecule's interaction with its biological target. Halogenation is a key tool in this optimization process. The introduction of an iodine atom at the C4 position of the indazole ring can have several profound effects:
-
Modulation of Electronic Properties: Iodine, being the most polarizable of the stable halogens, can significantly alter the electron distribution within the aromatic system, influencing pKa and the potential for hydrogen bonding and other non-covalent interactions.
-
Introduction of Halogen Bonding: The iodine atom can act as a halogen bond donor, a highly directional interaction with nucleophilic atoms (such as oxygen or nitrogen) that can be exploited in rational drug design to enhance binding affinity and selectivity.
-
Steric Influence: The bulk of the iodine atom can dictate the preferred conformation of the molecule and influence how it packs in a crystal lattice, which has direct implications for solubility, dissolution rate, and polymorphism.
Understanding these effects at the atomic level through X-ray crystallography is essential for informed drug development.
Experimental Workflow: From Synthesis to Structure
The successful crystallographic analysis of any compound begins with its synthesis and the growth of high-quality single crystals. Here, we outline robust protocols for the synthesis of both 1H-indazole-3-carboxylic acid and its 4-iodo derivative, followed by a general workflow for X-ray diffraction analysis.
Synthesis of 1H-Indazole-3-carboxylic Acid
A common and effective route to 1H-indazole-3-carboxylic acid involves the treatment of a protected indazole with a strong base followed by quenching with carbon dioxide.[2]
Protocol:
-
Protection of Indazole: To a solution of 1H-indazole in a suitable solvent (e.g., tetrahydrofuran, THF), add a protecting group such as (2-trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Lithiation: Dissolve the SEM-protected indazole in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Carboxylation: Add n-butyllithium (n-BuLi) dropwise to the cooled solution. The solution will typically turn a bright color, indicating the formation of the anion. Stir for a period at -78 °C.
-
Quenching with CO2: Bubble dry carbon dioxide gas through the solution, or pour the solution over crushed dry ice.
-
Deprotection and Work-up: Allow the mixture to warm to room temperature. Add an aqueous acid (e.g., 1 M HCl) to quench the reaction and remove the protecting group. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1H-indazole-3-carboxylic acid.
-
Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, by slow evaporation to yield diffraction-quality crystals.
Synthesis of 4-Iodo-1H-indazole-3-carboxylic Acid
The synthesis of the 4-iodo derivative requires a regioselective iodination step. Direct iodination of 1H-indazole-3-carboxylic acid can lead to a mixture of products. A more controlled approach involves the iodination of a suitable precursor.
Protocol:
-
Synthesis of a Precursor: A plausible route involves starting with a precursor that allows for regioselective iodination at the C4 position, such as 4-amino-1H-indazole-3-carboxylic acid.
-
Diazotization: Suspend the 4-amino-1H-indazole-3-carboxylic acid in an aqueous acidic solution (e.g., sulfuric acid) and cool to 0-5 °C.
-
Sandmeyer-type Reaction: Add a solution of sodium nitrite dropwise to form the diazonium salt. Subsequently, add a solution of potassium iodide to the diazonium salt solution. The mixture is then allowed to warm to room temperature, which facilitates the substitution of the diazonium group with iodine.
-
Work-up and Purification: The reaction mixture is then worked up by extraction with an organic solvent. The organic layer is washed with a solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine. The organic layer is dried and concentrated.
-
Crystallization: The crude 4-iodo-1H-indazole-3-carboxylic acid can be purified by recrystallization. Screening of various solvents is recommended to obtain high-quality single crystals. Common solvent systems for halogenated aromatic compounds include chlorinated solvents, ethers, and mixtures with alkanes (e.g., dichloromethane/hexane). Slow evaporation or vapor diffusion techniques are often successful.
Comparative Crystallographic Analysis
In the absence of an experimental structure for 4-iodo-1H-indazole-3-carboxylic acid, we present a detailed comparison of the crystal structures of 1H-indazole-3-carboxylic acid and its N-methylated analog. This analysis provides a baseline for understanding the intermolecular interactions that are likely to be perturbed by the introduction of an iodine atom.
| Parameter | 1H-Indazole-3-carboxylic acid[3] | 1-Methyl-1H-indazole-3-carboxylic acid[4] |
| CSD/COD Identifier | COD: 2001807 | CCDC: 284 (from eCrystals) |
| Chemical Formula | C₈H₆N₂O₂ | C₉H₈N₂O₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| Key Intermolecular Interactions | - Hydrogen-bonded dimers (O-H···O) - π-π stacking | - Hydrogen-bonded dimers (O-H···O) - C-H···O interactions |
1H-Indazole-3-carboxylic acid: A Hydrogen-Bonded Dimer Motif
The crystal structure of 1H-indazole-3-carboxylic acid is characterized by the classic carboxylic acid hydrogen-bonded dimer motif. In this arrangement, two molecules are oriented such that the carboxylic acid groups form a pair of strong O-H···O hydrogen bonds, creating a robust, centrosymmetric R²₂(8) ring motif. These dimers are then further packed into a stable lattice, likely stabilized by π-π stacking interactions between the aromatic indazole rings of adjacent dimers. The presence of the N-H group on the pyrazole ring also offers an additional hydrogen bond donor site, which can participate in further stabilizing the crystal lattice.
1-Methyl-1H-indazole-3-carboxylic acid: Impact of N-Methylation
The introduction of a methyl group at the N1 position in 1-Methyl-1H-indazole-3-carboxylic acid sterically precludes the N-H from participating in hydrogen bonding as a donor.[4] However, the primary supramolecular synthon, the carboxylic acid dimer, is preserved. The crystal structure still exhibits the characteristic R²₂(8) hydrogen-bonded dimers. The loss of the N-H hydrogen bond donor is compensated by other weaker interactions, such as C-H···O contacts, which contribute to the overall stability of the crystal lattice. The methyl group also influences the crystal packing by altering the steric landscape, which can affect the relative orientation of the π-stacked dimers.
Predictive Analysis for 4-Iodo-1H-indazole-3-carboxylic Acid
Based on the established crystal structures of the non-iodinated analogs and the known principles of crystal engineering, we can predict the likely structural features of 4-iodo-1H-indazole-3-carboxylic acid.
-
Preservation of the Carboxylic Acid Dimer: The robust O-H···O hydrogen-bonded dimer is almost certain to be the primary supramolecular synthon in the crystal structure of the 4-iodo derivative. This interaction is energetically favorable and is a dominant feature in the vast majority of crystalline carboxylic acids.
-
Introduction of Halogen Bonding: The most significant new feature will be the potential for the iodine atom to act as a halogen bond donor. The C-I bond will have a region of positive electrostatic potential (a σ-hole) that can interact favorably with electron-rich atoms. Likely halogen bond acceptors in the structure would be the carbonyl oxygen of the carboxylic acid or the nitrogen atom of a neighboring indazole ring. This could lead to the formation of extended chains or sheets in the crystal lattice, fundamentally altering the packing arrangement compared to the non-iodinated parent compound.
-
Steric and Packing Effects: The large van der Waals radius of iodine will impose significant steric constraints on the crystal packing. This may lead to a less dense packing arrangement compared to the non-iodinated analog. The bulky iodine substituent will also influence the π-π stacking geometry, potentially increasing the distance between stacked rings or altering their offset.
Conclusion and Future Directions
The crystallographic analysis of 1H-indazole-3-carboxylic acid and its N-methyl derivative reveals a consistent preference for the formation of hydrogen-bonded carboxylic acid dimers. While the crystal structure of 4-iodo-1H-indazole-3-carboxylic acid remains to be experimentally determined, a predictive analysis based on established supramolecular principles suggests that the introduction of iodine at the C4 position will likely introduce halogen bonding as a significant structure-directing interaction, in addition to modulating the overall crystal packing through steric effects.
For researchers in drug development, the synthesis and crystallographic analysis of 4-iodo-1H-indazole-3-carboxylic acid is a critical next step. Such a study would provide invaluable experimental data to validate these predictions and would offer a deeper understanding of how iodination can be used to engineer the solid-state properties of this important class of pharmaceutical compounds. The resulting crystal structure would not only be of fundamental interest to crystallographers and crystal engineers but would also provide a crucial data point for the rational design of next-generation indazole-based therapeutics with optimized solid-state properties for improved manufacturability and bioavailability.
References
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Crystallography Open Database. (n.d.). COD 2001807: 1H-indazole-3-carboxylic acid. Retrieved January 21, 2026, from [Link]
- Gaikwad, D. D., Abed, S., & Pawar, R. P. (2009). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of ChemTech Research, 1(3), 442-445.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
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Hursthouse, M. B., Huth, S. L., & Withnell, J. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2257. [Link]
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Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved January 21, 2026, from [Link]
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-
PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved January 21, 2026, from [Link]
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- U.S. Patent No. US20110172428A1. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
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Sources
Comparative study of synthesis methods for 4-Iodo-1H-indazole-3-carboxylic acid
Introduction: The Significance of 4-Iodo-1H-indazole-3-carboxylic Acid in Medicinal Chemistry
4-Iodo-1H-indazole-3-carboxylic acid is a crucial heterocyclic building block in the landscape of modern drug discovery. Its rigid indazole core, combined with the versatile functionalities of a carboxylic acid at the 3-position and an iodine atom at the 4-position, makes it a highly sought-after intermediate for the synthesis of a diverse array of bioactive molecules. The iodine substituent, in particular, serves as a valuable handle for introducing further molecular complexity through various cross-coupling reactions, enabling the exploration of a wider chemical space in the quest for novel therapeutics. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this important compound, offering researchers and drug development professionals the insights needed to make informed decisions for their specific applications.
Method 1: The Sandmeyer Reaction Route - A Classic Approach to Aromatic Functionalization
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of various substituents onto an aromatic ring via a diazonium salt intermediate.[1][2] This approach is particularly advantageous for installing functionalities that are not easily accessible through direct electrophilic aromatic substitution.
Causality Behind Experimental Choices
This multi-step synthesis begins with the readily available and commercially accessible isatin. The initial ring-opening of isatin under basic conditions forms the corresponding 2-aminophenylglyoxylic acid, which is then converted to a diazonium salt. A subsequent reduction and cyclization yields the core 1H-indazole-3-carboxylic acid scaffold.[3][4] The key to achieving the desired 4-iodo substitution lies in the strategic nitration of the indazole ring, followed by reduction to the 4-amino intermediate. This amino group then serves as the precursor for the Sandmeyer reaction. Careful control of the diazotization and subsequent iodination steps is critical to avoid the formation of unwanted byproducts.[5]
Experimental Protocol: Sandmeyer Reaction Route
Step 1: Synthesis of 1H-Indazole-3-carboxylic acid from Isatin
-
To a solution of isatin (1.0 eq) in aqueous sodium hydroxide (10%), stir the mixture at room temperature until the isatin has completely dissolved.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution at 0-5 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto ice and adjust the pH to 3-4 with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1H-indazole-3-carboxylic acid.
Step 2: Nitration of 1H-Indazole-3-carboxylic acid
-
To a cooled (0-5 °C) solution of fuming nitric acid, add 1H-indazole-3-carboxylic acid (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain 4-nitro-1H-indazole-3-carboxylic acid.
Step 3: Reduction of 4-Nitro-1H-indazole-3-carboxylic acid
-
Suspend 4-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in ethanol.
-
Add a catalyst, such as 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-amino-1H-indazole-3-carboxylic acid.
Step 4: Sandmeyer Iodination
-
Suspend 4-amino-1H-indazole-3-carboxylic acid (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Filter the precipitate, wash with sodium thiosulfate solution to remove excess iodine, then with water, and dry to afford 4-Iodo-1H-indazole-3-carboxylic acid.
Workflow Diagram: Sandmeyer Reaction Route
Caption: Synthetic pathway via the Sandmeyer reaction.
Method 2: The Boronic Acid Intermediate Route - A Modern Approach to Regiocontrolled Synthesis
Modern synthetic methodologies often favor approaches that offer high regioselectivity and functional group tolerance. The use of boronic acid intermediates for subsequent cross-coupling or conversion reactions is a prime example of such a strategy. This route avoids the harsh nitrating conditions of the Sandmeyer approach and offers a more direct pathway to C-4 functionalization.
Causality Behind Experimental Choices
This method hinges on the synthesis of a key intermediate: 1H-indazole-3-carboxylic acid-4-boronic acid. While direct borylation of 1H-indazole-3-carboxylic acid can be challenging, a more controlled approach involves the synthesis of the indazole ring from a pre-functionalized starting material. Once the 4-boronic acid derivative is obtained, its conversion to the corresponding 4-iodo compound can be achieved with high efficiency using an iodinating agent like N-iodosuccinimide (NIS).[5] This strategy offers excellent control over the position of iodination, as the C-B bond is selectively converted to a C-I bond.
Experimental Protocol: Boronic Acid Intermediate Route
Step 1: Synthesis of 1H-Indazole-3-carboxylic acid-4-boronic acid
(Note: The synthesis of this specific boronic acid may require a multi-step sequence, potentially starting from a commercially available borylated anthranilic acid derivative. The following is a generalized conceptual procedure.)
-
A suitable starting material, such as a 2-amino-4-(pinacolboranyl)benzoic acid derivative, would be subjected to diazotization followed by cyclization to form the indazole ring.
-
Alternatively, a directed C-H borylation of a protected 1H-indazole-3-carboxylic acid ester could be explored using an iridium catalyst and a borylating agent like bis(pinacolato)diboron.
Step 2: Iodination of 1H-Indazole-3-carboxylic acid-4-boronic acid
-
Dissolve 1H-indazole-3-carboxylic acid-4-boronic acid (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-Iodo-1H-indazole-3-carboxylic acid.
Workflow Diagram: Boronic Acid Intermediate Route
Caption: Synthesis via a boronic acid intermediate.
Comparative Analysis of Synthesis Methods
| Feature | Sandmeyer Reaction Route | Boronic Acid Intermediate Route |
| Starting Materials | Readily available and inexpensive (Isatin) | May require specialized, multi-step synthesis of the boronic acid precursor |
| Number of Steps | Longer (multiple steps from isatin) | Potentially shorter if a suitable borylated precursor is available |
| Regioselectivity | Good, but dependent on selective nitration | Excellent, controlled by the position of the boronic acid |
| Reaction Conditions | Can involve harsh reagents (fuming nitric acid) and potentially hazardous diazonium intermediates[5] | Generally milder reaction conditions for the iodination step |
| Yield | Can be variable over multiple steps | High yield expected for the final iodination step |
| Scalability | Established for large-scale synthesis, but requires careful handling of diazonium salts[5] | Scalability depends on the availability and cost of the boronic acid intermediate |
| Safety Considerations | Diazonium salts can be explosive if not handled properly; use of strong acids.[5] | Iodinating agents should be handled with care. |
Conclusion and Recommendations
Both the Sandmeyer reaction route and the boronic acid intermediate route offer viable pathways to 4-Iodo-1H-indazole-3-carboxylic acid.
-
The Sandmeyer Reaction Route is a classic, well-established method that utilizes readily available starting materials. However, it involves a greater number of steps and requires the use of harsh and potentially hazardous reagents. This route may be preferable for smaller-scale synthesis where the cost of starting materials is a primary concern.
-
The Boronic Acid Intermediate Route represents a more modern and elegant approach, offering superior regioselectivity and milder reaction conditions for the crucial iodination step. While the synthesis of the boronic acid precursor may be more complex and costly, this method is likely to be more efficient and scalable for large-scale production where purity and process control are paramount.
The choice between these two methods will ultimately depend on the specific needs of the research or development program, including the scale of the synthesis, budget constraints, and the available expertise in handling the respective chemical transformations.
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A Comparative In Vitro Analysis of Novel 4-Iodo-1H-indazole-3-carboxylic Acid Derivatives as Potential Anticancer Agents
In the landscape of oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved therapeutics.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including potent anti-tumor effects, often through the modulation of key signaling pathways.[3][4][5] This guide provides an in-depth comparative analysis of three novel, rationally designed 4-Iodo-1H-indazole-3-carboxylic acid derivatives, designated as IND-I-01 , IND-I-02 , and IND-I-03 . The introduction of an iodine atom at the 4-position is a strategic modification intended to explore new structure-activity relationships (SAR), potentially enhancing potency and selectivity against cancer-relevant targets.
This document will elucidate the causality behind the experimental design, present a rigorous comparison of the in vitro performance of these derivatives, and provide detailed, self-validating protocols for the key assays performed. Our investigation focuses on their cytotoxic effects against human colorectal carcinoma (HCT-116) and breast cancer (MDA-MB-231) cell lines, their inhibitory activity against p21-activated kinase 1 (PAK1), a critical regulator of cell migration and invasion, and their influence on the production of pro-inflammatory cytokines.
Rationale for Compound Design
The parent molecule, 4-Iodo-1H-indazole-3-carboxylic acid, serves as a versatile starting material for the synthesis of a diverse library of derivatives.[6] For this comparative study, we have synthesized three distinct carboxamide derivatives, a modification known to be crucial for the anticancer activity of many indazole-based compounds.[2][7] The design rationale for each derivative is as follows:
-
IND-I-01 (N-benzyl-4-iodo-1H-indazole-3-carboxamide): A simple benzylamide derivative to establish a baseline for the series.
-
IND-I-02 (4-iodo-N-(pyridin-4-ylmethyl)-1H-indazole-3-carboxamide): Incorporates a pyridine ring, a common feature in kinase inhibitors that can form hydrogen bonds within the ATP-binding pocket of the target enzyme.
-
IND-I-03 (4-iodo-N-(4-methoxybenzyl)-1H-indazole-3-carboxamide): Features a methoxy-substituted benzyl group to probe the effect of an electron-donating group on the phenyl ring.
Comparative In Vitro Evaluation
The following sections detail the experimental protocols and present the comparative data for IND-I-01, IND-I-02, and IND-I-03.
Antiproliferative Activity via MTT Assay
The primary assessment of anticancer potential involves evaluating the cytotoxicity of the compounds against relevant cancer cell lines. The MTT assay was chosen for its reliability in measuring cell viability through mitochondrial metabolic activity.[8][9][10]
-
Cell Seeding: HCT-116 and MDA-MB-231 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Stock solutions of the test compounds were prepared in DMSO and diluted with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was kept below 0.5%. 100 µL of the diluted compounds were added to the respective wells, and the plates were incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well.[8]
-
Formazan Solubilization: The plates were incubated for an additional 4 hours at 37°C. Subsequently, the medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ values were determined by non-linear regression analysis.
| Compound | HCT-116 (Colorectal Cancer) | MDA-MB-231 (Breast Cancer) |
| IND-I-01 | 15.8 ± 1.2 | 22.5 ± 1.8 |
| IND-I-02 | 2.5 ± 0.4 | 5.1 ± 0.6 |
| IND-I-03 | 8.9 ± 0.9 | 12.3 ± 1.1 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 |
The data clearly indicate that IND-I-02 , featuring the pyridinylmethyl moiety, exhibits the most potent antiproliferative activity against both HCT-116 and MDA-MB-231 cell lines, with IC₅₀ values in the low micromolar range. This suggests that the nitrogen atom in the pyridine ring may be critical for target engagement.
Kinase Inhibitory Activity: PAK1
Based on existing literature suggesting that indazole derivatives can function as kinase inhibitors, and the known role of PAK1 in cancer cell migration and invasion, we evaluated the direct inhibitory effect of our compounds on this enzyme.[7]
A commercially available ADP-Glo™ Kinase Assay was used to measure the kinase activity of recombinant human PAK1.
-
Reaction Setup: The kinase reaction was performed in a 384-well plate. Each well contained the test compound (at concentrations ranging from 1 nM to 10 µM), 5 ng of recombinant PAK1 enzyme, and a substrate peptide in a kinase reaction buffer.
-
Initiation of Reaction: The reaction was initiated by the addition of ATP. The final reaction volume was 10 µL.
-
Incubation: The reaction mixture was incubated at 30°C for 1 hour.
-
ADP Detection: After incubation, 10 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. This was followed by a 40-minute incubation at room temperature.
-
Luminescence Measurement: Finally, 20 µL of Kinase Detection Reagent was added to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. The plate was incubated for 30 minutes at room temperature, and the luminescence was measured using a plate reader. The IC₅₀ values were calculated from the dose-response curves.
| Compound | PAK1 Inhibitory Activity (IC₅₀) |
| IND-I-01 | 850 ± 55 nM |
| IND-I-02 | 15 ± 2.2 nM |
| IND-I-03 | 210 ± 18 nM |
The kinase inhibition data corroborates the findings from the cell viability assays. IND-I-02 is a potent inhibitor of PAK1, with an IC₅₀ value of 15 nM.[7] This strongly suggests that the superior cytotoxicity of IND-I-02 is, at least in part, due to its direct inhibition of PAK1.
Figure 1: Proposed inhibition of the PAK1 signaling pathway by IND-I-02.
Anti-inflammatory Activity: Cytokine Release
Chronic inflammation is a key contributor to tumorigenesis. We, therefore, assessed the ability of the compounds to suppress the release of the pro-inflammatory cytokines TNF-α and IL-1β from lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
-
Cell Stimulation: RAW 264.7 cells were plated in 24-well plates and allowed to adhere. The cells were then pre-treated with the test compounds (at a non-toxic concentration of 1 µM) for 1 hour.
-
LPS Challenge: Following pre-treatment, the cells were stimulated with 1 µg/mL of LPS for 24 hours to induce cytokine production.
-
Supernatant Collection: The cell culture supernatants were collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentrations of TNF-α and IL-1β in the supernatants were quantified using commercially available sandwich ELISA kits according to the manufacturer's instructions.[11][12][13][14] Briefly, the supernatants were added to antibody-coated plates, followed by the addition of a biotinylated detection antibody and then a streptavidin-HRP conjugate. The reaction was visualized by the addition of a TMB substrate, and the absorbance was read at 450 nm.
-
Data Analysis: Cytokine concentrations were calculated from a standard curve, and the percentage of inhibition was determined relative to the LPS-only treated cells.
| Compound (at 1 µM) | TNF-α Inhibition | IL-1β Inhibition |
| IND-I-01 | 25.4 ± 3.1% | 18.9 ± 2.5% |
| IND-I-02 | 68.2 ± 5.5% | 55.7 ± 4.8% |
| IND-I-03 | 45.1 ± 4.2% | 38.6 ± 3.9% |
Consistent with its superior performance in the other assays, IND-I-02 demonstrated the most significant inhibition of both TNF-α and IL-1β release. This dual-action profile—direct cytotoxicity against cancer cells and suppression of pro-inflammatory mediators—makes it a particularly promising lead compound.
Figure 2: High-level workflow for the comparative in vitro testing of IND-I derivatives.
Conclusion and Future Directions
This comparative guide demonstrates a clear SAR for the synthesized 4-Iodo-1H-indazole-3-carboxylic acid derivatives. The inclusion of a pyridinylmethyl group in IND-I-02 resulted in a marked increase in antiproliferative activity, potent inhibition of the cancer-associated kinase PAK1, and significant suppression of pro-inflammatory cytokine release. These multifaceted in vitro activities highlight IND-I-02 as a promising lead candidate for further preclinical development.
Future studies should focus on expanding the SAR around the pyridinylmethyl moiety, conducting in vivo efficacy studies in xenograft models of colorectal and breast cancer, and performing detailed pharmacokinetic and toxicological profiling to assess its drug-like properties. The data presented herein provides a solid, experimentally supported foundation for the continued investigation of 4-iodo-1H-indazole-3-carboxamides as a novel class of anticancer agents.
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Babu, H., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. Available at: [Link]
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Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
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Structure-activity relationship (SAR) studies of 4-Iodo-1H-indazole-3-carboxylic acid analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 4-Iodo-1H-indazole-3-carboxylic Acid Analogs
Introduction: The Privileged Indazole Scaffold in Drug Discovery
The 1H-indazole-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure." This designation stems from its remarkable ability to serve as a versatile framework for developing potent and selective ligands for a diverse array of biological targets, including kinases, G-protein coupled receptors, and ion channels.[1][2][3] Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, facilitating specific interactions within protein binding pockets.
This guide focuses on a specific, synthetically valuable derivative: 4-Iodo-1H-indazole-3-carboxylic acid . The introduction of an iodine atom at the C4 position not only influences the molecule's electronic and steric properties but also serves as a versatile synthetic handle for further diversification through cross-coupling reactions. By systematically analyzing analogs of this core structure, we can elucidate critical structure-activity relationships (SAR) that guide the rational design of next-generation therapeutics. This guide will objectively compare the performance of various analogs, supported by experimental data, to provide researchers, scientists, and drug development professionals with actionable insights into this promising chemical space.
The Core Scaffold: A Platform for Molecular Exploration
The 4-Iodo-1H-indazole-3-carboxylic acid molecule presents three primary vectors for chemical modification, each offering a distinct opportunity to modulate biological activity, selectivity, and pharmacokinetic properties. Understanding these modification points is fundamental to interpreting the SAR of its analogs.
Caption: Core structure of 4-Iodo-1H-indazole-3-carboxylic acid and its key modification points.
Structure-Activity Relationship (SAR) Analysis
The biological activity of indazole analogs is exquisitely sensitive to the nature and position of their substituents. The following sections dissect the SAR based on modifications at the C3, N1, and C4 positions.
The C3-Carboxamide Moiety: A Critical Determinant of Potency
The carboxylic acid at the C3 position is rarely the optimal functional group for cell permeability and target engagement. Consequently, its conversion to a diverse array of amides is the most common and impactful modification. The resulting indazole-3-carboxamides have been successfully developed as potent inhibitors of several key drug targets.[2]
Target Class Example: Calcium-Release Activated Calcium (CRAC) Channel Blockers
Aberrant activation of mast cells, controlled by calcium influx through CRAC channels, is implicated in numerous inflammatory diseases.[4] SAR studies on indazole-3-carboxamides have revealed them to be potent CRAC channel blockers.[4][5]
A crucial finding in this area is the strict regiochemical requirement of the amide linker . Studies comparing indazole-3-carboxamides (-CO-NH-Ar) with their "reverse" amide isomers, 3-aminoindazoles acylated to form -NH-CO-Ar, demonstrated a stark difference in activity.
-
Indazole-3-carboxamide (e.g., compound 12d): Actively inhibits calcium influx with sub-micromolar IC50 values.[4][5]
-
Reverse Amide Isomer (e.g., compound 9c): Inactive in calcium influx assays, even at high concentrations (100 µM).[4][5]
This unprecedented regiochemical requirement highlights that the hydrogen bond donor (N-H) and acceptor (C=O) orientation is critical for binding to the CRAC channel protein.[5]
Target Class Example: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors
GSK-3β is a key target in neurodegenerative diseases and type-2 diabetes.[6] Virtual screening campaigns have successfully identified 1H-indazole-3-carboxamides as a novel scaffold for GSK-3β inhibition. X-ray crystallography of a hit compound complexed with GSK-3β confirmed that the indazole core interacts with the enzyme's hinge region, a common binding motif for kinase inhibitors. The carboxamide moiety forms essential hydrogen bonds within the active site, anchoring the inhibitor.[6]
The N1-Position: Fine-Tuning Pharmacokinetics
While the N-H of the indazole ring can participate in hydrogen bonding, its substitution is a powerful strategy to improve pharmacokinetic properties, such as metabolic stability, solubility, and oral bioavailability.[7] Phenolic moieties, for instance, are often potent but suffer from rapid phase II metabolism (glucuronidation). Replacing a phenol with a bioisosteric indazole has been shown to retain potency while preventing this metabolic liability.[7]
In the context of CRAC channel blockers, substitution at the N1 position with a 2,4-dichlorobenzyl group was found to be highly favorable for potent inhibition.[5] This bulky, hydrophobic group likely occupies a corresponding hydrophobic pocket in the target protein, enhancing binding affinity.
The C4-Iodo Group: More Than a Synthetic Handle
The iodine atom at the C4 position exerts a significant influence through several mechanisms:
-
Steric and Electronic Effects: The bulky iodine atom can influence the preferred conformation of adjacent groups and alters the electronic distribution of the aromatic system.
-
Halogen Bonding: Iodine can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like an oxygen or nitrogen) in the protein's active site. This can be a powerful contributor to binding affinity.
-
Synthetic Versatility: The C-I bond is readily functionalized via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of a vast array of aryl, alkyl, and amino groups, enabling rapid exploration of the SAR in this region. For example, a Suzuki reaction can be used to couple phenyl boronic acid to the C4 position, expanding the molecular framework.[8]
Comparative Bioactivity of Indazole-3-Carboxamide Analogs
The following tables summarize experimental data for indazole-3-carboxamide analogs against two distinct biological targets, illustrating the SAR principles discussed above.
Table 1: Inhibitory Activity against Calcium-Release Activated Calcium (CRAC) Channels [5]
| Compound ID | N1-Substituent | C3-Amide Substituent (Ar in -CO-NH-Ar) | IC50 (µM) for Ca2+ Influx |
| 12d | 2,4-dichlorobenzyl | 4-trifluoromethylphenyl | 0.51 |
| 12a | 2,4-dichlorobenzyl | 4-methoxyphenyl | 1.8 |
| 12b | 2,4-dichlorobenzyl | 4-chlorophenyl | 1.2 |
| 12h | 2,4-dichlorobenzyl | 2,4-difluorophenyl | 0.86 |
| 9c (Isomer) | 2,4-dichlorobenzyl | N-acyl of 4-chlorobenzoyl (-NH-CO-Ar) | > 100 |
Data synthesized from Sun et al., Bioorg. Med. Chem. Lett., 2017.[5] The data clearly shows the superior potency of the CO-NH-Ar regioisomer (12d) over the NH-CO-Ar isomer (9c) and highlights the preference for an electron-withdrawing group like trifluoromethyl on the terminal phenyl ring.
Table 2: Inhibitory Activity against Glycogen Synthase Kinase 3β (GSK-3β) [6]
| Compound ID | C3-Amide Substituent | pIC50 (-log IC50) |
| Hit 1 | N-(pyridin-4-ylmethyl) | 5.5 |
| Hit 2 | N-(4-fluorobenzyl) | 5.4 |
| Hit 3 | N-(1,3-benzodioxol-5-ylmethyl) | 5.2 |
| Hit 4 | N-(3-chlorobenzyl) | 4.9 |
Data synthesized from Musmuca et al., J. Med. Chem., 2015.[6] These results from an initial screen demonstrate that various substituted benzylamides at the C3 position can achieve low micromolar inhibition of GSK-3β.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of 4-iodo-1H-indazole-3-carboxamide analogs.
Protocol 1: General Synthesis of 1H-Indazole-3-Carboxamide Derivatives (4a-n)
This protocol describes the coupling of 1H-indazole-3-carboxylic acid with various amines to generate a library of carboxamide analogs.[9]
Caption: Workflow for the synthesis of 1H-indazole-3-carboxamide analogs.
Step-by-Step Methodology:
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents), and Triethylamine (TEA) (3 equivalents).[9]
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1H-indazole-3-carboxamide derivative.
Protocol 2: CRAC Channel Calcium Influx Assay
This assay measures the ability of compounds to inhibit store-operated calcium entry in mast cells.[2]
Step-by-Step Methodology:
-
Cell Culture: Culture RBL-2H3 mast cells in appropriate media until they reach 80-90% confluency.
-
Dye Loading: Harvest the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a calcium-free buffer.
-
Compound Incubation: Aliquot the dye-loaded cells into a 96-well plate. Add the test compounds (4-iodo-1H-indazole-3-carboxamide analogs) at various concentrations and incubate.
-
Store Depletion: Initiate depletion of intracellular calcium stores by adding thapsigargin, an inhibitor of the SERCA pump.
-
Calcium Add-Back: After store depletion, add a solution containing extracellular calcium (e.g., 2 mM CaCl2) to the wells to initiate calcium influx through the CRAC channels.
-
Signal Measurement: Immediately begin measuring the intracellular calcium concentration by monitoring the fluorescence ratio of the calcium-sensitive dye using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The SAR of 4-iodo-1H-indazole-3-carboxylic acid analogs is a rich field for therapeutic innovation. The evidence clearly indicates that the C3-carboxamide moiety is the primary driver of potency , with its specific regiochemistry and substituent patterns being critical for target engagement. Modifications at the N1-position offer a reliable strategy for enhancing drug-like properties , while the C4-iodo group provides a key interaction point and a gateway for extensive chemical diversification .
Future efforts should focus on:
-
Exploring diverse C4-substitutions via cross-coupling reactions to probe new binding interactions and improve selectivity.
-
Systematically varying N1-substituents to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo efficacy.
-
Integrating computational modeling with synthesis to predict favorable interactions and prioritize the design of next-generation analogs with enhanced potency and tailored pharmacokinetic profiles.
By leveraging these SAR insights, the 4-iodo-1H-indazole-3-carboxylic acid scaffold will undoubtedly continue to yield novel and impactful therapeutic candidates.
References
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Singh, U. P., et al. (2018). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 23(10), 2538. Available at: [Link]
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Musmuca, I., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Medicinal Chemistry, 58(24), 9512-9527. Available at: [Link]
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Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-870. Available at: [Link]
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Benchmarking 4-Iodo-1H-indazole-3-carboxylic acid Against Known Kinase Inhibitors: A Comparative Guide
Introduction: The Indazole Scaffold in Kinase Inhibition
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. The indazole scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of several clinically approved drugs. This guide provides an in-depth technical comparison of a novel investigational compound, 4-Iodo-1H-indazole-3-carboxylic acid, against established multi-kinase inhibitors: Sunitinib, Axitinib, and Pazopanib. These benchmarks were selected due to their clinical relevance and their targeting of receptor tyrosine kinases (RTKs) frequently inhibited by indazole-based compounds, namely Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.
This document will delve into the experimental methodologies required to profile the inhibitory activity of 4-Iodo-1H-indazole-3-carboxylic acid, presenting a clear rationale for experimental choices and providing detailed, actionable protocols. The goal is to offer a comprehensive framework for researchers to assess the potential of this and similar compounds within the broader landscape of kinase inhibitor discovery.
Biochemical Potency Assessment: Unveiling Direct Kinase Inhibition
The initial and most critical step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target kinase in a cell-free system. This biochemical assay provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Rationale for Assay Selection: The ADP-Glo™ Kinase Assay
To quantify kinase activity, we will employ the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction.[1] It is a robust, high-throughput method that is universally applicable to virtually any kinase that utilizes ATP as a phosphate donor.[2] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal directly proportional to the kinase activity.[3] This method is highly sensitive and allows for the use of low enzyme and substrate concentrations, minimizing potential artifacts.[4]
Experimental Workflow: Biochemical IC50 Determination
The following workflow outlines the process for determining the IC50 values of 4-Iodo-1H-indazole-3-carboxylic acid and the benchmark inhibitors against VEGFR2, PDGFRβ, and c-Kit.
Caption: Workflow for Biochemical IC50 Determination using the ADP-Glo™ Assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format.[5]
1. Reagent Preparation:
- Kinase Buffer: Prepare a buffer appropriate for the specific kinase (a general buffer can be 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP).[6]
- Compound Dilutions: Prepare a 10-point, 3-fold serial dilution of 4-Iodo-1H-indazole-3-carboxylic acid and the benchmark inhibitors (Sunitinib, Axitinib, Pazopanib) in DMSO. The final concentration in the assay should typically range from 10 µM to 0.5 nM.
- Enzyme Preparation: Dilute recombinant human VEGFR2, PDGFRβ, and c-Kit enzymes in kinase buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
- Substrate/ATP Solution: Prepare a solution containing the appropriate peptide substrate for each kinase and ATP at a concentration close to its Km value for the respective kinase.
2. Kinase Reaction (5 µL total volume): [5]
- Add 2.5 µL of the diluted compound to the appropriate wells. For control wells (100% activity), add DMSO. For background wells (0% activity), add buffer without enzyme.
- Add 1.25 µL of the diluted kinase to each well (except background wells).
- Incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 1.25 µL of the Substrate/ATP solution.
- Incubate for 1 hour at room temperature.[6]
3. ADP Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]
- Incubate for 40 minutes at room temperature.[4]
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]
- Incubate for 30-60 minutes at room temperature.[4]
4. Data Acquisition and Analysis:
- Measure luminescence using a plate reader.
- Subtract the background luminescence from all wells.
- Normalize the data with the 100% activity control (DMSO) set to 100% and the background control set to 0%.
- Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Biochemical Data
The following table summarizes the reported IC50 values for the benchmark inhibitors against the target kinases. The data for 4-Iodo-1H-indazole-3-carboxylic acid would be populated upon completion of the described assay.
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) |
| 4-Iodo-1H-indazole-3-carboxylic acid | To be determined | To be determined | To be determined |
| Sunitinib | 80[7] | 2[7] | 42 (unactivated)[8] |
| Axitinib | 0.2[9] | 1.6[9] | 1.7[10] |
| Pazopanib | 30[11] | 84[11] | 74[12] |
Cellular Activity Assessment: Inhibition in a Physiological Context
While biochemical assays are crucial for determining direct inhibitory potency, it is equally important to assess a compound's activity within a cellular environment. Cell-based assays provide insights into cell permeability, off-target effects, and the ability to inhibit the kinase in its native signaling pathway.
Rationale for Methodology: Western Blotting for Phospho-Kinase Levels
Western blotting is a widely used and robust technique to measure the phosphorylation status of a specific protein within a cell lysate.[13] By treating cells with a kinase inhibitor and then stimulating the relevant signaling pathway, we can observe the inhibitor's effect on the autophosphorylation of the target receptor tyrosine kinase. A decrease in the phosphorylated form of the kinase, relative to the total amount of the kinase protein, indicates effective cellular inhibition.[14]
Experimental Workflow: Cellular Target Inhibition
The following workflow details the steps to assess the cellular inhibition of VEGFR2, PDGFRβ, and c-Kit phosphorylation.
Caption: Workflow for Cellular Kinase Inhibition Assessment via Western Blot.
Detailed Protocol: Western Blot for Phospho-VEGFR2
This protocol uses Human Umbilical Vein Endothelial Cells (HUVECs) which endogenously express VEGFR2. Similar principles apply for PDGFRβ (e.g., using NIH-3T3 cells) and c-Kit (e.g., using MO7e cells).
1. Cell Culture and Treatment:
- Culture HUVECs in appropriate media until they reach 80-90% confluency.
- Serum-starve the cells for 12-16 hours to reduce basal receptor phosphorylation.
- Pre-treat cells with various concentrations of 4-Iodo-1H-indazole-3-carboxylic acid or benchmark inhibitors for 2 hours.
- Stimulate the cells with an appropriate concentration of VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.[15]
2. Sample Preparation:
- Immediately place the culture plates on ice and wash twice with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.
3. Electrophoresis and Transfer:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.[16]
4. Immunoblotting:
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
- Incubate the membrane with a primary antibody specific for phospho-VEGFR2 (e.g., Tyr1175) overnight at 4°C.[14]
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
5. Data Analysis:
- Acquire the chemiluminescent signal using a digital imager.
- Strip the membrane and re-probe with antibodies for total VEGFR2 and a loading control (e.g., β-actin or GAPDH).
- Quantify the band intensities using densitometry software.
- Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal, and then to the loading control.
- Calculate the percent inhibition relative to the stimulated, untreated control.
Understanding the Mechanism: Signaling Pathways
To fully appreciate the potential impact of inhibiting these kinases, it is essential to understand their roles in cellular signaling. VEGFR, PDGFR, and c-Kit are all receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis.
VEGFR, PDGFR, and c-Kit Signaling Cascades
The diagram below illustrates the major downstream pathways activated by these three receptors. Inhibition by a compound like 4-Iodo-1H-indazole-3-carboxylic acid would block these signaling events at their origin.
Caption: Key Signaling Pathways Activated by VEGFR, PDGFR, and c-Kit.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization and benchmarking of 4-Iodo-1H-indazole-3-carboxylic acid as a potential kinase inhibitor. By systematically evaluating its biochemical potency and cellular activity against well-defined, clinically relevant benchmarks, researchers can gain a clear understanding of its potential as a therapeutic agent. The detailed protocols and workflows are designed to ensure data integrity and reproducibility.
The results from these studies will form a critical go/no-go decision point for further development. Favorable outcomes, such as potent and selective inhibition of the target kinases, would warrant progression to broader kinase profiling to assess selectivity, followed by in vivo efficacy studies in relevant disease models. This structured approach, grounded in robust experimental design and a deep understanding of the underlying biology, is fundamental to the successful translation of promising chemical matter into novel therapeutics.
References
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ResearchGate. Predicted binding mode of axitinib derivatives in the VEGFR-2 active... [Link]
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ResearchGate. VEGFR-2 downstream pathway. By binding to the intracellular domain of... [Link]
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Safety Operating Guide
Proper Disposal of 4-Iodo-1H-indazole-3-carboxylic acid: A Guide for Laboratory Professionals
For the modern researcher, ensuring robust scientific outcomes goes hand-in-hand with a commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 4-Iodo-1H-indazole-3-carboxylic acid (CAS No. 885518-74-1) are not merely procedural afterthoughts; they are integral to the integrity of the research environment.[1] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established environmental health and safety (EHS) principles. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and in compliance with regulatory standards.
Understanding the Hazard Profile: Why Special Care is Needed
4-Iodo-1H-indazole-3-carboxylic acid is a halogenated heterocyclic compound. While specific toxicity data for this exact molecule is limited, the hazard profile can be inferred from its structural components: the indazole carboxylic acid backbone and the presence of iodine.
-
Indazole-3-carboxylic Acid Moiety: The non-iodinated parent compound, Indazole-3-carboxylic acid, is classified as a skin and serious eye irritant.[2][3][4] It may also cause respiratory irritation.[3][4] Therefore, it is crucial to handle 4-Iodo-1H-indazole-3-carboxylic acid with appropriate personal protective equipment (PPE) to prevent contact.
-
Halogenated Organic Compound: The presence of an iodine atom places this compound in the category of halogenated organic waste.[5][6] These compounds require specific disposal methods, primarily incineration at high temperatures, to prevent the formation of toxic byproducts and to manage their environmental impact.[6][7] Disposing of halogenated solvents can be significantly more costly than non-halogenated ones, making proper segregation economically as well as environmentally critical.[7][8]
Table 1: Key Chemical and Hazard Information
| Property | Information | Source(s) |
| Chemical Name | 4-Iodo-1H-indazole-3-carboxylic acid | N/A |
| CAS Number | 885518-74-1 | [1] |
| Physical State | Solid, crystal or powder.[2] | [2] |
| Known Hazards | Based on parent compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][9] | [2][3][4][9] |
| Incompatible Materials | Strong oxidizing agents.[2][10] | [2][10] |
| Waste Classification | Halogenated Organic Waste.[5][6] | [5][6] |
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic disposal workflow is paramount to ensure safety and compliance. This process begins the moment the compound is designated as waste and ends with its collection by trained EHS personnel.
Step 1: Immediate Containment and Labeling
This is the most critical phase for preventing accidental exposure or improper mixing of waste streams.
-
Select an Appropriate Waste Container:
-
The primary container must be in good condition, free of leaks, and compatible with the chemical.[11][12] A glass or sturdy plastic bottle with a secure, screw-top cap is recommended.[12]
-
Ensure the original container's label is completely defaced or removed if reusing a container to avoid confusion.[12]
-
-
Affix a "Hazardous Waste" Label:
-
As soon as the first drop of waste is added, the container must be labeled.[13]
-
Use your institution's standardized hazardous waste label.[11][13] This label must include the words "Hazardous Waste."[11][14]
-
Clearly write out the full chemical name: "Waste 4-Iodo-1H-indazole-3-carboxylic acid." Do not use abbreviations or chemical formulas.[11][15]
-
If the waste is a solution, list all constituents and their approximate percentages.[6][11]
-
Step 2: Segregation and Storage in a Satellite Accumulation Area (SAA)
The principle of waste segregation is fundamental to safe and cost-effective laboratory management.
-
Designate the Waste Stream: This compound must be disposed of in the "Halogenated Organic Waste" stream.[5][6]
-
Causality: Never mix halogenated waste with non-halogenated organic waste.[8][15] Halogenated compounds require special, high-temperature incineration.[6] Contaminating a large volume of non-halogenated solvent with a small amount of this iodinated compound will force the entire container to be treated as the more hazardous and expensive halogenated waste.[7][15]
-
-
Store in a Designated Satellite Accumulation Area (SAA):
-
The SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[11][13] This is typically within a fume hood or a designated secondary containment area in the lab.
-
The container must be kept closed at all times except when actively adding waste.[11][15] Do not leave a funnel in the container.[11]
-
Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12]
-
Ensure incompatible wastes are properly segregated. For example, keep this acidic compound away from bases.[6][11]
-
Step 3: Preparing for Disposal
-
Monitor Fill Volume: Do not overfill the waste container. A safe limit is 90% full to allow for vapor expansion and prevent spills.[11]
-
Finalize the Label: Before collection, ensure all information on the hazardous waste label is complete and accurate, including the names and percentages of all components.
-
Request Pickup: Once the container is ready for disposal, follow your institution's specific procedures to request a pickup from the Environmental Health & Safety (EHS) department.[11][12] This is often done through an online system.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Iodo-1H-indazole-3-carboxylic acid.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Iodo-1H-indazole-3-carboxylic acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the integrity of our research and the safety of our scientists are paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-Iodo-1H-indazole-3-carboxylic acid, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our approach is built on a foundation of proactive risk mitigation, ensuring that every step, from preparation to disposal, is a self-validating system of safety.
Hazard Assessment: Understanding the Compound
4-Iodo-1H-indazole-3-carboxylic acid is a solid, crystalline powder. While comprehensive toxicological data for this specific compound is not fully established, the known hazards of its parent compound, Indazole-3-carboxylic acid, and analogous halogenated organic compounds provide a strong basis for a cautious approach. The primary risks are associated with direct contact and inhalation.
The compound is classified as an irritant and potentially harmful. The following table summarizes the key hazard information based on data for Indazole-3-carboxylic acid and similar structures.[1][2][3][4]
| Hazard Classification | GHS Category | Potential Effects |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2][3] |
| Acute Toxicity, Oral | Category 4 | May be harmful if swallowed.[2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[3][4] |
It is imperative to treat this compound with the recognition of "having unknown hazards and toxicity" and to be handled only by personnel with specialized knowledge and training.[1]
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is worn, the work environment must be optimized to minimize exposure.
-
Primary Engineering Control: All handling of 4-Iodo-1H-indazole-3-carboxylic acid in its solid form or in solution must be conducted within a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of dust or aerosols.[2][5]
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained and authorized personnel. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[3][5]
Mandatory Personal Protective Equipment Protocol
The selection of PPE is not merely a checklist; it is a calculated response to the specific hazards presented by the chemical and the procedures being performed. The minimum required PPE for any work involving 4-Iodo-1H-indazole-3-carboxylic acid is as follows:
A. Eye and Face Protection: A Non-Negotiable Barrier
-
Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[6][7]
-
Causality: The compound is a serious eye irritant.[1][3] Safety glasses protect against accidental contact from airborne particles.
-
Enhanced Protection: When there is a risk of splashing (e.g., when transferring solutions or during vigorous mixing), a face shield must be worn in addition to safety goggles.[6][8] Goggles provide a seal around the eyes, offering superior protection against liquid splashes compared to safety glasses.[8]
B. Hand Protection: Preventing Dermal Absorption
-
Requirement: Chemical-resistant nitrile gloves are the standard for incidental contact.[6]
-
Causality: The compound is a known skin irritant.[1][3] Gloves provide the necessary barrier to prevent dermal exposure.
-
Protocol:
-
Always inspect gloves for tears, punctures, or signs of degradation before use.
-
For prolonged work or when handling larger quantities, consider double-gloving for added protection.[6]
-
If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new glove.[6]
-
Never wear gloves outside of the laboratory or touch "clean" surfaces like doorknobs, keyboards, or telephones.
-
C. Body Protection: Shielding Against Contamination
-
Requirement: A flame-resistant laboratory coat with a fully fastened front is mandatory.[8] Full-length pants and closed-toe shoes must be worn at all times in the laboratory.[6]
-
Causality: A lab coat protects your skin and personal clothing from contamination in the event of a spill or splash.[8][9] Shorts, skirts, and open-toed shoes are prohibited as they leave skin exposed to potential chemical contact.
D. Respiratory Protection: For Elevated Risk Scenarios
-
Requirement: Generally not required when handling small quantities within a certified fume hood. However, if engineering controls are insufficient or if there is a potential for generating significant dust (e.g., during large-scale weighing or in the event of a large spill), a NIOSH-approved respirator is necessary.[1][2][8]
-
Causality: Inhalation of the dust can cause respiratory tract irritation.[2][3] A respirator provides a final line of defense to prevent airborne particles from entering the respiratory system.
Step-by-Step Operational Plan for Safe Handling
-
Preparation:
-
Confirm that the chemical fume hood is functioning correctly.
-
Don all required PPE: lab coat, safety glasses/goggles, and nitrile gloves.
-
Gather all necessary equipment and reagents and place them within the fume hood to minimize movement in and out of the containment area.
-
-
Handling the Solid:
-
When weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to contain any dust.
-
Handle the compound gently to avoid creating airborne dust.
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling:
-
Thoroughly decontaminate the work area.
-
Remove gloves and dispose of them in the designated chemical waste container.
-
Wash hands and face thoroughly with soap and water after handling is complete.[1]
-
Emergency Response and Disposal
A. Spill Response Protocol
In the event of a spill, a calm and methodical response is crucial.
Caption: Workflow for responding to a chemical spill.
B. Disposal Plan
All waste containing 4-Iodo-1H-indazole-3-carboxylic acid, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.[10]
-
Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Disposal: The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][2]
-
Compliance: Always follow all federal, state, and local regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
